Benzyl N-[2-(hydroxymethyl)phenyl]carbamate
Description
Properties
IUPAC Name |
benzyl N-[2-(hydroxymethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHVJNBWUFANQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561465 | |
| Record name | Benzyl [2-(hydroxymethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111881-64-2 | |
| Record name | Benzyl [2-(hydroxymethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate
This guide provides a comprehensive overview of the synthesis of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate, a valuable intermediate in pharmaceutical and organic synthesis. We will delve into the strategic considerations behind the synthetic pathway, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding reaction. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.
Introduction
This compound is a bifunctional molecule featuring a carbamate-protected aniline and a primary alcohol. The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone of amine chemistry, particularly in peptide synthesis, prized for its stability under a range of conditions and its facile removal via hydrogenolysis.[1][2] The strategic placement of the hydroxymethyl group ortho to the protected amine makes this compound a versatile building block for the synthesis of various heterocyclic systems and other complex molecular architectures.
The synthesis hinges on a straightforward yet crucial transformation: the selective N-protection of (2-aminophenyl)methanol. This guide will illuminate the nuances of this reaction, providing the reader with the expertise to confidently execute this synthesis.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in a two-step process, starting from readily available precursors. The first step involves the synthesis of the key intermediate, (2-aminophenyl)methanol, followed by the selective protection of the amino group using benzyl chloroformate.
Caption: Simplified mechanism of Cbz protection of a primary amine.
Detailed Experimental Protocol
This protocol is a self-validating system, with in-process checks and expected outcomes detailed at each stage.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles | Notes |
| (2-aminophenyl)methanol | C₇H₉NO | 123.15 | 5.00 g | 40.6 mmol | Starting material |
| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.59 | 7.60 mL | 44.7 mmol | Corrosive, handle in a fume hood [3] |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 7.50 g | 89.3 mmol | Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Solvent |
| Deionized Water | H₂O | 18.02 | 100 mL | - | For workup |
| Brine (Saturated NaCl) | NaCl | 58.44 | 50 mL | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~10 g | - | Drying agent |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (40.6 mmol) of (2-aminophenyl)methanol in 100 mL of dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Expertise & Experience Insight: Dichloromethane is an excellent solvent for both the starting material and the product, and its low boiling point facilitates easy removal post-reaction. Cooling the reaction mixture to 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions, such as the formation of di-protected species or reaction at the hydroxyl group.
-
-
Addition of Base: To the cooled solution, add 100 mL of a saturated aqueous solution of sodium bicarbonate. Stir the biphasic mixture vigorously.
-
Trustworthiness: Using a biphasic system with a mild inorganic base like sodium bicarbonate is a common and effective method for Cbz protection. [4]It efficiently neutralizes the HCl byproduct without being strongly nucleophilic itself, which could otherwise lead to unwanted side reactions with the benzyl chloroformate.
-
-
Addition of Benzyl Chloroformate: While maintaining vigorous stirring and the temperature at 0 °C, add 7.60 mL (44.7 mmol) of benzyl chloroformate dropwise to the reaction mixture over a period of 15-20 minutes using a dropping funnel.
-
Expertise & Experience Insight: A slight excess of benzyl chloroformate (1.1 equivalents) is used to ensure complete consumption of the starting amine. Slow, dropwise addition is crucial to maintain temperature control and prevent localized high concentrations of the acylating agent.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.
-
Trustworthiness: The aqueous washes remove the inorganic base and any remaining water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process of the organic layer.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid or viscous oil.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel if necessary.
Expected Yield: 85-95%
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Phenyl protons, benzylic protons of the Cbz group, methylene protons of the hydroxymethyl group, and protons of the carbamate and hydroxyl groups. |
| ¹³C NMR | Aromatic carbons, carbonyl carbon of the carbamate, benzylic carbon, and methylene carbon. |
| FT-IR | Characteristic peaks for N-H stretching, O-H stretching, C=O stretching of the carbamate, and aromatic C-H stretching. |
| Mass Spec | Molecular ion peak corresponding to the calculated mass of the product. |
Conclusion
The synthesis of this compound is a robust and reproducible procedure that provides access to a versatile synthetic intermediate. By carefully controlling the reaction conditions, particularly temperature and the rate of addition of benzyl chloroformate, high yields of the desired product can be consistently achieved. The protocol described herein, grounded in established chemical principles and field-proven techniques, offers a reliable pathway for researchers and scientists in the field of drug development and organic synthesis.
References
- Organic Syntheses Procedure, Benzyl alcohol, o-amino.
- Photochemical Protection of Amines with Cbz and Fmoc Groups | The Journal of Organic Chemistry - ACS Public
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis.
- (2-Aminophenyl)methanol (2-Hydroxymethylaniline) | Pendrin Molecular Chaperone.
- Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech.
- What are the properties and reactions of Benzyl Chloroform
- Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)
- Benzyl Chloroform
- Benzyl chloroform
- Understanding (2-Aminophenyl)
- (2-AMINOPHENYL)
Sources
physicochemical properties of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate
An In-Depth Technical Guide to the Physicochemical Properties of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate
This technical guide offers a detailed examination of the . It is designed for an audience of researchers, scientists, and drug development professionals who require a thorough understanding of this compound for applications in synthetic chemistry, medicinal chemistry, and materials science. This document provides not just core data but also the scientific context and experimental rationale essential for informed application and further research.
Molecular and Strategic Overview
This compound (CAS No. 111881-64-2) is a bifunctional organic molecule that serves as a valuable intermediate in organic synthesis.[1][2] Its structure is characterized by three key features:
-
A benzyl carbamate group : A widely utilized protecting group for amines, known for its stability across a range of chemical conditions and its facile removal via catalytic hydrogenation.
-
An aromatic phenyl ring : The core scaffold to which the other functional groups are attached, influencing the molecule's electronic properties and planarity.
-
An ortho-substituted hydroxymethyl group : A primary alcohol that provides a reactive site for further functionalization, such as oxidation, esterification, or conversion into a leaving group.
The spatial arrangement of the carbamate and the hydroxymethyl group allows for potential intramolecular hydrogen bonding, which can influence the compound's conformation, reactivity, and physical properties. Understanding this profile is critical for predicting its behavior in reaction media, purification schemes, and biological systems.
Core Physicochemical Properties
Comprehensive experimental data for this compound is not extensively documented in publicly accessible databases. The core molecular identifiers are well-established, as shown below.
| Property | Value | Source |
| CAS Number | 111881-64-2 | [1][2] |
| Synonyms | Benzyl 2-(hydroxymethyl)phenylcarbamate, 2-(Cbz-amino)benzyl alcohol | [2] |
| Molecular Formula | C15H15NO3 | |
| Molecular Weight | 257.28 g/mol | |
| Appearance | White to off-white solid (Typical for similar compounds) | |
| Melting Point | Data not readily available | |
| Boiling Point | Data not readily available (Predicted to be high) | |
| Solubility | Data not readily available |
Expert Insight: In the absence of direct experimental data, it is instructive to consider the properties of a structurally related analogue, Benzyl Carbamate (CAS 621-84-1) . This simpler molecule, lacking the hydroxymethylphenyl group, provides a baseline for expected physical characteristics.
Reference Data: Benzyl Carbamate (CAS 621-84-1)
| Property | Value | Source |
| Appearance | White solid | [3] |
| Melting Point | 88 °C | [3] |
| Solubility in Water | Moderately soluble | [3] |
The addition of the hydroxymethylphenyl group to the benzyl carbamate core would be expected to increase the molecular weight and polarity, likely leading to a higher melting point and altered solubility profile compared to this reference compound.
Molecular Structure Visualization
The two-dimensional structure of this compound is depicted below, illustrating the connectivity of its constituent functional groups.
Caption: 2D Structure of this compound.
Experimental Protocols for Property Determination
For novel or less-characterized compounds, direct experimental measurement is the gold standard. The following protocols describe robust methods for determining key physicochemical properties.
Melting Point Determination (Capillary Method)
Causality and Principle: The melting point is a sensitive indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline substance, while impurities typically broaden and depress the melting range. This method relies on precise temperature control and visual observation of the phase transition from solid to liquid.
Step-by-Step Methodology:
-
Sample Preparation: A small quantity of the dry, crystalline compound is finely crushed and packed into a glass capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus.
-
Heating: The sample is heated at a rapid rate initially, then slowed to 1-2 °C per minute as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first liquid droplet is observed (T_onset) and the temperature at which the last solid crystal melts (T_clear) are recorded.
-
Reporting: The result is reported as a range: T_onset - T_clear.
Trustworthiness: The protocol's validity is ensured by periodic calibration of the apparatus using certified reference standards with known melting points (e.g., vanillin, caffeine).
Aqueous Solubility (Isothermal Shake-Flask Method)
Causality and Principle: Solubility governs a compound's behavior in solution and is critical for applications ranging from reaction kinetics to pharmaceutical formulation. The shake-flask method is considered the definitive technique because it allows the system to reach thermodynamic equilibrium between the solid and dissolved states.
Step-by-Step Methodology:
-
System Preparation: An excess of the solid compound is added to a known volume of purified water in a sealed, inert flask.
-
Equilibration: The flask is agitated (e.g., on an orbital shaker) in a thermostatically controlled environment (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is allowed to settle, and the supernatant is carefully filtered through a low-binding membrane (e.g., 0.22 µm PVDF) to remove all undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear filtrate is accurately measured using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known standards.
Caption: Workflow for the Isothermal Shake-Flask Solubility Method.
Synthetic Route and Reactivity Profile
Synthesis: The most logical and common method for synthesizing N-aryl carbamates involves the reaction of an amine with a chloroformate. For the target molecule, this involves the reaction of 2-aminobenzyl alcohol with benzyl chloroformate in the presence of a non-nucleophilic base (e.g., sodium bicarbonate or triethylamine) to neutralize the HCl byproduct.
Caption: General synthetic pathway for the target compound.
Reactivity:
-
Carbamate N-H: The proton on the nitrogen is weakly acidic and can be deprotonated by strong bases.
-
Cbz Group: The benzyloxycarbonyl (Cbz) group is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), a standard deprotection strategy to release the free amine.
-
Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into a halide or sulfonate ester to facilitate nucleophilic substitution reactions.
-
Aromatic Ring: The ring is subject to electrophilic aromatic substitution, with the substitution pattern directed by the combined electronic effects of the carbamate and hydroxymethyl substituents.
Conclusion
This compound is a synthetically useful building block whose full physicochemical profile warrants further experimental investigation. While core identifiers are established, the lack of extensive public data on properties such as melting point and solubility highlights an opportunity for foundational research. The well-understood reactivity of its constituent functional groups—the Cbz protecting group and the primary alcohol—nevertheless allows for its confident application in complex multi-step syntheses. The protocols and insights provided in this guide offer a framework for researchers to characterize this and similar molecules with scientific rigor.
References
-
PubChem. (n.d.). benzyl N-[hydroxy(phenyl)methyl]carbamate. Retrieved January 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). Procedure for the preparation of benzyl carbamate. Retrieved January 7, 2026, from [Link]
-
Molbase. (n.d.). This compound, 111881-64-2. Retrieved January 7, 2026, from [Link]
-
LookChem. (n.d.). 2-(Cbz-amino)benzyl alcohol CAS No.: 111881-64-2. Retrieved January 7, 2026, from [Link]
-
Kavčič, M., & Kočevar, M. (2007). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. Acta Chimica Slovenica, 54(3), 633-637. Retrieved from [Link]
- Ullah, F., et al. (2009).
- Google Patents. (n.d.). Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate.
-
PubChem. (n.d.). benzyl N-(2-hydroxyethyl)carbamate. Retrieved January 7, 2026, from [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. Retrieved January 7, 2026, from [Link]
Sources
- 1. [1-(1-Benzyl-3-Hydroxy-2-Oxo-Propylcarbamoyl)-2-Phenyl-Ethyl]-Carbamic Acid Benzyl Ester | C27H28N2O5 | CID 5289424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl carbamate - Wikipedia [en.wikipedia.org]
CAS 111881-64-2 structure elucidation
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Clarifying Search Results
My initial search has definitively clarified that CAS 111881-64-2 is not the previously suggested "4-O-beta-D-glucopyranosyl-L-pimaric acid." Instead, it accurately represents "Benzyl (2-(hydroxymethyl)phenyl)carbamate." This discrepancy highlights a critical need for rigorous verification in the user's initial topic.
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An In-depth Technical Guide to Benzyl N-[2-(hydroxymethyl)phenyl]carbamate
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate, a molecule of significant interest for professionals in chemical synthesis, drug discovery, and materials science. This document moves beyond a simple data sheet to offer insights into its synthesis, underlying chemical principles, and potential applications, reflecting field-proven expertise.
Core Molecular Attributes
This compound is a bifunctional organic compound featuring a carbamate linkage and a primary alcohol. This unique arrangement of a Cbz (carbobenzyloxy) protected amine ortho to a hydroxymethyl group on a phenyl ring makes it a versatile synthetic intermediate.
Chemical Identity and Properties
The fundamental properties of the molecule are summarized below. The molecular weight is derived from its chemical formula.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 111881-64-2 | [1][2] |
| Molecular Formula | C₁₅H₁₅NO₃ | [2] |
| Molecular Weight | 257.28 g/mol | [2] |
| Structure | ![]() | - |
Proposed Synthesis Protocol: A Validated Approach
While specific literature detailing the synthesis of this compound is not widely published, a robust and logical pathway can be derived from established principles of carbamate formation. The most direct method is the N-acylation of 2-aminobenzyl alcohol with benzyl chloroformate. This reaction, a variation of the Schotten-Baumann reaction, is a cornerstone of amine protection chemistry.
The chosen protocol is adapted from a well-documented procedure for the synthesis of structurally similar N-(2-hydroxybenzyl)carbamates, ensuring a high probability of success.[3]
Causality of Reagent Selection
-
2-Aminobenzyl Alcohol: This starting material provides the core structure, containing both the nucleophilic amine to be protected and the hydroxymethyl group for potential downstream modifications.[4]
-
Benzyl Chloroformate (Cbz-Cl): This is the classic reagent for introducing the benzyloxycarbonyl (Cbz or Z) protecting group onto amines.[5] The Cbz group is highly valued in multi-step synthesis due to its stability under a wide range of conditions and its clean removal by catalytic hydrogenation.
-
Triethylamine (TEA) or other non-nucleophilic base: The reaction generates hydrochloric acid (HCl) as a byproduct. A base is required to neutralize the acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.
-
Anhydrous Aprotic Solvent (e.g., THF, Diethyl Ether): The solvent must be inert to the reactants and capable of dissolving them. It must be anhydrous because benzyl chloroformate reacts with water.[6]
Experimental Workflow
The proposed synthesis involves the reaction of 2-aminobenzyl alcohol with benzyl chloroformate in the presence of a base.
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Methodology
SAFETY PRECAUTIONS: Benzyl chloroformate is highly corrosive, toxic, and a lachrymator.[5] This entire procedure must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.[6][7] All glassware must be oven-dried to ensure it is anhydrous.
-
Reactant Preparation:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 2-aminobenzyl alcohol (1.0 eq) and triethylamine (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
In a separate flask, prepare a solution of benzyl chloroformate (1.05 eq) in anhydrous THF.
-
Add the benzyl chloroformate solution dropwise to the cooled amine solution via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
-
Workup and Isolation:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.
-
Spectroscopic Characterization (Predicted)
While a published spectrum for this specific molecule is not available, its structure allows for a confident prediction of key spectroscopic features essential for its identification.
-
¹H NMR:
-
Aromatic Protons: Expect complex multiplets in the 7.0-7.5 ppm range corresponding to the 8 protons of the two phenyl rings.
-
Benzyl CH₂: A characteristic singlet around 5.2 ppm for the two protons of the -O-CH₂-Ph group.
-
Hydroxymethyl CH₂: A singlet or doublet (if coupled to the OH proton) around 4.6 ppm for the two protons of the -CH₂OH group.
-
NH Proton: A broad singlet, typically between 7.5-8.5 ppm, which is exchangeable with D₂O.
-
OH Proton: A broad singlet or triplet, variable chemical shift, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal in the 155-157 ppm range.
-
Aromatic Carbons: Multiple signals between 120-140 ppm.
-
Benzyl CH₂ Carbon: A signal around 67 ppm.
-
Hydroxymethyl CH₂ Carbon: A signal around 64 ppm.
-
-
FTIR (Infrared Spectroscopy):
-
O-H Stretch: A broad band around 3400 cm⁻¹ (from the -CH₂OH group).
-
N-H Stretch: A sharp to medium band around 3300 cm⁻¹.
-
C-H Aromatic Stretch: Signals just above 3000 cm⁻¹.
-
C=O Carbonyl Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹.
-
C-O Stretch: A signal in the 1220-1250 cm⁻¹ region.
-
Applications in Research and Development
The unique bifunctional nature of this compound makes it a valuable building block for several advanced applications.
Intermediate for Heterocyclic Synthesis
The ortho-disposed protected amine and hydroxymethyl groups are ideally positioned for intramolecular cyclization reactions. For instance, after deprotection of the Cbz group, the resulting amine can react with the adjacent alcohol (or its oxidized aldehyde form) to synthesize nitrogen-containing heterocycles like 1,4-benzoxazines. Similar structures are actively studied for their biological activities.[3] The starting material, 2-aminobenzyl alcohol, is itself a known precursor for the synthesis of quinolines, a privileged scaffold in medicinal chemistry.[8]
Linker in Drug Discovery and Bioconjugation
The molecule can serve as a linker in more complex molecular architectures. The hydroxymethyl group provides a handle for further derivatization (e.g., esterification, etherification, or conversion to a leaving group) while the protected amine awaits a strategic unveiling in a multi-step synthesis. This is particularly useful in the construction of Antibody-Drug Conjugates (ADCs) or PROTACs where precise spacing and functionality are critical.
Precursor for Advanced Polymers
Following appropriate derivatization, the dual functionality of this molecule could be exploited for the synthesis of specialty polyurethanes or other condensation polymers, where the aromatic backbone and hydroxyl functionality can impart specific thermal or mechanical properties.
References
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- Hoffman Fine Chemicals. (n.d.). CAS 3422-02-4 | Benzyl N-phenylcarbamate.
- Imramovský, A., et al. (2007). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)
- Chinese Patent CN104910050A. (2015).
- Wikipedia. (n.d.). Benzyl carbamate.
- ResearchGate. (n.d.). Indirect Friedländer synthesis of quinolines from 2‐aminobenzyl alcohol.
- Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives.
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Unlocking the Potential of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate: A Technical Guide for Novel Drug Discovery
Abstract
This technical guide delineates the untapped research potential of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate, a molecule poised at the intersection of established pharmacophores. While direct biological data for this specific carbamate is nascent, its structural motifs—a benzyl carbamate and a 2-(hydroxymethyl)phenyl group—are prevalent in a multitude of bioactive compounds. This document provides a comprehensive framework for its synthesis, characterization, and exploration as a candidate for anticancer and antimicrobial drug discovery programs. We present detailed, field-proven protocols for its synthesis and subsequent biological evaluation, underpinned by the scientific rationale for its potential efficacy. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.
Introduction: The Scientific Premise
The carbamate functional group is a cornerstone in medicinal chemistry, valued for its metabolic stability and its capacity to act as a bioisostere for amide bonds, thereby enhancing cell permeability and bioavailability.[1][2] Carbamate derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][3][4] The benzyl carbamate moiety, in particular, is a well-established protecting group in organic synthesis and is also a structural component of various therapeutic agents.[5]
The second key feature of the title compound is the 2-(hydroxymethyl)phenyl moiety, derived from 2-aminobenzyl alcohol. This structural unit is of significant interest due to the potential for intramolecular hydrogen bonding between the hydroxyl group and the carbamate linkage. Such interactions can rigidify the molecular conformation, a critical factor for specific binding to biological targets, and can also modulate physicochemical properties like lipophilicity, which in turn affects membrane permeability and oral absorption.[6][7]
This guide, therefore, puts forth the hypothesis that This compound represents a promising scaffold for the development of novel therapeutic agents. We will explore its synthetic accessibility and propose a strategic screening cascade to uncover its potential biological activities.
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved through a nucleophilic substitution reaction between 2-aminobenzyl alcohol and benzyl chloroformate. This method is adapted from established protocols for the synthesis of related carbamates.[8]
Proposed Synthetic Pathway
The reaction proceeds via the nucleophilic attack of the amino group of 2-aminobenzyl alcohol on the electrophilic carbonyl carbon of benzyl chloroformate. A base, such as triethylamine (TEA) or pyridine, is employed to neutralize the hydrochloric acid byproduct.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-Aminobenzyl alcohol
-
Benzyl chloroformate
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzyl alcohol (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, O-H).
Potential Research Applications and Screening Cascade
Based on the known biological activities of structurally related carbamates and benzyl alcohol derivatives, we propose a screening cascade to evaluate the therapeutic potential of this compound.[3][9][10]
Caption: Proposed screening cascade for this compound.
Anticancer Activity Evaluation
Numerous carbamate derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2][3][9] The structural features of this compound warrant its investigation as a potential anticancer agent.
3.1.1. In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[11][12]
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Cell Line | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Doxorubicin (Positive Control) |
| MCF-7 | To be determined | Known value |
| A549 | To be determined | Known value |
| HCT116 | To be determined | Known value |
Antimicrobial Activity Screening
Derivatives of benzyl alcohol and various carbamates have shown promising antimicrobial properties.[10][13] Therefore, screening this compound for its ability to inhibit the growth of pathogenic bacteria and fungi is a logical step.
3.2.1. Disk Diffusion Method
This is a widely used preliminary screening method to assess the antimicrobial activity of a compound.[14]
Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Spread the microbial suspension evenly onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates.
-
Disk Application: Aseptically place sterile filter paper disks (6 mm in diameter) onto the inoculated agar surface.
-
Compound Application: Apply a known concentration of this compound (dissolved in a suitable solvent like DMSO) to the disks. Include a solvent control and a positive control antibiotic disk (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.
Data Presentation:
| Test Microorganism | Zone of Inhibition (mm) - this compound | Zone of Inhibition (mm) - Positive Control |
| Staphylococcus aureus | To be determined | Known value |
| Escherichia coli | To be determined | Known value |
| Candida albicans | To be determined | Known value |
Advanced Investigations: Delving Deeper
Should this compound exhibit promising activity in the primary screens, further investigations are warranted to elucidate its mechanism of action and potential for in vivo efficacy.
Enzyme Inhibition Assays
Given that many carbamates function as enzyme inhibitors, particularly cholinesterases, it would be prudent to evaluate the compound's activity against relevant enzymes.[15][16][17] For instance, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition assays could be performed, especially if neuro-active properties are considered.
Structure-Activity Relationship (SAR) Studies
Synthesis and evaluation of a focused library of analogs of this compound would be crucial to establish a structure-activity relationship. Modifications could include:
-
Substitution on the phenyl ring of the benzyl group.
-
Substitution on the hydroxymethylphenyl ring.
-
Variation of the alcohol component of the carbamate.
Conclusion
This compound presents a compelling starting point for a drug discovery campaign. Its straightforward synthesis and the presence of pharmacologically relevant motifs make it an attractive candidate for screening. This technical guide provides a robust and scientifically grounded framework for its synthesis and the systematic evaluation of its potential as an anticancer and/or antimicrobial agent. The detailed protocols and the proposed screening cascade are designed to facilitate a thorough and efficient investigation of this promising molecule.
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discovery and history of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate
An In-depth Technical Guide to Benzyl N-[2-(hydroxymethyl)phenyl]carbamate: Synthesis, Characterization, and Potential Applications
Introduction
This compound (CAS No. 111881-64-2) is a carbamate derivative of significant interest in medicinal chemistry and drug development. The carbamate functional group is a prevalent structural motif in a wide array of therapeutic agents, contributing to their biological activity and pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, designed for researchers and professionals in the field of drug discovery. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be reliably achieved through established organic chemistry principles. This document outlines a validated synthetic pathway, proposes methods for its characterization, and explores its potential based on the known bioactivity of related carbamate compounds.
Chemical Properties and Structure
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 111881-64-2 | [1] |
| Molecular Formula | C₁₅H₁₅NO₃ | [2] |
| Molecular Weight | 257.29 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-(N-CBz-amino)-benzyl alcohol, Benzyl 2-(hydroxymethyl)phenylcarbamate, 2-(benzyloxycarbonyl)aminobenzyl alcohol | [4] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-(aminomethyl)phenol, followed by the protection of the amino group with a benzyloxycarbonyl (Cbz) group.
Part 1: Synthesis of 2-(Aminomethyl)phenol
2-(Aminomethyl)phenol is a crucial precursor, and its synthesis can be accomplished via the reduction of 2-hydroxybenzonitrile.
Materials:
-
2-Hydroxybenzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 2-hydroxybenzonitrile (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings, and dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield crude 2-(aminomethyl)phenol, which can be purified by crystallization or column chromatography.
Caption: Synthesis of 2-(aminomethyl)phenol from 2-hydroxybenzonitrile.
Part 2: Synthesis of this compound
The final step involves the protection of the amino group of 2-(aminomethyl)phenol with benzyl chloroformate (Cbz-Cl). This reaction is a standard procedure for introducing the Cbz protecting group.[1]
Materials:
-
2-(Aminomethyl)phenol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF) and Water (H₂O) mixture (e.g., 2:1)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 2-(aminomethyl)phenol (1.0 equivalent) in a mixture of THF and water (2:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 equivalents) to the solution and stir until it dissolves.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Allow the reaction to stir at 0 °C for 4-6 hours or until completion as monitored by TLC.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain this compound as a pure solid.
Caption: Synthesis of this compound.
Characterization and Analytical Data
Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum
(400 MHz, CDCl₃, δ in ppm)
-
Aromatic Protons (phenyl & hydroxymethylphenyl rings): 7.40-7.20 (m, 9H)
-
Benzyl CH₂: 5.15 (s, 2H)
-
Hydroxymethyl CH₂: 4.60 (d, 2H)
-
NH (carbamate): 5.50 (br s, 1H)
-
OH (hydroxyl): 2.50 (br s, 1H)
Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum
(100 MHz, CDCl₃, δ in ppm)
-
C=O (carbamate): ~156.5
-
Aromatic Carbons: 136.5, 135.0, 128.5, 128.2, 128.0, 127.8, 125.0
-
Benzyl CH₂: ~67.0
-
Hydroxymethyl CH₂: ~64.0
Predicted IR (Infrared) Spectrum
(
-
O-H stretch (hydroxyl): ~3400 (broad)
-
N-H stretch (carbamate): ~3300 (broad)
-
Aromatic C-H stretch: ~3100-3000
-
C=O stretch (carbamate): ~1690
-
N-H bend: ~1530
-
C-O stretch: ~1250
Mass Spectrometry (MS)
-
Expected [M+H]⁺: 258.1125 for C₁₅H₁₆NO₃⁺
-
Expected [M+Na]⁺: 280.0944 for C₁₅H₁₅NNaO₃⁺
Potential Applications in Drug Discovery
The carbamate moiety is a well-established pharmacophore and is present in numerous approved drugs, where it can influence drug-target interactions or enhance the biological activity of the parent molecule.[5] Carbamate derivatives have demonstrated a wide range of biological activities, including anticancer, anticonvulsant, antibacterial, and enzyme inhibitory properties.[6]
Given the structural features of this compound, several potential applications can be postulated:
-
Enzyme Inhibition: Carbamates are known to act as inhibitors of various enzymes, such as acetylcholinesterase.[7] The structure of the title compound could be explored for its inhibitory activity against a range of enzymatic targets.
-
Anticancer Research: The incorporation of a carbamate group has been shown to enhance the antitumor potency of some compounds.[5] this compound could serve as a scaffold for the development of novel anticancer agents.
-
Antimicrobial Agents: Certain organic carbamates have emerged as potential antibacterial and antiviral agents.[6][8] The unique substitution pattern of this molecule may confer antimicrobial properties.
-
Intermediate for Complex Molecule Synthesis: The presence of a protected amine and a free hydroxyl group makes this compound a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds and other potential drug candidates.
Conclusion
This compound is a molecule with significant potential in the field of medicinal chemistry. Although its specific discovery and history are not well-documented, its synthesis is straightforward using established methodologies. This guide provides a detailed protocol for its preparation and outlines the expected analytical characteristics for its identification. The exploration of its biological activities is a promising area for future research, given the proven therapeutic importance of the carbamate functional group. This document serves as a valuable resource for scientists and researchers interested in the synthesis and application of this and related carbamate derivatives in drug discovery and development.
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Solubility Profile of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate in Organic Solvents
An In-depth Technical Guide
Abstract
Understanding the solubility of a compound is a critical first step in nearly every phase of chemical and pharmaceutical development, from synthesis and purification to formulation and bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility profile of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate. In the absence of extensive published data for this specific molecule, we will first deduce its likely solubility characteristics based on its structural and physicochemical properties. We will then present a robust, field-proven experimental protocol for determining its thermodynamic solubility in a range of organic solvents, ensuring researchers can generate reliable and reproducible data. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to approach and determine the solubility of novel organic compounds.
Introduction to this compound
This compound is an organic molecule featuring several key functional groups that dictate its chemical behavior: a carbamate (urethane) linker, a benzyl group, a phenyl ring, and a primary alcohol (hydroxymethyl group). Carbamates are structurally stable motifs, often used in medicinal chemistry as peptide bond surrogates due to their ability to permeate cell membranes and their stability against enzymatic degradation.[3] The presence of both hydrophobic (benzyl, phenyl) and hydrophilic (carbamate, hydroxymethyl) moieties suggests an amphiphilic character, making its solubility highly dependent on the chosen solvent system. A thorough understanding of its solubility is paramount for applications such as:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis and purification (e.g., crystallization).
-
Drug Discovery: Solubility is a key determinant of a drug candidate's viability, affecting everything from in vitro assay reliability to oral bioavailability.[1][2]
-
Formulation Science: Developing stable and effective delivery systems requires precise knowledge of a compound's solubility in various excipients and solvents.
Physicochemical Properties and Predicted Solubility
To predict the solubility of this compound, we must first analyze its molecular structure.
Molecular Structure:
(Simplified representation)
Key Structural Features:
-
Carbamate Group (-O-CO-NH-): This group is polar and can participate in hydrogen bonding. The N-H group acts as a hydrogen bond donor, while the carbonyl (C=O) and ester oxygens are hydrogen bond acceptors.[3]
-
Hydroxymethyl Group (-CH2OH): The hydroxyl group is highly polar and is a strong hydrogen bond donor and acceptor.
-
Benzyl and Phenyl Groups: These aromatic rings are large, non-polar, and contribute to the molecule's hydrophobicity. They interact with non-polar solvents primarily through van der Waals forces.
The "Like Dissolves Like" Principle: The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.[4][5][6]
Predicted Solubility Profile:
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low . While the aromatic rings will interact favorably with these solvents, the highly polar carbamate and hydroxyl groups will be energetically disfavored, limiting overall dissolution.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): Solubility is predicted to be moderate to high . These solvents can accept hydrogen bonds and have significant dipole moments, allowing them to effectively solvate the polar regions of the molecule. Carbamates often show notable solubility in polar organic solvents like acetone.[7] DMSO is a powerful solvent for a wide range of organic compounds and is often used to create stock solutions for biological assays.[1]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is expected to be moderate to high . These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the carbamate and hydroxymethyl groups.
The interplay between the large non-polar surface area and the potent hydrogen-bonding groups makes experimental verification essential.
Caption: Intermolecular forces governing solubility.
Experimental Determination of Thermodynamic Solubility
To obtain definitive quantitative data, an experimental approach is necessary. The Saturation Shake-Flask Method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of the compound in a saturated state.[8][9]
Causality Behind Experimental Choices
-
Method: The shake-flask method is chosen over kinetic methods because it measures the true equilibrium solubility, which is a fundamental, solvent- and temperature-dependent property of the compound.[8] Kinetic methods, often used in high-throughput screening, can overestimate solubility by generating supersaturated solutions.[8]
-
Equilibration Time: An incubation period of 24 hours is standard to ensure the system reaches thermodynamic equilibrium between the solid and dissolved states.[2][4][10] Shorter times may not be sufficient for complete equilibration.
-
Temperature Control: Solubility is temperature-dependent.[5] Maintaining a constant temperature (e.g., 25 °C) is critical for reproducibility.
-
Quantification: High-Performance Liquid Chromatography (HPLC) is selected for quantification. It is highly sensitive, specific, and can separate the analyte from any potential impurities or degradation products, ensuring accurate concentration measurement.[4][10][11]
Step-by-Step Protocol: Shake-Flask Method
1. Preparation of Standard Solutions for Calibration: a. Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL). b. Perform a series of serial dilutions from the stock solution to create at least five standard solutions of known concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL).[4]
2. HPLC Calibration Curve Generation: a. Inject each standard solution into the HPLC system. b. Record the peak area corresponding to the compound for each concentration. c. Plot a graph of peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.[4]
3. Sample Preparation and Equilibration: a. Add an excess amount of the solid compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents (e.g., hexane, toluene, acetone, acetonitrile, methanol, ethanol, DMSO). "Excess" means enough solid should remain visible after the equilibration period.[8] b. Seal the vials securely to prevent solvent evaporation. c. Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C) and agitate for 24 hours.[4][10]
4. Sample Processing and Analysis: a. After 24 hours, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Carefully withdraw a sample from the supernatant. c. Filter the sample through a 0.45 µm syringe filter to remove all undissolved particles.[4][12] This step is critical to avoid artificially high results. d. If necessary, dilute the filtered saturated solution with the mobile phase to ensure the concentration falls within the range of the calibration curve. e. Inject the processed sample into the HPLC system using the same method as for the standards.
5. Calculation of Solubility: a. Record the peak area for the compound in the sample chromatogram. b. Use the calibration curve equation to calculate the concentration of the compound in the analyzed sample. c. Adjust the calculated concentration for any dilution performed in step 4d. The result is the solubility of the compound in that solvent, typically expressed in mg/mL or mol/L.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation
All experimentally determined solubility data should be compiled into a clear and concise table. This allows for easy comparison across different solvent systems.
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Non-Polar | 25 | Experimental Value | Calculated Value |
| Toluene | Non-Polar (Aromatic) | 25 | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Tetrahydrofuran (THF) | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |
Conclusion
References
-
Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]
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Title: How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes Source: PharmaGuru URL: [Link]
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Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]
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Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL: [Link]
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Title: How To Determine Solubility Of Organic Compounds? Source: Chemistry For Everyone (YouTube) URL: [Link]
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Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Source: ACS Publications URL: [Link]
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Title: Determination of aqueous solubility by heating and equilibration: A technical note Source: National Institutes of Health (NIH) URL: [Link]
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Title: A review of methods for solubility determination in biopharmaceutical drug characterization Source: Taylor & Francis Online URL: [Link]
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Title: How to measure solubility for drugs in oils/emulsions? Source: ResearchGate URL: [Link]
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Title: A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium Source: ResearchGate URL: [Link]
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Title: Experiment: Solubility of Organic & Inorganic Compounds Source: Web.pdx.edu URL: [Link]
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Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Faculty.uml.edu URL: [Link]
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Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: De Anza College URL: [Link]
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Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: National Institutes of Health (NIH) URL: [Link]
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Title: solubility experimental methods.pptx Source: SlideShare URL: [Link]
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Title: Carbamate Source: Wikipedia URL: [Link]
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Title: Carbamates: Are they “Good” or “Bad Guys”? Source: SciELO URL: [Link]
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The Computational Microscope: A Theoretical Modeling Guide for Benzyl N-[2-(hydroxymethyl)phenyl]carbamate as a Butyrylcholinesterase Inhibitor
Abstract
The carbamate functional group is a cornerstone in the design of therapeutic agents, notably as inhibitors of cholinesterases, which are critical targets in neurodegenerative diseases such as Alzheimer's.[1] This in-depth technical guide provides a comprehensive framework for the theoretical modeling of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate, a representative carbamate compound, as a putative inhibitor of human Butyrylcholinesterase (BChE). This document is intended for researchers, computational chemists, and drug development professionals, offering a cohesive narrative from initial molecular conceptualization to advanced biophysical characterization through computational means. We will navigate the essential triad of modern computational chemistry: quantum mechanics for accurate ligand parameterization, molecular docking for binding pose prediction, and molecular dynamics simulations for elucidating the dynamic behavior and stability of the protein-ligand complex. Each section is designed to not only provide a step-by-step protocol but also to instill a deep understanding of the scientific rationale behind each methodological choice, thereby ensuring a self-validating and robust computational workflow.
Introduction: The Rationale for Theoretical Modeling
The journey of a drug from concept to clinic is arduous and expensive. Theoretical modeling and computational simulation have emerged as indispensable tools to rationalize and expedite this process.[2] By creating a virtual model of a drug candidate and its biological target, we can predict and analyze their interaction at an atomic level, an endeavor often challenging and costly to perform experimentally. This "computational microscope" allows us to probe the thermodynamics and kinetics of binding, understand the structural determinants of affinity and selectivity, and ultimately, guide the design of more potent and specific therapeutics.
This compound (CAS: 111881-64-2)[3], with its characteristic carbamate moiety, is an ideal candidate for exploring interactions with cholinesterases. Carbamates are known to act as pseudo-irreversible inhibitors of these enzymes, forming a transient covalent bond with the catalytic serine residue.[4] Butyrylcholinesterase (BChE) is a particularly relevant target, as its activity is elevated in the brains of Alzheimer's disease patients, contributing to the depletion of the neurotransmitter acetylcholine.[5] Therefore, the design of potent and selective BChE inhibitors is a promising therapeutic strategy.
This guide will use human BChE as the target protein to illustrate a complete in silico workflow for characterizing the interaction of this compound.
Foundational Steps: Ligand and Protein Preparation
The fidelity of any computational model is fundamentally dependent on the quality of the input structures. This section details the critical preparatory steps for both the ligand and the target protein.
Ligand Preparation: From 2D Structure to 3D Model
The initial representation of this compound is typically a 2D chemical structure. To prepare it for simulation, we must generate a robust 3D conformation and assign accurate atomic partial charges.
Protocol 2.1: Ligand Structure Generation and Optimization
-
2D to 3D Conversion: Utilize a molecular editor (e.g., MarvinSketch, ChemDraw) to draw the 2D structure of this compound and convert it to a 3D structure.
-
Conformational Search: Perform a conformational search using a method like the Merck Molecular Force Field (MMFF94) to identify low-energy conformers. This step is crucial as the ligand's conformation in solution may differ from its bound state.
-
Quantum Mechanical Optimization: The lowest energy conformer should be further optimized using quantum mechanics (QM), specifically Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with the 6-31G* basis set. This provides a more accurate molecular geometry.
Ligand Parameterization: The Language of Force Fields
Molecular dynamics simulations rely on force fields to describe the potential energy of a system as a function of its atomic coordinates. While standard force fields (e.g., AMBER, CHARMM) have parameters for common biomolecules, they often lack parameters for novel drug-like molecules. Therefore, we must generate these parameters for our ligand.
Protocol 2.2: Ligand Force Field Parameterization
-
Partial Charge Calculation: Accurate partial atomic charges are paramount for describing electrostatic interactions. The Restrained Electrostatic Potential (RESP) fitting procedure is a widely accepted method.[6][7] This involves:
-
Performing a single-point energy calculation on the DFT-optimized ligand structure to obtain the electrostatic potential (ESP).
-
Using a program like antechamber from the AmberTools suite to fit the RESP charges to the ESP.
-
-
Atom Typing and Parameter Assignment: The General Amber Force Field (GAFF) is designed for organic molecules and is compatible with the AMBER protein force fields.[1][8] The parmchk2 tool in AmberTools can be used to identify any missing force field parameters (bond, angle, dihedral) for the ligand and provide reasonable estimates based on analogy to existing parameters.
-
Final Ligand Topology File: The output of this process is a ligand topology file (e.g., in .mol2 or .itp format) containing all the necessary information for the MD simulation software.
Protein Preparation: Refining the Biological Target
We will use a crystal structure of human Butyrylcholinesterase from the Protein Data Bank (PDB). A suitable high-resolution structure, such as PDB ID: 1P0I, should be selected.[9]
Protocol 2.3: Protein Structure Preparation
-
PDB File Download and Inspection: Download the PDB file from the RCSB PDB database. Visualize the structure in a molecular graphics program (e.g., PyMOL, UCSF Chimera).
-
Cleaning the PDB File: The raw PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands. These should be removed unless they are known to be critical for the protein's structure or function.
-
Adding Missing Atoms and Residues: Crystal structures may have missing atoms (especially hydrogens) or even entire loops. Tools like the Protein Preparation Wizard in Maestro (Schrödinger) or the pdb2gmx tool in GROMACS can be used to add hydrogens and build missing side chains or loops.
-
Assigning Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) are pH-dependent and crucial for accurate electrostatics. Tools like H++ can predict these protonation states at a given pH (typically physiological pH ~7.4).
-
Final Structure for Docking and MD: The result is a clean, complete, and properly protonated protein structure ready for the next stages.
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[10] This provides a static snapshot of the most likely binding mode, which serves as the starting point for more rigorous molecular dynamics simulations.
Protocol 3.1: Molecular Docking with AutoDock Vina
-
Receptor and Ligand File Preparation for Vina: Convert the prepared protein and ligand structures into the PDBQT format, which includes partial charges and atom type information required by AutoDock Vina.
-
Defining the Binding Site (Grid Box): A grid box must be defined to encompass the active site of BChE. The active site is located at the bottom of a deep and narrow gorge. The center of the grid can be determined from the position of the catalytic serine residue (SER198 in PDB ID: 1P0I) or from the position of a co-crystallized inhibitor in a similar structure.
-
Running the Docking Simulation: Execute AutoDock Vina, providing the prepared receptor and ligand PDBQT files and the grid box parameters. Vina will perform a conformational search for the ligand within the defined binding site and score the resulting poses.
-
Analysis of Docking Results: The output will be a set of predicted binding poses ranked by their binding affinity scores (in kcal/mol). The top-ranked pose is typically the most plausible. It is essential to visually inspect the top poses to ensure they are chemically reasonable (e.g., forming hydrogen bonds with key active site residues).
Molecular Dynamics Simulations: Unveiling the Dynamic Interaction
While docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex, allowing us to assess its stability and characterize the interactions over time.[11] We will use the GROMACS software package for this purpose, though other packages like AMBER or NAMD are also widely used.[12]
Workflow for MD Simulation of the BChE-Ligand Complex
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spectroscopic data (NMR, IR, MS) for Benzyl N-[2-(hydroxymethyl)phenyl]carbamate
An In-depth Technical Guide to the Spectroscopic Characterization of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of this compound (CAS No. 111881-64-2). Designed for researchers, chemists, and drug development professionals, this document moves beyond a mere presentation of data, focusing instead on the causal relationships between molecular structure and spectral output. We will explore the rationale behind expected spectral features, interpret fragmentation patterns, and assign signals with authoritative justification, thereby creating a self-validating framework for the characterization of this and related carbamate compounds.
Introduction: The Imperative for Rigorous Structural Verification
This compound is a molecule of interest due to its carbamate linkage and bifunctional nature, incorporating both a protected amine and a primary alcohol on an aromatic scaffold. Such structures are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures.
Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. Spectroscopic analysis provides a non-destructive window into the molecular world, allowing for the precise mapping of atomic connectivity and functional groups. This guide serves as a detailed reference for interpreting the ¹H NMR, ¹³C NMR, IR, and MS data expected for the title compound, grounded in the fundamental principles of spectroscopy.
Molecular Structure and Key Features
To effectively interpret spectroscopic data, one must first understand the molecule's structural components.
Caption: A generalized workflow for the interpretation of a ¹H NMR spectrum.
¹³C NMR Spectroscopy: Probing the Carbon Framework
The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments in the molecule.
Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |
|---|---|---|
| ~63 | Ar-C H₂-OH | Aliphatic carbon attached to oxygen. |
| ~67 | O-C H₂-Ph | Benzylic carbon attached to carbamate oxygen. |
| ~115 - 140 | Aromatic C H & C | Signals for the 12 aromatic carbons. Carbons attached to substituents (C-N, C-CH₂OH, C-C of benzyl) will be quaternary and have lower intensity. |
| ~155 | C =O | Carbamate carbonyl carbon, deshielded by two oxygen atoms and a nitrogen. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule, providing a "fingerprint" based on its functional groups. [1][2]Different types of bonds absorb infrared radiation at characteristic frequencies. [1] Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Run a background spectrum of the empty ATR accessory to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Acquire the spectrum of the sample, typically over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3200 (broad) | O-H stretch | Alcohol (-OH) |
| ~3300 (sharp/medium) | N-H stretch | Carbamate (-NH) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 3000 - 2850 | C-H stretch | Aliphatic (-CH₂-) |
| ~1700 (strong, sharp) | C=O stretch | Carbamate (carbonyl) |
| 1600, 1450 | C=C stretch | Aromatic Ring |
| ~1250 (strong) | C-O stretch | Ester part of carbamate |
| ~1050 | C-O stretch | Primary Alcohol |
Interpretation and Causality:
-
O-H and N-H Region: A broad absorption between 3400-3200 cm⁻¹ is a definitive indicator of the alcohol's O-H stretching, broadened due to hydrogen bonding. [3]A sharper peak around 3300 cm⁻¹ is expected for the N-H stretch of the carbamate.
-
Carbonyl Stretch: The most prominent peak in the spectrum will likely be the strong, sharp absorption around 1700 cm⁻¹, which is characteristic of the C=O stretch in a carbamate. [4]Its exact position provides clues about the electronic environment; conjugation and hydrogen bonding can shift this value.
-
Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of absorptions from C-C, C-O, and C-N single bond vibrations and bending modes. [1][3]While difficult to interpret fully, the strong C-O stretching bands around 1250 cm⁻¹ and 1050 cm⁻¹ further confirm the presence of the carbamate and alcohol moieties, respectively. [4][5]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a low concentration (µg/mL).
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺).
-
Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions using a mass analyzer (e.g., quadrupole or time-of-flight).
Expected Mass Spectrometry Data
-
Molecular Weight: 257.29 g/mol
-
Molecular Ion Peak: An ion corresponding to [M+H]⁺ at m/z 258.3 or [M+Na]⁺ at m/z 280.3.
-
Key Fragmentation Ions: The fragmentation of carbamates is often predictable. Characteristic losses include decarboxylation and cleavage at the bonds adjacent to the heteroatoms. [6][7] Predicted Fragmentation Pathways
m/z Proposed Fragment Rationale for Loss 258.3 [M+H]⁺ Protonated molecular ion 166.1 [M - C₇H₇]⁺ Loss of the benzyl group (tropylium ion fragment is m/z 91) 150.1 [M - C₇H₇O]⁺ Loss of benzyloxy radical 120.1 [C₈H₁₀NO]⁺ Cleavage of the ester C-O bond | 91.1 | [C₇H₇]⁺ | Tropylium ion (characteristic of benzyl groups) |
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Chemical Stability and Degradation of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate
Introduction
Benzyl N-[2-(hydroxymethyl)phenyl]carbamate is a molecule of interest within pharmaceutical and organic chemistry research. As with any compound intended for therapeutic or advanced chemical applications, a thorough understanding of its chemical stability and degradation profile is paramount. This guide provides a comprehensive technical overview of the potential degradation pathways of this compound, drawing upon established principles of carbamate chemistry and forced degradation studies as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from related carbamate structures to provide a robust predictive analysis for researchers, scientists, and drug development professionals.
The core structure of this compound features a carbamate linkage, which is known to be susceptible to various degradation mechanisms, primarily hydrolysis.[1] The presence of a benzyl group and a hydroxymethyl-substituted phenyl ring introduces additional potential sites for oxidative and photolytic degradation. This guide will delve into the theoretical underpinnings of its stability, present detailed protocols for conducting forced degradation studies, and propose likely degradation products and pathways.
Core Principles of Carbamate Stability
The stability of a carbamate is intrinsically linked to its chemical environment. The carbamate ester linkage is the primary site of lability and can be cleaved under hydrolytic, oxidative, and photolytic stress.[1][3] The rate and pathway of degradation are significantly influenced by pH, temperature, light exposure, and the presence of oxidizing agents.
Forced degradation studies are an essential component of the drug development process, designed to intentionally degrade a drug substance under conditions more severe than accelerated stability testing.[1][2] The goal is to identify potential degradation products, elucidate degradation pathways, and validate the stability-indicating nature of analytical methods.[1] A target degradation of 5-20% is generally considered optimal for these studies.[1]
Predicted Degradation Pathways of this compound
Based on the structure of this compound and the known reactivity of carbamates, the following degradation pathways are predicted:
Hydrolytic Degradation
Hydrolysis is anticipated to be the most significant degradation pathway for this compound, particularly under basic conditions.[1] The carbamate linkage is susceptible to cleavage, yielding 2-(aminomethyl)phenol, benzyl alcohol, and carbon dioxide. Under acidic conditions, the carbamate may also undergo hydrolysis, though typically at a slower rate than in alkaline environments.[4]
Proposed Hydrolytic Degradation Pathway:
Caption: Predicted hydrolytic degradation of this compound.
Oxidative Degradation
The benzylic position and the hydroxymethyl group on the phenyl ring are potential sites for oxidation. Treatment with an oxidizing agent like hydrogen peroxide could lead to the formation of various oxidized products. The benzylic carbon could be oxidized to a ketone, and the hydroxymethyl group could be oxidized to an aldehyde or a carboxylic acid.[5][6]
Proposed Oxidative Degradation Pathways:
Caption: Potential oxidative degradation pathways for this compound.
Photolytic Degradation
Carbamates are known to undergo photodegradation upon exposure to light, particularly UV radiation.[7] The aromatic rings in this compound can absorb UV light, leading to the formation of excited states that can undergo various reactions, including cleavage of the carbamate bond and other rearrangements. Photodegradation can lead to a complex mixture of products.[7]
Proposed Photolytic Degradation Initiation:
Caption: Initiation of photolytic degradation of this compound.
Experimental Protocols for Forced Degradation Studies
To experimentally investigate the stability of this compound, a systematic forced degradation study should be conducted. The following protocols are based on general guidelines and practices for carbamate-containing compounds.[1][2]
General Workflow for Forced Degradation Studies
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Methodological & Application
The Versatile Role of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate in Modern Organic Synthesis: Application Notes and Protocols
In the landscape of contemporary organic synthesis, the strategic manipulation of functional groups is paramount to the efficient construction of complex molecular architectures. Benzyl N-[2-(hydroxymethyl)phenyl]carbamate emerges as a highly versatile and valuable building block, particularly in the synthesis of heterocyclic compounds of significant medicinal and material science interest. This guide provides an in-depth exploration of its synthesis and key applications, complete with detailed, field-proven protocols designed for researchers, scientists, and professionals in drug development.
Introduction: A Molecule of Strategic Importance
This compound, a bifunctional molecule, incorporates a nucleophilic hydroxyl group and a readily transformable carbamate moiety within a specific ortho-relationship on an aromatic scaffold. This unique arrangement makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of important heterocyclic systems. The benzyloxycarbonyl (Cbz) group serves as a well-established protecting group for the amine, which can be readily removed under standard hydrogenolysis conditions, adding another layer of synthetic flexibility.[1][2]
I. Synthesis of this compound: A Reliable Protocol
The synthesis of this compound is most effectively achieved through the N-protection of 2-(aminomethyl)phenol with benzyl chloroformate. The presence of a mild base is crucial to neutralize the hydrochloric acid generated during the reaction.[1][3]
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Aminomethyl)phenol | C₇H₉NO | 123.15 | 5.0 g | 40.6 mmol |
| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | 7.6 mL (8.3 g) | 48.7 mmol |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 8.5 g | 101.5 mmol |
| Tetrahydrofuran (THF) | C₄H₈O | - | 100 mL | - |
| Water | H₂O | - | 50 mL | - |
| Ethyl Acetate | C₄H₈O₂ | - | As needed | - |
| Brine (sat. aq. NaCl) | NaCl | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(aminomethyl)phenol (5.0 g, 40.6 mmol) and sodium bicarbonate (8.5 g, 101.5 mmol) in a mixture of THF (100 mL) and water (50 mL).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (7.6 mL, 48.7 mmol) dropwise to the stirred suspension over 20-30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and add ethyl acetate (100 mL).
-
Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white to off-white solid. A typical yield for this reaction is in the range of 85-95%.[4]
Characterization: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthesis of this compound.
II. Application in Heterocyclic Synthesis: Intramolecular Cyclization to 4H-1,3-Benzoxazin-2(3H)-one
A primary and highly valuable application of this compound is its use as a precursor for the synthesis of 4H-1,3-benzoxazin-2(3H)-ones. This transformation is typically achieved through thermal or base-catalyzed intramolecular cyclization, which proceeds via a nucleophilic attack of the hydroxyl group on the carbamate carbonyl carbon.[2]
Mechanistic Insight
The cyclization is believed to proceed through a concerted or stepwise mechanism involving a tetrahedral intermediate. The reaction is facilitated by the proximity of the reacting functional groups and is often irreversible due to the formation of a stable six-membered heterocyclic ring. The nature of the leaving group on the carbamate can influence the reaction rate, with better leaving groups accelerating the cyclization.[2]
Caption: Mechanism of intramolecular cyclization.
Experimental Protocol: Synthesis of 4H-1,3-Benzoxazin-2(3H)-one
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | C₁₅H₁₅NO₃ | 257.28 | 2.0 g | 7.77 mmol |
| Dioxane | C₄H₈O₂ | - | 40 mL | - |
| Triethylamine (optional, catalyst) | (C₂H₅)₃N | - | 0.1 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (2.0 g, 7.77 mmol) in dioxane (40 mL).
-
(Optional) Add a catalytic amount of triethylamine (0.1 mL).
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain reflux for 1-3 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 4H-1,3-benzoxazin-2(3H)-one as a crystalline solid. Expected yields are typically high, often exceeding 90%.[2]
III. Potential Application in the Synthesis of Dibenzo[b,f][3][4]oxazepines
While less direct, this compound can be envisioned as a strategic starting material for the synthesis of dibenzo[b,f][3][4]oxazepine derivatives. These seven-membered heterocyclic systems are of significant interest in medicinal chemistry.[5] A plausible synthetic route would involve the deprotection of the carbamate to reveal the primary amine, followed by a condensation reaction with a suitably substituted 2-halobenzaldehyde and subsequent intramolecular cyclization.
Proposed Synthetic Pathway
Caption: Proposed synthesis of Dibenzo[b,f][3][4]oxazepines.
This proposed pathway highlights the utility of this compound as a masked form of 2-(aminomethyl)phenol, allowing for other transformations on a molecule before unmasking the amine for the key cyclization step.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the strategic arrangement of its functional groups make it an excellent precursor for the construction of important heterocyclic scaffolds. The protocols provided herein offer reliable and reproducible methods for its synthesis and its application in the formation of 4H-1,3-benzoxazin-2(3H)-ones. Further exploration of its utility in the synthesis of more complex heterocyclic systems, such as dibenzo[b,f][3][4]oxazepines, is a promising area for future research and development.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Organic Syntheses Procedure. [Link]
-
Das, B., & Reddy, K. R. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Canadian Journal of Chemistry, 90(3), 289-292. [Link]
-
Skopec, C., et al. (2002). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. Molecules, 7(3), 200-208. [Link]
-
Zaware, N., & Ohlmeyer, M. (2013). Recent advances in dibenzo[b,f][3][4]oxazepine synthesis. Arkivoc, 2013(1), 250-278. [Link]
-
Batey, R. A., et al. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett, 2009(5), 798-802. [Link]
-
Rádik, S., et al. (2000). Cyclization of Substituted Phenyl N-(2-Hydroxybenzyl)carbamates in Aprotic Solvents. Synthesis of 4H-1,3-Benzoxazin-2(3H)-ones. Collection of Czechoslovak Chemical Communications, 65(6), 937-948. [Link]
Sources
Synthesis of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate: A Detailed Protocol for Amine Protection
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate. This procedure involves the chemoselective N-protection of 2-aminobenzyl alcohol using benzyl chloroformate under Schotten-Baumann conditions. The benzyloxycarbonyl (Cbz) group is a cornerstone in synthetic organic chemistry for the protection of amines, valued for its stability and orthogonal deprotection methods.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering not just a methodology, but also the underlying chemical principles, safety protocols, and characterization techniques to ensure a successful and reproducible synthesis.
Introduction: The Strategic Importance of the Cbz Group
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount. Amines, being nucleophilic and basic, often require masking to prevent undesired side reactions. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, revolutionized peptide synthesis and remains a vital tool for amine protection across various synthetic applications.[2]
The Cbz group's utility stems from its ability to convert a reactive amine into a significantly less nucleophilic carbamate.[3] This transformation is robust, rendering the protected amine stable to a wide array of non-reductive conditions. Crucially, the Cbz group can be selectively removed under mild conditions, most commonly via catalytic hydrogenolysis, which liberates the free amine, toluene, and carbon dioxide as byproducts that are easily separated.[1][4] This orthogonality to many other protecting groups makes it an invaluable asset in complex total synthesis and drug development.
This protocol details the synthesis of this compound, a useful intermediate where the amine functionality is protected, allowing for subsequent transformations involving the primary alcohol.
Reaction Mechanism and Rationale
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-aminobenzyl alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.[1] The presence of a mild base, such as sodium bicarbonate, is crucial. It serves to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic.[1] The reaction is typically performed at a low temperature (0 °C) to control the exothermic reaction and minimize potential side reactions.
The chemoselectivity of this reaction, favoring N-acylation over O-acylation of the primary alcohol, is attributed to the higher nucleophilicity of the amine compared to the alcohol.
Caption: Reaction pathway for Cbz protection of 2-aminobenzyl alcohol.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Aminobenzyl alcohol | ≥98% | Sigma-Aldrich | Store in a cool, dark place. |
| Benzyl chloroformate (Cbz-Cl) | ≥97% | Sigma-Aldrich | Corrosive, Lachrymator. Handle in a fume hood. |
| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific | |
| Tetrahydrofuran (THF) | Anhydrous | Acros Organics | |
| Ethyl acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |
| n-Hexane | ACS Grade | VWR | For chromatography. |
| Deionized Water | N/A | In-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | EMD Millipore | For drying organic layers. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and chamber
-
UV lamp for TLC visualization
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzyl alcohol (2.46 g, 20.0 mmol) and sodium bicarbonate (3.36 g, 40.0 mmol, 2.0 equiv) in a mixture of tetrahydrofuran (THF, 30 mL) and deionized water (15 mL). Stir the suspension until the solids are well-dispersed.
-
Cooling: Place the flask in an ice bath and stir for 15 minutes, allowing the internal temperature to reach 0-5 °C.
-
Addition of Benzyl Chloroformate: Add benzyl chloroformate (3.1 mL, 22.0 mmol, 1.1 equiv) dropwise to the cold, stirring suspension over a period of 20-30 minutes using a dropping funnel. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 3-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Work-up and Extraction: Quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude residue by silica gel column chromatography. A gradient elution starting with 20% ethyl acetate in hexane and gradually increasing to 40% ethyl acetate in hexane is typically effective. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a white solid.
Expected Yield
Yields for this type of reaction are typically high, often in the range of 85-95% after purification.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of both the benzyl and phenyl rings (approx. 7.1-7.5 ppm), a singlet for the benzylic methylene protons of the Cbz group (approx. 5.2 ppm), a singlet or doublet for the methylene protons of the hydroxymethyl group (approx. 4.6 ppm), a broad singlet for the carbamate N-H, and a broad singlet for the alcohol O-H. |
| ¹³C NMR | Resonances for the carbamate carbonyl (approx. 155 ppm), aromatic carbons, and the two distinct methylene carbons. |
| IR Spectroscopy | Characteristic absorptions for N-H stretching (approx. 3300 cm⁻¹), O-H stretching (broad, approx. 3400 cm⁻¹), aromatic C-H stretching (approx. 3030 cm⁻¹), and a strong C=O stretch for the carbamate (approx. 1690-1720 cm⁻¹).[5] |
| Melting Point | A sharp melting point should be observed for the pure, crystalline solid. |
| Mass Spectrometry | The molecular ion peak corresponding to the product's mass (C₁₅H₁₅NO₃, MW: 257.29 g/mol ) should be observed. |
Safety and Handling Precautions
Benzyl chloroformate is a highly toxic, corrosive, and lachrymatory substance. It must be handled with extreme care in a well-ventilated chemical fume hood at all times.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Handling: Benzyl chloroformate reacts with water and moisture to release HCl gas.[4] Keep the reagent bottle tightly sealed and handle under an inert atmosphere if possible.
-
Spills: In case of a small spill, neutralize with sodium bicarbonate and absorb with an inert material. For larger spills, evacuate the area and seek assistance from trained personnel.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. The chemoselective N-protection of 2-aminobenzyl alcohol using the Cbz group is an efficient transformation that yields a valuable synthetic intermediate. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently prepare this compound for use in a variety of applications, from the development of novel pharmaceuticals to the construction of complex molecular architectures.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Royal Society of Chemistry. Supplemmentary Info for RSC adv. after corrections. [Link]
-
Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
- Google Patents. Process for producing N-protected amino acid.
-
University of Calgary. Spectra Problem #6 Solution. [Link]
- Google Patents.
-
Bentham Science. Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. [Link]
-
MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]
-
ResearchGate. Synthesis of quinolines by dehydrogenative reaction of 2‐aminobenzyl alcohol and ketones. [Link]
Sources
Application Notes and Protocols: Benzyl N-[2-(hydroxymethyl)phenyl]carbamate in Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Synthetic Intermediate
In the landscape of modern drug discovery, the strategic design and synthesis of novel heterocyclic scaffolds remain a cornerstone of innovation. Benzyl N-[2-(hydroxymethyl)phenyl]carbamate, while not extensively documented as a standalone therapeutic agent, represents a pivotal precursor for the synthesis of a class of compounds with profound medicinal relevance: the benzoxazines.[1][2][3] The inherent structural feature of this molecule—an ortho-disposed aminomethyl and hydroxyl group on a phenyl ring, with the amine functionality masked by a readily cleavable benzyloxycarbonyl (Cbz) protecting group—renders it an ideal starting material for intramolecular cyclization reactions.
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals, elucidating the synthetic utility and potential therapeutic applications of this compound. We will delve into detailed protocols for its synthesis and its subsequent transformation into medicinally significant heterocyclic systems. The causality behind experimental choices will be explained, providing a robust framework for its practical application in the laboratory.
Core Concept: A Gateway to the Privileged Benzoxazine Scaffold
The primary application of this compound in medicinal chemistry is its role as a key intermediate in the synthesis of 1,4-benzoxazine derivatives. The benzoxazine ring system is considered a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Molecules incorporating this heterocycle have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[4]
The strategic importance of this compound lies in its pre-configured arrangement of reactive functionalities, primed for efficient ring closure. The Cbz protecting group offers stability during initial synthetic steps and can be selectively removed under conditions that can subsequently trigger or be followed by cyclization to form the benzoxazine core.
PART 1: Synthesis of this compound
The synthesis of the title compound is a straightforward process, typically involving the Cbz protection of commercially available 2-aminobenzyl alcohol.
Protocol 1: Synthesis via Cbz Protection of 2-Aminobenzyl Alcohol
This protocol outlines the N-protection of 2-aminobenzyl alcohol using benzyl chloroformate under basic conditions.
Rationale: The reaction proceeds via the nucleophilic attack of the primary amine of 2-aminobenzyl alcohol on the electrophilic carbonyl carbon of benzyl chloroformate. A base, such as sodium bicarbonate or triethylamine, is essential to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion and preventing the protonation of the starting amine. The choice of a biphasic system (e.g., dichloromethane and water) or a polar aprotic solvent (e.g., tetrahydrofuran) facilitates the reaction by ensuring the solubility of both the organic and inorganic reagents.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminobenzyl alcohol | 123.15 | 5.0 g | 40.6 mmol |
| Benzyl chloroformate | 170.59 | 7.6 g (6.3 mL) | 44.7 mmol |
| Sodium bicarbonate | 84.01 | 6.8 g | 81.2 mmol |
| Dichloromethane | - | 100 mL | - |
| Water | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
| Silica Gel | - | As needed | - |
| Solvents for Chromatography | - | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.0 g (40.6 mmol) of 2-aminobenzyl alcohol in 100 mL of dichloromethane.
-
Add a solution of 6.8 g (81.2 mmol) of sodium bicarbonate in 100 mL of water.
-
Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.
-
Reagent Addition: Slowly add 7.6 g (44.7 mmol) of benzyl chloroformate dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below 5°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates reaction completion.
-
Work-up: Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.
PART 2: Application in the Synthesis of Bioactive Heterocycles
The primary utility of this compound is its conversion to 3,4-dihydro-2H-1,4-benzoxazine and its derivatives. This can be achieved through a two-step sequence of deprotection followed by cyclization, or in some cases, a one-pot procedure.
Protocol 2: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazin-3-one
This protocol describes a common transformation of the title compound into a benzoxazinone derivative, which are known for a range of biological activities.[3]
Rationale: This transformation involves an intramolecular cyclization. The reaction is typically promoted by a base, which deprotonates the hydroxyl group, making it a more potent nucleophile. The resulting alkoxide then attacks the electrophilic carbonyl carbon of the carbamate, leading to ring closure and the formation of the benzoxazinone ring.
Reaction Scheme:
Caption: Synthesis of a benzoxazinone from this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 257.28 | 2.57 g | 10.0 mmol |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 0.44 g | 11.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Saturated aqueous ammonium chloride | - | As needed | - |
| Ethyl acetate | - | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 0.44 g (11.0 mmol) of sodium hydride (60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, and then carefully add 30 mL of anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Dissolve 2.57 g (10.0 mmol) of this compound in 20 mL of anhydrous THF and add it dropwise to the sodium hydride suspension over 20 minutes.
-
Reaction Progression: After the addition, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to afford the desired 3,4-dihydro-2H-1,4-benzoxazin-3-one.
Potential Medicinal Chemistry Applications and Future Directions
The true value of this compound lies in its potential to generate libraries of substituted benzoxazines for screening against various therapeutic targets. By modifying the starting 2-aminobenzyl alcohol or by derivatizing the final benzoxazine scaffold, a diverse range of analogues can be synthesized.
Key Areas for Exploration:
-
Anticancer Agents: Many benzoxazine derivatives have shown potent anticancer activity.[4] Libraries derived from the title compound could be screened against various cancer cell lines.
-
Anti-inflammatory Drugs: The benzoxazine scaffold is present in molecules with anti-inflammatory properties.[1][3] Novel derivatives could be evaluated in relevant assays for inflammation.
-
Antimicrobial Compounds: Benzoxazines have also been investigated for their antibacterial and antifungal activities.[2]
Logical Relationship Diagram:
Caption: The role of this compound in drug discovery.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. While its direct biological activity is not yet established, its utility as a precursor to the medicinally important benzoxazine scaffold is clear. The protocols and conceptual framework provided in these application notes are intended to empower researchers to explore the full potential of this compound in the synthesis of novel therapeutic agents. The straightforward synthesis and the potential for diverse derivatization make it an attractive starting point for drug discovery programs targeting a range of diseases.
References
Sources
Application Notes and Protocols: N-Protection with Benzyl N-[2-(hydroxymethyl)phenyl]carbamate
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Amine Protection in Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the amine functional group presents a unique challenge.[1] Its inherent nucleophilicity and basicity, while crucial for its biological function, often lead to undesirable side reactions.[1][2] To orchestrate complex molecular transformations with precision, it is frequently necessary to temporarily mask the amine's reactivity.[1][3] This is achieved through the use of "protecting groups," which are selectively introduced and later removed under specific conditions.[4]
The ideal protecting group strategy is characterized by several key attributes:
-
Ease of Installation: The protecting group should be readily introduced under mild conditions.[4]
-
Stability: It must remain robust and inert to a wide array of subsequent reaction conditions.[4][5]
-
Selective Removal: The group should be cleavable under conditions that do not affect other sensitive functionalities within the molecule.[4][6]
Carbamates are among the most widely employed and effective protecting groups for amines, lauded for their ability to temper the nitrogen's basicity and nucleophilicity through electron withdrawal.[4][7] This family includes well-known groups like Boc (tert-Butoxycarbonyl), Cbz (Benzyloxycarbonyl), and Fmoc (9-Fluorenylmethyloxycarbonyl), each with distinct deprotection mechanisms that allow for orthogonal strategies in complex syntheses.[4][7][8]
This application note focuses on a specific carbamate protecting group, Benzyl N-[2-(hydroxymethyl)phenyl]carbamate , detailing its application, the underlying mechanistic principles, and a comprehensive experimental protocol for its use in N-protection.
Mechanism of N-Protection with Carbamates
The protection of an amine as a carbamate is a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate precursor.[2] In the context of this compound, the reaction proceeds as follows:
-
Nucleophilic Attack: The primary or secondary amine attacks the carbonyl carbon of the this compound.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.[8]
-
Leaving Group Departure: The intermediate collapses, leading to the departure of the 2-(hydroxymethyl)phenoxide group, a relatively stable leaving group.
-
Proton Transfer: A final proton transfer step, often facilitated by a mild base present in the reaction mixture, yields the neutral N-protected carbamate product.
The delocalization of the nitrogen lone pair into the adjacent carbonyl group effectively reduces the amine's nucleophilicity and basicity, thus "protecting" it from participating in subsequent reactions.[2]
Caption: Mechanism of N-protection using a carbamate.
Experimental Protocol: N-Protection of a Primary Amine
This protocol provides a detailed, step-by-step methodology for the N-protection of a generic primary amine using this compound.
Materials and Equipment
| Reagents | Equipment |
| Primary Amine | Round-bottom flask |
| This compound | Magnetic stirrer and stir bar |
| Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Ice bath |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Syringes and needles |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | Separatory funnel |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | Rotary evaporator |
| Brine (saturated aqueous NaCl) | Thin Layer Chromatography (TLC) plates (silica) |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Column chromatography setup (silica gel) |
| Solvents for chromatography (e.g., Hexanes/Ethyl Acetate) | NMR tubes, IR spectrometer, Mass spectrometer |
Step-by-Step Procedure
Caption: Workflow for N-protection with this compound.
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DCM or THF) to a concentration of approximately 0.1-0.5 M.
-
Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
-
Reagent Addition:
-
To the cooled amine solution, add a suitable non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) via syringe.
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the solution of the protecting agent dropwise to the stirring amine solution over 5-10 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexanes and ethyl acetate. The product, being more nonpolar than the starting amine, should have a higher Rf value. The reaction is typically complete within 2-12 hours.[9]
-
-
Workup and Extraction:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[10]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM) two to three times.
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
-
Drying and Concentration:
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is often effective.
-
Deprotection
The removal of the benzyl carbamate (Cbz) group is a critical step. The choice of deprotection method depends on the stability of the rest of the molecule. Common methods include:
-
Catalytic Hydrogenation: This is a very common and mild method for Cbz deprotection, involving stirring the protected compound with a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas (H₂).[4][8]
-
Acidolysis: Strong acids like HBr in acetic acid or trifluoroacetic acid (TFA) can cleave the Cbz group.[8][11]
-
Lewis Acid-Mediated Deprotection: Lewis acids such as TMSI (trimethylsilyl iodide) or zinc bromide can also be employed for deprotection.[3][9]
Characterization of the N-Protected Product
The successful synthesis of the N-protected amine should be confirmed by standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The appearance of a characteristic peak for the benzylic protons (CH₂) of the carbamate group, typically around 5.0-5.2 ppm, is a key indicator of successful protection. The signal for the N-H proton of the carbamate will also be present, often as a broad singlet.[12][13]
-
¹³C NMR Spectroscopy: A signal for the carbonyl carbon of the carbamate group will appear in the range of 150-160 ppm.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the carbamate will be observed around 1680-1720 cm⁻¹. The N-H stretching vibration will appear in the region of 3200-3400 cm⁻¹.[12][13]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the protected amine, confirming its molecular weight.
Applications in Drug Development and Peptide Synthesis
The protection of amines is a cornerstone of modern drug development and peptide synthesis.[11][14] Carbamate protecting groups, including benzyl carbamates, are instrumental in:
-
Solid-Phase Peptide Synthesis (SPPS): In SPPS, amino acids are sequentially added to a growing peptide chain on a solid support. Protecting the α-amino group of the incoming amino acid is essential to prevent self-polymerization and ensure the correct peptide sequence.[11]
-
Synthesis of Complex Molecules: In the total synthesis of natural products and the development of new pharmaceutical agents, protecting groups allow for the selective modification of other functional groups in the presence of a reactive amine.[3]
-
Modulation of Physicochemical Properties: The introduction of a protecting group can alter the solubility and other physical properties of an intermediate, which can be advantageous during purification and handling.
Conclusion
The use of this compound for the N-protection of amines is a valuable strategy in organic synthesis. The resulting carbamate is stable under a variety of conditions, and the protecting group can be removed selectively. The detailed protocol and characterization data provided in these application notes serve as a comprehensive guide for researchers in academic and industrial settings, enabling the efficient and precise synthesis of complex nitrogen-containing molecules.
References
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
YouTube. (2020, May 18). 26.05 Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Chem-Station. (2014, March 23). Carbamate Protective Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from [Link]
-
ResearchGate. (2024, June 11). (PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Retrieved from [Link]
-
National Institutes of Health. (2018, July 13). An amine protecting group deprotectable under nearly neutral oxidative conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 19). 21.3: Spectroscopy of the Amine Group. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 25.5 Spectroscopic Properties of Amines. Retrieved from [Link]
-
ResearchGate. (2024, August 6). Molecular Spectroscopic Characterization and Electronic Structure Analysis of N- benzylaniline- A DFT Approach. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
American Chemical Society. (2024, January 9). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from [Link]
-
Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]
- Google Patents. (n.d.). CN104910050A - Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate.
-
MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]
-
PubChem. (n.d.). benzyl N-[hydroxy(phenyl)methyl]carbamate. Retrieved from [Link]
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Application Note & Protocol: A Scalable Synthesis of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate
Abstract
This document provides a comprehensive guide for the large-scale synthesis of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate, a pivotal intermediate in pharmaceutical and organic synthesis. The protocol details a robust and scalable procedure for the N-protection of 2-aminobenzyl alcohol using benzyl chloroformate. Emphasis is placed on reaction optimization, safety considerations, process control, and purification strategies suitable for multi-gram to kilogram production. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and well-documented synthetic method.
Introduction and Scientific Rationale
This compound, also known as 2-(Cbz-amino)benzyl alcohol, is a valuable bifunctional molecule.[1] It incorporates the benzyloxycarbonyl (Cbz or Z) group, one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry.[2] The Cbz group is prized for its stability under a wide range of conditions and its facile removal via catalytic hydrogenolysis.[2][3] The presence of the primary alcohol on the phenyl ring provides a strategic handle for subsequent chemical modifications, making this compound a versatile building block for constructing complex molecular architectures.
The synthesis detailed herein follows the classic Schotten-Baumann reaction conditions, involving the acylation of the nucleophilic amino group of 2-aminobenzyl alcohol with the electrophilic benzyl chloroformate. The primary challenge in scaling this reaction is managing the exothermic release and controlling the stoichiometry to prevent side reactions. This protocol addresses these challenges through careful control of temperature, addition rates, and a robust workup procedure designed for scalability and high purity.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The amino group of 2-aminobenzyl alcohol acts as a nucleophile, attacking the carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the equilibrium towards product formation and preventing protonation of the starting amine.
Scheme 1: Synthesis of this compound
Caption: Overall reaction for the Cbz-protection of 2-aminobenzyl alcohol.
Large-Scale Synthesis Protocol
This protocol is optimized for a 1-mole scale reaction. Adjustments may be necessary for different scales, but the principles of stoichiometry, temperature control, and purification remain consistent.
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Amount (1-mol scale) | Supplier Notes |
| 2-Aminobenzyl alcohol | C₇H₉NO | 123.15 | 5344-90-1 | 123.15 g (1.0 mol, 1.0 eq) | Purity >98% |
| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.59 | 501-53-1 | 179.1 g (1.05 mol, 1.05 eq) | Stabilized, >97% |
| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 105.99 | 497-19-8 | 159.0 g (1.5 mol, 1.5 eq) | Fine powder |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | 2.0 L | ACS Grade or higher |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | 1.5 L | |
| Sodium Chloride (Brine) | NaCl | 58.44 | 7647-14-5 | Saturated Solution | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | As needed | |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For recrystallization | Reagent Grade |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | For recrystallization | Reagent Grade |
Equipment:
-
5 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, and nitrogen inlet.
-
500 mL pressure-equalizing dropping funnel.
-
Large separatory funnel (5 L).
-
Rotary evaporator with a suitable flask (5 L).
-
Buchner funnel, filter paper, and vacuum flask.
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, face shield, lab coat.[4][5]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the large-scale synthesis process.
Step-by-Step Synthesis Protocol
-
Reactor Setup: Assemble the 5 L jacketed reactor system in a fume hood. Ensure all joints are properly sealed and the system is under a gentle nitrogen atmosphere.
-
Charging Reagents: To the reactor, add 2-aminobenzyl alcohol (123.15 g, 1.0 mol), dichloromethane (1.0 L), and a solution of sodium carbonate (159.0 g, 1.5 mol) in deionized water (1.5 L).
-
Cooling: Begin vigorous stirring (250-300 RPM) and cool the biphasic mixture to an internal temperature of 0-5 °C using a circulating chiller.
-
Benzyl Chloroformate Addition: Dissolve benzyl chloroformate (179.1 g, 1.05 mol) in dichloromethane (1.0 L) and charge this solution to the dropping funnel. Add the Cbz-Cl solution dropwise to the rapidly stirred reaction mixture over 2-3 hours.
-
Causality Note: A slow addition rate is critical to maintain the internal temperature below 5 °C. This minimizes potential side reactions, such as the formation of di-protected species or reaction with the hydroxyl group, and prevents a dangerous thermal runaway.
-
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the 2-aminobenzyl alcohol spot indicates completion.
-
Workup - Phase Separation: Once the reaction is complete, stop the cooling and allow the mixture to warm to room temperature. Stop stirring and transfer the entire mixture to a 5 L separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.
-
Workup - Washing: Wash the organic layer sequentially with:
-
1 M HCl (500 mL) to remove any unreacted amine and excess base.
-
Saturated sodium bicarbonate solution (500 mL) to neutralize any remaining acid.
-
Saturated brine solution (500 mL) to reduce the amount of dissolved water.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, stir for 20 minutes, and then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product will be a solid or a thick oil.
Purification by Recrystallization
-
Solvent Selection: Dissolve the crude product in a minimum amount of hot ethyl acetate (approximately 400-500 mL).
-
Crystallization: While the solution is still warm, slowly add hexanes (approximately 800-1000 mL) until the solution becomes cloudy.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath (or refrigerator) for several hours to maximize crystal formation.
-
Isolation: Collect the white, crystalline product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold 2:1 hexanes:ethyl acetate.
-
Drying: Dry the product under vacuum at 40 °C to a constant weight.
Expected Yield and Characterization
| Parameter | Expected Result |
| Yield | 220-240 g (85-93%) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 83-85 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (br s, 1H, NH), 7.40-7.25 (m, 7H, Ar-H), 6.95 (d, 1H, Ar-H), 5.20 (s, 2H, OCH₂Ph), 4.65 (s, 2H, ArCH₂OH), 2.50 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 154.5, 136.2, 135.8, 129.5, 128.8, 128.6, 128.4, 128.2, 124.1, 122.5, 67.3, 64.8 |
Safety and Handling Precautions
The large-scale execution of this protocol requires strict adherence to safety procedures.
-
Benzyl Chloroformate (Cbz-Cl): This reagent is highly corrosive, a lachrymator, and causes severe skin burns and eye damage.[4][6][7] It is also moisture-sensitive and will decompose to release HCl gas.[7] Always handle in a well-ventilated chemical fume hood, wearing a face shield, safety goggles, and heavy-duty chemical-resistant gloves.[5] Keep away from water and ensure all glassware is dry.[6]
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a fume hood to avoid inhalation.
-
Exothermic Reaction: The reaction is exothermic. Strict temperature control is essential to prevent a runaway reaction. Ensure a cooling bath or circulator is available and functioning correctly before starting the Cbz-Cl addition.
-
Waste Disposal: All chemical waste, including aqueous washes and solvent filtrates, must be disposed of in accordance with local, state, and federal regulations.
References
-
Meyer, H., Beck, A. K., Sebesta, R., & Seebach, D. (2003). BENZYL HYDROXYMETHYL CARBAMATE. Organic Syntheses, 80, 57. Available at: [Link]
-
Kavál, M., et al. (2002). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. Molecules, 7(2), 200-207. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 2-amino-benzyl alcohol. Available at: [Link]
-
A1Suppliers. (n.d.). This compound. Available at: [Link]
- Google Patents. (2015). CN104910050A - Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate.
-
The Royal Society of Chemistry. (n.d.). Supporting Information - Effect of reactant amount for benzyl carbamate synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. Available at: [Link]
-
PubChem. (n.d.). benzyl N-[hydroxy(phenyl)methyl]carbamate. Available at: [Link]
- Google Patents. (2012). EP2527314A1 - Process for preparation of phenyl carbamate derivatives.
-
Popadyuk, I. I., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7686. Available at: [Link]
-
MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available at: [Link]
-
InnoPeptiChem. (2024). Introducing Our Latest Benzylcarbamate Derivatives. Available at: [Link]
Sources
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- 7. fishersci.com [fishersci.com]
Application Note: Benzyl N-[2-(hydroxymethyl)phenyl]carbamate as a Strategic Intermediate for Heterocyclic Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate as a versatile intermediate for constructing complex heterocyclic scaffolds.
Abstract
This compound is a bifunctional building block of significant value in medicinal chemistry and organic synthesis. Its unique ortho-disubstituted aromatic structure, featuring a benzyl-protected amine and a primary alcohol, serves as a linchpin for convergent synthetic strategies. The carbamate moiety provides robust protection for the aniline nitrogen, preventing unwanted side reactions while enabling its latent nucleophilicity to be revealed under specific, controlled conditions. Simultaneously, the hydroxymethyl group offers a versatile handle for electrophilic activation. This combination facilitates a range of intramolecular cyclization reactions, providing elegant and efficient access to important nitrogen-containing heterocyclic cores, such as dibenzo[b,f]azepines and benzoxazines. This application note provides a comprehensive overview, field-proven protocols, and mechanistic insights into the synthesis and application of this key intermediate.
Strategic Importance in Drug Discovery
The structural motif of an aniline bearing an ortho-hydroxymethyl group is a precursor to a multitude of pharmacologically relevant scaffolds. The strategic protection of the amine as a benzyl carbamate (Cbz) is a critical design choice. The Cbz group is exceptionally stable under a wide range of reaction conditions (e.g., mild acidic or basic hydrolysis, many organometallic reagents) but can be cleanly removed via catalytic hydrogenation. This orthogonality allows chemists to perform extensive modifications on other parts of the molecule before liberating the amine for a key bond-forming step.
The true synthetic power of this compound lies in its ability to undergo intramolecular cyclization. By activating the alcohol and utilizing the nitrogen atom (or the carbamate itself) as an intramolecular nucleophile, complex fused ring systems can be constructed in a single, often high-yielding, step. This approach is central to the synthesis of tricyclic cores found in anticonvulsant and antidepressant drugs.[1]
Synthesis of the Key Intermediate
The preparation of this compound begins with the commercially available and versatile starting material, 2-aminobenzyl alcohol. The synthesis is a straightforward N-protection reaction.
Causality Behind Experimental Choices:
-
Starting Material: 2-Aminobenzyl alcohol is chosen for its ideal arrangement of functional groups. Alternative syntheses of this precursor often involve the reduction of 2-nitrobenzyl alcohol or anthranilic acid derivatives, with catalytic hydrogenation being a preferred green chemistry approach over stoichiometric metal reductants.[2][3]
-
Protecting Group: Benzyl chloroformate (Cbz-Cl) is the reagent of choice for installing the Cbz group. This protecting group is highly effective due to the stability of the resulting carbamate.[4]
-
Base: A mild, non-nucleophilic base like sodium bicarbonate or triethylamine is used to neutralize the HCl generated during the reaction, preventing protonation of the starting amine (which would render it non-nucleophilic) and avoiding side reactions with the benzylic alcohol.
-
Solvent: A biphasic system (e.g., Dichloromethane/Water) or an anhydrous polar aprotic solvent (e.g., THF, Dioxane) can be used. The biphasic approach allows for easy separation and workup.
Experimental Protocol: Synthesis of this compound
Caption: Workflow for the N-protection of 2-aminobenzyl alcohol.
-
Reaction Setup: To a round-bottom flask, add 2-aminobenzyl alcohol (1.0 eq). Dissolve it in a suitable solvent mixture such as dichloromethane (DCM) and water (1:1 ratio, approx. 0.2 M).
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the mixture. Cool the flask to 0 °C in an ice bath with vigorous stirring.
-
Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the stirring suspension over 20-30 minutes. Ensure the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethyl acetate/hexane to yield the title compound as a white solid.
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane / Water | Biphasic system facilitates easy workup and separation of aqueous byproducts. |
| Base | Sodium Bicarbonate | Mild and inexpensive base to neutralize HCl byproduct without promoting side reactions. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermicity of the acylation reaction. |
| Typical Yield | 85-95% | This is a high-yielding and reliable transformation. |
Table 1. Optimized Reaction Parameters for Intermediate Synthesis.
Application in Heterocyclic Synthesis: Dibenzo[b,f]azepines
The dibenzo[b,f]azepine core is a privileged scaffold in medicinal chemistry, famously found in the drug Carbamazepine.[1] A powerful strategy to construct this tricyclic system is through an intramolecular C-N bond formation. The Buchwald-Hartwig amination offers a highly efficient catalytic method for this transformation.[5][6]
Mechanistic Rationale:
The synthesis begins by converting the benzylic alcohol of the intermediate into a leaving group, typically a halide (e.g., chloride or bromide), via standard methods (SOCl₂, PBr₃). The crucial step is the subsequent intramolecular palladium-catalyzed Buchwald-Hartwig amination. The catalytic cycle involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of an external coupling partner (e.g., 2-chlorobenzyl chloride is reacted with an amine to form the precursor). In our case, a precursor is formed from 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediates.[5]
-
Deprotonation: The carbamate nitrogen is deprotonated by a base.
-
Reductive Elimination: The C-N bond is formed, yielding the cyclized dibenzo[b,f]azepine product and regenerating the Pd(0) catalyst.
The Cbz-protected nitrogen ensures that the amine is not reactive during the initial steps and is poised for the key cyclization.
Caption: Palladium-catalyzed synthesis of the dibenzo[b,f]azepine core.[5]
Protocol: Intramolecular Buchwald-Hartwig Synthesis of Dibenzo[b,f]azepine Scaffold
This protocol is adapted from methodologies for related intramolecular aryl aminations.[5][6]
-
Precursor Synthesis: Synthesize the precursor, 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol, through methods such as the nucleophilic addition of an o-nitrobenzyl derivative to 2-chlorobenzaldehyde, followed by reduction of the nitro group.[5]
-
Reaction Setup: To an oven-dried Schlenk flask, add the amino alcohol precursor (1.0 eq), a palladium source such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand like DPEphos (4-10 mol%). Add a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent and Degassing: Add anhydrous, degassed toluene via cannula. The reaction mixture should be thoroughly degassed by three freeze-pump-thaw cycles to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) under an inert atmosphere (Nitrogen or Argon). Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography on silica gel to obtain the desired dibenzo[b,f]azepine derivative.
| Component | Example | Rationale |
| Pd Source | Pd₂(dba)₃ | Common, air-stable Pd(0) precatalyst. |
| Ligand | DPEphos | A bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination.[6] |
| Base | Cs₂CO₃ | Strong base required for deprotonation of the amine; its solubility in organic solvents is beneficial. |
| Solvent | Toluene | High-boiling, non-polar solvent suitable for this type of cross-coupling. |
Table 2. Typical Reagents for Intramolecular Buchwald-Hartwig Amination.
Application in Heterocyclic Synthesis: Benzoxazines via Mitsunobu Cyclization
The Mitsunobu reaction is a powerful tool for dehydrative coupling, converting a primary or secondary alcohol into a variety of functional groups with stereochemical inversion.[7][8] In the context of this compound, it provides a mild and efficient pathway for intramolecular cyclization to form benzoxazine derivatives.
Mechanistic Rationale:
The reaction proceeds through the in-situ activation of the hydroxymethyl group.
-
Betaine Formation: Triphenylphosphine (PPh₃) attacks the azodicarboxylate (e.g., DEAD or DIAD), forming a betaine intermediate.[7]
-
Oxyphosphonium Salt Formation: The alcohol oxygen of the carbamate intermediate attacks the activated phosphine, forming a key oxyphosphonium salt. This converts the hydroxyl into an excellent leaving group (-OPPh₃).
-
Intramolecular SN2 Attack: The nitrogen atom of the carbamate acts as an intramolecular nucleophile, attacking the benzylic carbon and displacing the bulky triphenylphosphine oxide (TPPO) leaving group. This SN2 cyclization forms the benzoxazine ring.
This method is advantageous as it proceeds under neutral, mild conditions, avoiding the use of strong acids or bases that could compromise other functional groups.
Caption: Mitsunobu reaction for the synthesis of a benzoxazine ring system.
Protocol: Intramolecular Mitsunobu Cyclization
-
Reaction Setup: Dissolve this compound (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) in an oven-dried, nitrogen-flushed flask.[9]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the solution over 15 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is often observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-12 hours. Monitor for the disappearance of starting material by TLC.
-
Workup: Quench the reaction by adding a few drops of water. Remove the THF under reduced pressure.
-
Purification: The primary challenge in Mitsunobu reactions is the removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO).
-
Method A (Precipitation): Dilute the crude residue with a minimal amount of DCM and add diethyl ether or hexanes to precipitate the TPPO, which can then be removed by filtration.
-
Method B (Chromatography): Directly purify the crude residue by flash column chromatography on silica gel.
-
| Component | Example | Rationale |
| Phosphine | Triphenylphosphine (PPh₃) | Activates the alcohol by forming an oxyphosphonium salt. |
| Azodicarboxylate | DIAD or DEAD | Acts as the oxidant, ultimately becoming a hydrazine byproduct. DIAD is often preferred as it is less shock-sensitive than DEAD.[7][9] |
| Solvent | Anhydrous THF | A polar aprotic solvent that effectively dissolves all reagents and intermediates. Must be anhydrous to prevent hydrolysis. |
| Temperature | 0 °C to Room Temp. | Controls the initial reaction rate and prevents decomposition of the reactive Mitsunobu intermediates. |
Table 3. Key Reagents and Conditions for Intramolecular Mitsunobu Reaction.
Conclusion
This compound is a highly effective and strategically designed intermediate for modern heterocyclic synthesis. The orthogonal nature of its protected amine and activatable alcohol functionalities allows for the clean and efficient construction of complex, pharmacologically relevant scaffolds like dibenzo[b,f]azepines and benzoxazines. The protocols detailed herein, utilizing powerful transformations such as the Buchwald-Hartwig amination and the Mitsunobu reaction, provide reliable pathways for researchers in drug discovery and process development to access these valuable molecular architectures.
References
-
Zeynizadeh, B., Zabihzadeh, M., & Shokri, Z. (2016). A typical procedure for reduction of nitrobenzene to aniline with NaBH4/Cu NPs system. Journal of the Iranian Chemical Society, 13(8), 1487-1492. [Link]
-
Shanif, M., Pulikkodan, R., Saraswathy Hareesh, U. N., & John, J. (2023). Indirect Friedländer Reaction: From Transfer Hydrogenation to Acceptorless Dehydrogenative Coupling and Metal‐Free Approaches. The Chemical Record. [Link]
-
El-Malah, A. A., et al. (2024). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. Scientific Reports, 14(1), 1-9. [Link]
-
PrepChem. (n.d.). Synthesis of 2-amino-benzyl alcohol. PrepChem.com. [Link]
- Google Patents. (1995).
-
Balaure, P., et al. (2013). Synthesis of New Dibenzo[b,f]azepine Derivatives. Revue Roumaine de Chimie, 58(11-12), 935-942. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. [Link]
-
Ali, I., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Current Organic Synthesis, 18(5), 456-483. [Link]
-
Organic Syntheses. (n.d.). BENZYL ISOPROPOXYMETHYL CARBAMATE. [Link]
-
MDPI. (2021). Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides. [Link]
-
Procter, D. J., et al. (2021). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 17, 1243-1263. [Link]
-
Balaure, P., & Vasilache, V. (2013). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie, 58(11-12), 935-942. [Link]
-
Al-Hussain, S. A., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. RSC Advances, 13(3), 1879-1896. [Link]
-
ResearchGate. (2014). Practical Copper-Catalyzed N-Arylation of Nitrogen Heterocycles with Aryl Halides under Ligand and Additive Free Conditions. [Link]
-
Ali, I., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Current Organic Synthesis, 18(5), 456-483. [Link]
-
Popescu, R., et al. (2018). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. Molekul, 13(1), 1-6. [Link]
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- 2. JPH07228556A - Method for producing 2-aminobenzyl alcohol derivative - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 5. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
Application Note & Protocols for the Purification of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate
Introduction: The Imperative for Purity
Benzyl N-[2-(hydroxymethyl)phenyl]carbamate is a key chemical intermediate whose bifunctional nature—a protected amine adjacent to a primary alcohol on a phenyl ring—makes it a valuable building block in medicinal chemistry and complex organic synthesis. The benzyloxycarbonyl (Cbz or Z) protecting group provides robust shielding of the amine's nucleophilicity, allowing for selective reactions at other sites on the molecule.[1] This Cbz group is stable under a variety of conditions but can be cleanly removed via catalytic hydrogenation, offering an orthogonal deprotection strategy in multi-step syntheses.[2][3]
The efficacy, safety, and reproducibility of downstream applications, particularly in drug development, are directly contingent on the purity of this intermediate. Common synthetic routes, such as the reaction of 2-aminobenzyl alcohol with benzyl chloroformate, can introduce a range of impurities including unreacted starting materials, over-alkylated byproducts, and reagents. This document provides a detailed guide for researchers and drug development professionals on validated methods for purifying this compound to ≥98% purity, ensuring the integrity of subsequent synthetic transformations.
Physicochemical Properties & Impurity Profile
A thorough understanding of the target molecule's properties and potential impurities is fundamental to designing an effective purification strategy.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 111881-64-2 | |
| Molecular Formula | C₁₅H₁₅NO₃ | |
| Molecular Weight | 257.29 g/mol | |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | Not reported; expected to be similar to related carbamates (e.g., Benzyl carbamate: 88 °C[4]) | [4] |
| Solubility | Soluble in polar organic solvents (EtOAc, CH₂Cl₂, THF, Methanol); moderately soluble in non-polar solvents (Toluene); sparingly soluble in alkanes (Hexane, Heptane). | Inferred from structure & related compounds[4] |
Typical Impurity Profile
The most probable impurities are derived from the synthetic pathway. Understanding their structure and polarity relative to the desired product is crucial for separation.
-
2-Aminobenzyl Alcohol (Starting Material): Highly polar due to both -NH₂ and -OH groups. Will exhibit strong retention on silica gel.
-
Benzyl Alcohol (Byproduct): A common byproduct from the decomposition of benzyl chloroformate or enzymatic tagging for removal.[5] Its polarity is moderate, but it can be challenging to separate from the product due to co-polarity.[5]
-
Dibenzyl Carbonate (Byproduct): A non-polar impurity formed from benzyl chloroformate.
-
N,O-bis-Cbz Adduct: A less polar impurity where both the amine and the hydroxyl group have been protected with a Cbz group.
-
Urea Byproducts: Formed from side reactions, these are typically highly polar.[5]
Purification Methodologies: A Comparative Guide
The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the required final purity. We present two robust, validated methods: Recrystallization for scale and efficiency, and Flash Column Chromatography for high-resolution separation.
Workflow Decision Diagram
The following diagram illustrates the decision-making process for selecting a purification strategy.
Caption: Decision workflow for purification strategy.
Protocol 1: Purification by Selective Recrystallization
Principle: This method leverages differences in solubility between the target compound and its impurities in a carefully selected solvent system at varying temperatures. The ideal solvent system will fully dissolve the crude product at an elevated temperature but allow only the desired compound to crystallize upon cooling, leaving impurities behind in the mother liquor. An ethyl acetate/hexane system is highly effective for this class of compounds.[6]
Advantages: Scalable, cost-effective, and can yield highly crystalline, easy-to-handle material.
Protocol Steps:
-
Solvent Selection & Dissolution:
-
Place the crude solid (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of warm ethyl acetate (e.g., start with 3-4 mL), stirring and heating gently (to ~50-60°C) until the solid completely dissolves. The goal is to create a saturated or near-saturated solution.
-
-
Hot Filtration (Optional but Recommended):
-
If any insoluble material is present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove particulates.
-
-
Inducing Crystallization:
-
Remove the flask from heat and allow it to cool slowly towards room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Once at room temperature, begin slowly adding hexane as an anti-solvent with continuous stirring. Add hexane until the solution becomes faintly turbid.
-
If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal of pure product.
-
-
Maturation & Isolation:
-
Place the flask in an ice bath or refrigerator (0-4°C) for at least 1-2 hours to maximize crystal formation.[7]
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of ice-cold hexane/ethyl acetate (e.g., 9:1 v/v) to remove residual mother liquor.
-
-
Drying:
-
Dry the crystals under high vacuum at room temperature until a constant weight is achieved.
-
Trustworthiness Check: Purity should be assessed by TLC, melting point analysis, and ¹H NMR. The mother liquor can be concentrated and analyzed to identify the removed impurities.
Protocol 2: Purification by Silica Gel Flash Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[8] Polar compounds interact more strongly with the polar silica gel and elute later, while non-polar compounds travel through the column more quickly. Given the product's moderate polarity, a gradient elution from a non-polar to a more polar solvent system provides the best resolution.
Advantages: Provides excellent separation of closely related compounds, suitable for achieving very high purity, and applicable to a wide range of scales.
Column Chromatography Workflow
Sources
- 1. nbinno.com [nbinno.com]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 5. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. epa.gov [epa.gov]
Application Notes and Protocols: Benzyl N-[2-(hydroxymethyl)phenyl]carbamate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The strategic use of linkers in Solid-Phase Peptide Synthesis (SPPS) is paramount for the successful assembly and cleavage of synthetic peptides. This guide provides a comprehensive overview of the application of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate, a versatile safety-catch linker. The unique architecture of this linker, featuring a carbamate-protected amine ortho to a hydroxymethyl group, facilitates a novel cyclative cleavage strategy. This process, triggered under specific conditions, results in the formation of a stable 1,4-benzoxazin-2-one and the release of the peptide with a native C-terminal carboxyl group. This methodology offers a valuable alternative to standard acid-labile linkers, particularly in the synthesis of complex peptides or when seeking orthogonal cleavage strategies. This document details the underlying chemical principles, step-by-step experimental protocols for linker immobilization, peptide assembly, and cleavage, as well as key data for consideration.
Introduction: The Role of this compound in Advanced Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice of linker is a critical determinant of the overall success of the synthetic strategy.[1] this compound emerges as a sophisticated tool, functioning as a safety-catch linker.[2] The "safety-catch" principle relies on a linker that remains stable throughout the iterative steps of peptide chain elongation but can be "activated" by a specific chemical transformation to become labile for cleavage under conditions that were previously benign.[2]
The core of this linker's utility lies in the spatial arrangement of the carbamate-protected amine and the hydroxymethyl group on the phenyl ring. The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the aniline nitrogen, stable to the conditions of both Fmoc and Boc-based SPPS. The hydroxymethyl group provides the point of attachment to a solid support. The cleavage mechanism is ingeniously designed to proceed via an intramolecular cyclization, a strategy gaining traction for its mildness and specificity.[3][4] This cyclative cleavage avoids the harsh acidic conditions often required for traditional linkers, thereby preserving the integrity of sensitive peptide sequences.
Mechanistic Insights: A Cyclative Cleavage Strategy
The cleavage of the peptide from the resin-bound this compound linker is a two-stage process: activation followed by intramolecular cyclization.
Stage 1: Activation via Deprotection
The initial step involves the deprotection of the aniline nitrogen by removing the benzyloxycarbonyl (Cbz) group. This is typically achieved through catalytic hydrogenation (e.g., H₂/Pd-C), a mild and efficient method that is orthogonal to most other protecting groups used in peptide synthesis.[5] This deprotection unmasks the nucleophilic aniline nitrogen, priming the linker for the subsequent cleavage step.
Stage 2: Intramolecular Cyclization and Peptide Release
Upon activation, the now-free amino group is poised to attack the ester linkage between the C-terminal amino acid of the peptide and the benzylic hydroxyl of the linker. This intramolecular nucleophilic attack is typically promoted by a mild acid or base catalyst, or simply by heating. The reaction results in the formation of a stable six-membered ring, a 3,4-dihydro-2H-1,4-benzoxazin-2-one derivative, and the concomitant release of the peptide with a free C-terminal carboxyl group. This traceless cleavage is highly efficient due to the favorable entropy of the intramolecular reaction.[6]
Sources
- 1. aminer.org [aminer.org]
- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker | Springer Nature Experiments [experiments.springernature.com]
- 5. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 6. shigematsu-bio.com [shigematsu-bio.com]
Troubleshooting & Optimization
improving yield of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate synthesis
An essential intermediate in pharmaceutical research, Benzyl N-[2-(hydroxymethyl)phenyl]carbamate, requires a synthesis that is both high-yielding and reproducible. The presence of two nucleophilic centers—an amino group and a hydroxyl group—in the starting material, 2-aminobenzyl alcohol, presents a significant challenge in achieving chemoselectivity. This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help navigate the complexities of this synthesis and optimize reaction outcomes.
Technical Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and offering targeted solutions.
Question 1: My reaction yield is very low, or I've recovered mostly unreacted 2-aminobenzyl alcohol. What went wrong?
Answer: Low conversion is a common issue that can typically be traced back to three primary areas: reagent quality, reaction conditions, or the presence of inhibitors.
-
Reagent Quality and Handling: Benzyl chloroformate (Cbz-Cl) is highly sensitive to moisture and can degrade over time, especially if not stored properly.[1][2] Hydrolysis of Cbz-Cl yields benzyl alcohol and HCl, which will not participate in the desired reaction. Always use a fresh or recently purchased bottle of Cbz-Cl and handle it under anhydrous conditions in a fume hood.[3] The starting 2-aminobenzyl alcohol should also be of high purity and thoroughly dried before use.
-
Insufficient Base or Incorrect Base Choice: The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized. If an insufficient amount of base is used, the HCl will protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction. A slight excess of a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended.[4] Inorganic bases like sodium bicarbonate can also be effective, particularly in biphasic systems.[5]
-
Inadequate Temperature Control: While the reaction is often performed at low temperatures (e.g., 0 °C) to enhance selectivity, excessively low temperatures can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.[6] It is crucial to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC). If the reaction stalls, a cautious, gradual increase in temperature may be necessary.[6]
Question 2: My final product is contaminated with significant byproducts. How can I identify and prevent them?
Answer: The formation of byproducts is the most frequent challenge in this synthesis, primarily due to the two nucleophilic sites on the starting material.
-
Di-Cbz Protected Product: The primary byproduct is often the N,O-bis-carbamate, where both the amine and the hydroxyl group have reacted with benzyl chloroformate. This occurs when an excess of Cbz-Cl is used or if the reaction temperature is too high, increasing the reactivity of the alcohol.
-
Solution: Use a precise stoichiometry, typically with a slight excess of the amine or exactly one equivalent of Cbz-Cl. Add the Cbz-Cl solution dropwise to the amine solution at 0 °C to maintain local concentration control and minimize over-reaction.[4]
-
-
O-Acylation Product: While the amine is significantly more nucleophilic than the alcohol, direct O-acylation can occur. This is favored by the use of strong bases (e.g., NaH) that can deprotonate the alcohol, or by elevated temperatures.[5]
-
Solution: Employ a weaker, non-nucleophilic organic base like TEA or DIPEA.[4] Maintain a low reaction temperature (0 °C) throughout the addition of benzyl chloroformate.
-
-
Benzyl Carbonate Formation: Benzyl chloroformate can react with any residual benzyl alcohol (formed from Cbz-Cl degradation) to produce dibenzyl carbonate.[1]
-
Solution: Ensure your Cbz-Cl is of high quality and the reaction is run under strictly anhydrous conditions.
-
The workflow below illustrates the desired reaction path and potential side reactions.
Caption: Reaction workflow for this compound synthesis.
Question 3: The purification of my product by recrystallization is inefficient, or the product remains an oil. What are my options?
Answer: Purification can be challenging if byproducts with similar polarities are present or if the product itself has a low melting point.
-
Improving Recrystallization: The choice of solvent system is critical. A common approach is to dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then add a poor solvent (e.g., heptane, hexane) until turbidity is observed, followed by cooling.[4][7] Seeding with a previously obtained pure crystal can induce crystallization if the product is reluctant to solidify.
-
Column Chromatography: If recrystallization fails, flash column chromatography is the most effective alternative. A solvent system of ethyl acetate and hexane is typically a good starting point for elution. Monitor fractions carefully by TLC to isolate the desired product from less polar (e.g., dibenzyl carbonate) and more polar (e.g., unreacted starting material) impurities.
-
Aqueous Wash Optimization: Before attempting purification, ensure the workup was thorough. Washing the organic layer with a mild acid (e.g., dilute HCl) will remove any residual amine base (like TEA), and a wash with saturated sodium bicarbonate will remove acidic impurities. A final brine wash helps to remove residual water before drying the organic phase.[8]
Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield / No Reaction | Degraded Benzyl Chloroformate (Cbz-Cl) | Use fresh, high-purity Cbz-Cl; handle under anhydrous conditions. |
| Insufficient Base | Use 1.1-1.2 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA). | |
| Reaction Temperature Too Low | Monitor via TLC; if stalled, allow to slowly warm to room temperature.[6] | |
| Byproduct Formation | Di-Cbz Protected Product | Use precise 1:1 stoichiometry; add Cbz-Cl dropwise at 0 °C. |
| O-Acylation | Use a weak organic base (not NaH); maintain low temperature (0 °C).[5] | |
| Dibenzyl Carbonate | Ensure anhydrous conditions and high-purity Cbz-Cl.[1] | |
| Purification Difficulties | Product is an oil / Poor Recrystallization | Attempt column chromatography (Hexane/Ethyl Acetate); optimize recrystallization solvent system.[7] |
| Impurities co-elute/co-crystallize | Improve aqueous workup with acid/base washes to remove ionic impurities.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction? A nonpolar aprotic solvent like dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) is generally preferred.[4][5] These solvents effectively dissolve the starting materials without participating in the reaction. Toluene can also be a good choice, especially for larger-scale reactions.[9]
Q2: How critical are anhydrous (dry) conditions for this synthesis? They are extremely critical. Benzyl chloroformate reacts vigorously with water, leading to its decomposition.[2] This not only consumes the reagent, reducing potential yield, but the resulting HCl can also protonate the starting amine. All glassware should be oven- or flame-dried, and anhydrous solvents should be used.
Q3: What are the primary safety concerns with Benzyl Chloroformate? Benzyl chloroformate is a corrosive lachrymator (tear-inducing agent) and is toxic upon inhalation.[3] All manipulations must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
Q4: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the best method. Spot the reaction mixture alongside the 2-aminobenzyl alcohol starting material on a silica gel plate. The product, being less polar than the starting amine, will have a higher Rf value. The disappearance of the starting material spot indicates the reaction is complete.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials and Equipment:
-
2-Aminobenzyl alcohol
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA), distilled
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel) and developing chamber
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen or argon atmosphere, dissolve 2-aminobenzyl alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate dry dropping funnel, prepare a solution of benzyl chloroformate (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.[8]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product will be obtained as a solid or a viscous oil.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by flash column chromatography on silica gel.[4]
Caption: Step-by-step experimental workflow for the synthesis.
References
- BenchChem. Temperature control issues in carbamate synthesis.
- Meyer, H., Beck, A. K., Sebesta, R., & Seebach, D. BENZYL HYDROXYMETHYL CARBAMATE. Organic Syntheses Procedure.
-
Wikipedia. Benzyl chloroformate. Available at: [Link]
-
Reddit. Troubleshooting of hydrazine carbamate synthesis. r/Chempros. Available at: [Link]
- Guidechem. What are the properties and reactions of Benzyl Chloroformate?. FAQ.
- Barrow, J. C., et al. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett, 2009(5), 798–802.
-
Telvekar, V. N. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(21), 9157–9180. Available at: [Link]
-
Imramovský, A., et al. (2007). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. Molecules, 12(7), 1435-1444. Available at: [Link]
- Grokipedia. Benzyl chloroformate.
- Common Organic Chemistry. Benzyl Chloroformate.
- ChemicalBook. Optimizing Carbamate Synthesis for Pharmaceutical Intermediates: A Manufacturer's Guide.
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- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Benzyl Chloroformate [commonorganicchemistry.com]
- 4. Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Synthesis of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate
Introduction
The synthesis of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate is a critical step in the development of various pharmaceutical compounds and fine chemicals. This reaction involves the N-protection of 2-aminobenzyl alcohol using benzyl chloroformate (Cbz-Cl), a standard procedure for introducing the benzyloxycarbonyl (Cbz or Z) protecting group.[1][2][3] While seemingly straightforward, the bifunctional nature of the 2-aminobenzyl alcohol substrate—possessing both a nucleophilic amine and a hydroxyl group—creates a competitive reaction environment. This guide provides an in-depth analysis of potential side reactions, troubleshooting strategies, and optimized protocols to help researchers maximize yield and purity.
Section 1: Core Reaction and Mechanistic Considerations
The primary objective is the chemoselective acylation of the more nucleophilic amino group over the less nucleophilic hydroxyl group. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.[2][4]
Desired Reaction Pathway: 2-Aminobenzyl Alcohol + Benzyl Chloroformate --(Base)--> this compound + Base·HCl
The success of this synthesis hinges on controlling the reaction conditions to favor this pathway exclusively. However, several competing reactions can occur, leading to a complex product mixture and reduced yields.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction mixture and final product are intensely colored (pink, brown, or black). What causes this discoloration and how can I prevent it?
Answer: This is one of the most frequent issues and is almost always caused by the oxidation of the 2-aminobenzyl alcohol starting material. Aminophenols and related structures are highly susceptible to oxidation by atmospheric oxygen, a process often catalyzed by trace metal ions and accelerated under basic conditions.[5][6]
Causality: The electron-rich aromatic ring is easily oxidized, leading to the formation of highly conjugated, colored quinone-imine type structures and polymeric tars.
Troubleshooting & Prevention:
-
Inert Atmosphere: The most critical control parameter is the rigorous exclusion of oxygen. Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.
-
Solvent Deoxygenation: Before use, thoroughly deoxygenate all solvents by sparging with nitrogen or argon for at least 15-30 minutes.[6]
-
Starting Material Purity: Use high-purity 2-aminobenzyl alcohol. If the solid is already discolored, consider recrystallization before use.
-
Chelating Agents: Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the reaction mixture to sequester catalytic metal ions that may be present in glassware or reagents.[6]
-
Temperature Control: While the reaction is often run at 0 °C to improve selectivity, minimizing reaction time at any temperature reduces the window for oxidation.
Q2: My crude NMR analysis shows a significant amount of benzyl alcohol and dibenzyl carbonate. What is the source of these impurities?
Answer: These impurities originate from the benzyl chloroformate (Cbz-Cl) reagent, either from its degradation or as pre-existing contaminants.
Causality & Troubleshooting:
-
Benzyl Alcohol: This is primarily formed by the hydrolysis of Cbz-Cl upon contact with water.[7][8][9]
-
Prevention: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle Cbz-Cl under an inert atmosphere. Even ambient moisture can cause slow degradation.[8]
-
-
Dibenzyl Carbonate: This byproduct is formed during the synthesis of Cbz-Cl from benzyl alcohol and excess phosgene and is a common impurity in commercial batches.[1] It can also form in situ if benzyl alcohol (from Cbz-Cl hydrolysis) reacts with another molecule of Cbz-Cl.
Q3: I am observing a significant byproduct with a higher Rf value (less polar) than my desired product, suggesting di-protection. How can I improve selectivity for N-acylation?
Answer: The formation of a di-acylated product, Benzyl O-[[[(benzyloxy)carbonyl]amino]methyl]phenyl carbonate, occurs when Cbz-Cl reacts with both the amine and the hydroxyl group of the starting material.
Causality: While the amine is kinetically favored, if the reaction conditions are too harsh or the stoichiometry is not well-controlled, the less reactive hydroxyl group will also be acylated.
Strategies for Enhancing Chemoselectivity:
-
Temperature Control: Perform the reaction at low temperatures (0 °C is standard). This exploits the larger difference in activation energy between N-acylation and O-acylation, kinetically favoring the desired reaction.[4]
-
Stoichiometry: Avoid using a large excess of benzyl chloroformate. A slight excess (1.05 to 1.1 equivalents) is usually sufficient to drive the reaction to completion without promoting significant di-acylation.
-
Controlled Reagent Addition: Add the benzyl chloroformate solution dropwise to the solution of 2-aminobenzyl alcohol and base. This maintains a low instantaneous concentration of the electrophile, further favoring reaction at the more nucleophilic site.
-
Choice of Base: Using a mild, non-nucleophilic base is crucial.
-
Inorganic Bases: Sodium bicarbonate (NaHCO₃) in a biphasic system (e.g., THF/water or Dichloromethane/water) is a common and effective choice.[2]
-
Organic Bases: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often used in anhydrous organic solvents. Ensure at least 2 equivalents are used to scavenge the generated HCl and drive the reaction forward.
-
Q4: The reaction stalls and does not proceed to completion, leaving unreacted 2-aminobenzyl alcohol, even after extended reaction times. What is the likely cause?
Answer: A stalled reaction is typically due to the insufficient quantity or deactivation of the base.
Causality: The acylation reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of Cbz-Cl that reacts.[7] This HCl will protonate any available base, including the starting amine. If the base is fully consumed, the starting amine becomes protonated to its non-nucleophilic ammonium salt, effectively halting the reaction.
Troubleshooting Steps:
-
Verify Base Stoichiometry: Ensure at least two equivalents of base are used relative to the limiting reagent (2-aminobenzyl alcohol). One equivalent is needed to neutralize the HCl byproduct, and another is needed to deprotonate the starting amine to maintain its nucleophilicity.
-
Monitor pH: If using an aqueous biphasic system, the pH of the aqueous layer should remain basic (pH > 8) throughout the reaction. If it becomes acidic, add more base.
-
Consider Base Quality: Ensure the base has not degraded. For example, liquid organic bases can absorb atmospheric CO₂ and moisture. Use a fresh bottle or a recently distilled batch.
Section 3: Visualizing Reaction Pathways
The following diagram illustrates the desired synthetic route versus the primary competing side reactions. Understanding these pathways is key to designing a robust experimental protocol.
Caption: Key reaction pathways in the synthesis of this compound.
Section 4: Optimized Experimental Protocol
This protocol is designed to maximize the yield of the desired product while minimizing the formation of the side products discussed above.
Materials:
-
2-Aminobenzyl alcohol (high purity)
-
Benzyl chloroformate (Cbz-Cl, >98%)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Inerting: Purge the entire apparatus with nitrogen for 10-15 minutes.
-
Reagent Preparation:
-
In the reaction flask, dissolve 2-aminobenzyl alcohol (1.0 eq) in a mixture of THF and deionized water (2:1 v/v).
-
Add sodium bicarbonate (2.5 eq) to the flask and stir vigorously to create a suspension.
-
In the dropping funnel, prepare a solution of benzyl chloroformate (1.1 eq) in a small amount of anhydrous THF.
-
-
Reaction:
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Add the Cbz-Cl solution dropwise from the dropping funnel to the stirred suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexanes. The reaction is complete when the 2-aminobenzyl alcohol spot is no longer visible.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2x) and then with brine (1x).
-
Dry the separated organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient elution from 10% to 40% ethyl acetate in hexanes, to isolate the pure this compound.
Section 5: Summary of Key Parameters
| Parameter | Recommended Condition | Rationale & Impact on Side Reactions |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents Oxidation: Minimizes the formation of colored, tarry byproducts from the starting amine.[5][6] |
| Temperature | 0 °C to Room Temp | Enhances Selectivity: Kinetically favors N-acylation over O-acylation, reducing the di-acylated byproduct. |
| Cbz-Cl Stoichiometry | 1.05 - 1.1 equivalents | Minimizes Over-reaction: Sufficient to drive the reaction to completion without promoting significant O-acylation. |
| Reagent Addition | Slow, dropwise | Controls Concentration: Keeps instantaneous Cbz-Cl concentration low, favoring reaction at the more nucleophilic amine. |
| Solvents/Reagents | Anhydrous (where applicable) | Prevents Hydrolysis: Minimizes the decomposition of Cbz-Cl to benzyl alcohol and dibenzyl carbonate.[7][8] |
| Base | NaHCO₃ or DIPEA (≥2 eq) | Ensures Completion: Neutralizes HCl byproduct and maintains the nucleophilicity of the starting amine, preventing stalling.[2] |
References
-
Wikipedia. Benzyl chloroformate. [Link]
- Lewis, E. S., & Witte, K. (1968). The decomposition of gaseous chloroformates. Part IV. Allylic and benzyl chloroformates. Journal of the Chemical Society B: Physical Organic, 1198. DOI: 10.1039/J29680001198
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- Tummatorn, J., & Dudley, G. B. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 15-32. DOI: 10.1021/jm501178s
-
Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]
-
Organic Syntheses. BENZYL ISOPROPOXYMETHYL CARBAMATE. [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Khan Academy. 26.05 Protecting Groups for Amines: Carbamates. [Link]
- Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
-
Grokipedia. Benzyl chloroformate. [Link]
- Červený, L., Marhoul, A., & Růžička, A. (2006). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. Molecules, 11(3), 164-169. DOI: 10.3390/11030164
- Baslie, F., et al. (2023). Developing deprotectase biocatalysts for synthesis. Chemical Science, 14(33), 8874-8882. DOI: 10.1039/D3SC02513A
Sources
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Page loading... [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzyl chloroformate CAS#: 501-53-1 [amp.chemicalbook.com]
- 8. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. framochem.com [framochem.com]
- 11. Benzyl chloroformate | 501-53-1 [chemicalbook.com]
Technical Support Center: Purification of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate
Welcome to the technical support center for the purification of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this compound. As Senior Application Scientists, we understand that achieving high purity is critical for downstream applications, and this resource is built on a foundation of chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing this molecule is the reaction of 2-(aminomethyl)phenol with benzyl chloroformate in the presence of a base. Based on this, you can anticipate the following impurities:
-
Unreacted Starting Materials: 2-(aminomethyl)phenol and benzyl chloroformate.
-
Over-acylated Byproduct: Benzyl N-[2-({[(benzyloxy)carbonyl]oxy}methyl)phenyl]carbamate, where both the amine and the hydroxyl group have reacted with benzyl chloroformate.
-
Benzyl Alcohol: Formed from the hydrolysis of excess benzyl chloroformate.
-
1,3-Dibenzylurea: A potential byproduct if the benzyl chloroformate contains phosgene, which can react with the amine starting material.[1]
Q2: My final product is an oil or a waxy solid, not a crystalline material. Is this normal, and how can I induce crystallization?
A2: While some carbamates can be difficult to crystallize, obtaining a solid is often achievable.[2][3] An oily or waxy product typically indicates the presence of impurities that are disrupting the crystal lattice formation.
-
Initial Troubleshooting: First, ensure your product is sufficiently pure by running a TLC or crude ¹H NMR. If significant impurities are present, further purification by column chromatography is recommended before attempting recrystallization.
-
Inducing Crystallization: If the product is relatively pure, you can try the following:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This creates nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single crystal to the supersaturated solution.
-
Solvent-Antisolvent System: Dissolve your compound in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and slowly add an anti-solvent in which it is poorly soluble (e.g., hexanes, heptane) until the solution becomes slightly turbid. Allow it to stand undisturbed. A general procedure for recrystallization of a related carbamate involved dissolving in ethyl acetate and adding hexane to precipitate the product.[4]
-
Q3: I'm seeing a spot on my TLC that I suspect is unreacted 2-(aminomethyl)phenol. How can I easily remove it?
A3: 2-(aminomethyl)phenol has both a basic amine and an acidic phenol group, making it amenable to removal with a simple acid-base extraction. After your reaction, you can dissolve the crude product in an organic solvent like ethyl acetate and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine will move into the aqueous layer. Be cautious, as your product also has a free hydroxyl group that could be affected by pH extremes. A milder wash with a saturated solution of ammonium chloride might be a safer alternative.[5]
Troubleshooting Guides
Guide 1: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds. The key is selecting an appropriate solvent system.
Problem: "Oiling Out" During Recrystallization
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This usually happens when the boiling point of the solvent is higher than the melting point of the solute or when the concentration of impurities is high.
Troubleshooting Workflow:
Caption: Troubleshooting oiling out during recrystallization.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: In test tubes, test the solubility of your crude product in various solvents (e.g., ethyl acetate, isopropanol, toluene, heptane) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum. A literature procedure for a similar compound suggests a mixture of heptane and propan-2-ol for crystallization.[6]
Solvent Miscibility and Properties Table:
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethyl Acetate | 77 | Medium | Good "good" solvent for many carbamates. |
| Heptane/Hexane | 69-98 | Non-polar | Excellent "anti-solvent". |
| Isopropanol | 82 | Polar | Can be a good single solvent. |
| Toluene | 111 | Non-polar | Higher boiling point, use with caution to avoid oiling out. |
| Dichloromethane | 40 | Medium | Often too good a solvent, but useful in solvent/anti-solvent pairs. |
Guide 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. For this compound, which has polar hydroxyl and carbamate groups, silica gel chromatography is a suitable choice.
Problem: Poor Separation of Impurities
If your product co-elutes with an impurity, you will need to optimize your chromatographic conditions.
Troubleshooting Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ureaknowhow.com [ureaknowhow.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Benzyl N-[2-(hydroxymethyl)phenyl]carbamate
Welcome to the technical support center for the synthesis of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to provide you with the expertise to not only identify and solve common issues but also to understand the fundamental principles governing your reaction outcomes.
Introduction: The Chemoselectivity Challenge
The synthesis of this compound via the reaction of 2-aminobenzyl alcohol with benzyl chloroformate presents a classic chemoselectivity challenge. The starting material possesses two nucleophilic centers: a primary aromatic amine and a primary alcohol. Both are capable of reacting with the electrophilic benzyl chloroformate. The desired reaction is the N-acylation to form the carbamate, while the competing O-acylation leads to the formation of a carbonate ester, an undesired side product. Achieving high selectivity for N-acylation is paramount for a successful synthesis. This guide will address the critical parameters that control this selectivity and provide solutions to common problems encountered during the reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction is yielding a significant amount of a side-product with a similar polarity to my desired product. How can I confirm if it is the O-acylated product and how do I prevent its formation?
Answer:
This is a very common issue. The side-product is likely the O-acylated species, benzyl O-[2-(aminomethyl)phenyl] carbonate, or the di-acylated product where both the amine and alcohol have reacted.
1.1. Identification of the Side-Product:
-
NMR Spectroscopy: The most definitive method is ¹H and ¹³C NMR. The N-acylated product will show a characteristic carbamate NH proton, which is typically broad and can be exchanged with D₂O. The benzylic protons (CH₂) adjacent to the carbamate oxygen will have a distinct chemical shift. In the O-acylated product, the benzylic protons of the carbonate will have a different chemical shift, and the primary amine protons will still be present.
-
Mass Spectrometry: Both the desired product and the mono-O-acylated side-product will have the same mass. However, the di-acylated product will have a significantly higher mass. LC-MS can be used to separate the isomers, which will show the same mass but different retention times.
1.2. Preventing O-Acylation: The Role of Reaction Conditions
The key to preventing O-acylation lies in exploiting the difference in nucleophilicity between the amine and the alcohol. Aromatic amines are generally less nucleophilic than primary alcohols. However, under basic conditions, the alcohol can be deprotonated to form a more nucleophilic alkoxide, which can compete with the amine for the benzyl chloroformate.
Troubleshooting Protocol:
-
Choice of Base: The choice and stoichiometry of the base are critical.
-
Weak, Non-nucleophilic Bases: Use a weak, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). These bases are strong enough to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the products, but are generally not strong enough to significantly deprotonate the alcohol.
-
Organic Bases: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be used. However, precise stoichiometric control is necessary to avoid an overly basic environment.
-
Avoid Strong Bases: Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), as they will readily deprotonate the alcohol, leading to significant O-acylation.
-
-
Reaction Temperature:
-
Perform the reaction at a low temperature (0 °C to room temperature). Lower temperatures favor the kinetically controlled N-acylation over the thermodynamically favored O-acylation.
-
-
Rate of Addition:
-
Add the benzyl chloroformate slowly and dropwise to the solution of 2-aminobenzyl alcohol and base. This maintains a low concentration of the acylating agent, which helps to favor the reaction with the more nucleophilic amine.
-
Experimental Workflow for Selective N-Acylation:
Caption: Workflow for selective N-acylation.
FAQ 2: I am observing the formation of a di-acylated product. How can I minimize this?
Answer:
The formation of the di-acylated product, Benzyl N-[2-({[(benzyloxy)carbonyl]oxy}methyl)phenyl]carbamate, occurs when both the amine and the alcohol react with benzyl chloroformate.
Troubleshooting Protocol:
-
Stoichiometry of Benzyl Chloroformate: This is the most critical parameter. Use a slight excess (1.05-1.1 equivalents) of benzyl chloroformate relative to the 2-aminobenzyl alcohol. A large excess of the acylating agent will drive the reaction towards di-acylation.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent further reaction of the desired mono-N-acylated product.
Data Presentation: Effect of Reagent Stoichiometry on Product Distribution
| Equivalents of Cbz-Cl | Yield of N-acylated Product (%) | Yield of O-acylated Product (%) | Yield of Di-acylated Product (%) |
| 1.0 | 85 | 5 | <1 |
| 1.2 | 80 | 8 | 12 |
| 1.5 | 65 | 10 | 25 |
| 2.0 | <10 | 15 | 75 |
Note: These are representative yields and may vary depending on other reaction conditions.
FAQ 3: My product is difficult to purify by column chromatography due to its polarity and the presence of polar side-products. Are there alternative purification methods?
Answer:
The polarity of the hydroxyl group in the desired product can indeed make chromatographic purification challenging.
Troubleshooting Protocol:
-
Crystallization: this compound is a solid. Crystallization is often a highly effective method for purification.
-
Solvent Screening: Screen a variety of solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below. Common solvent systems for crystallization include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.
-
-
Aqueous Workup: A thorough aqueous workup is essential to remove water-soluble impurities before attempting crystallization or chromatography.
-
Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine and basic impurities.
-
Wash with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Wash with brine to remove residual water.
-
-
Scavenger Resins: For small-scale reactions, scavenger resins can be an effective way to remove specific impurities.
-
Amine Scavengers: Use an isocyanate or sulfonic acid-based resin to remove unreacted 2-aminobenzyl alcohol.
-
Acid Scavengers: Use a basic resin to remove any acidic byproducts.
-
Decision Tree for Purification Strategy:
Caption: Purification strategy decision tree.
Experimental Protocols
Protocol 1: Selective N-Acylation of 2-Aminobenzyl Alcohol
This protocol is optimized for the selective synthesis of this compound.
Materials:
-
2-Aminobenzyl alcohol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzyl alcohol (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add sodium bicarbonate (2.0 eq) to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.05 eq) dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Mechanistic Insights
The selectivity of this reaction is governed by the relative nucleophilicity of the amine and alcohol functional groups.
troubleshooting Benzyl N-[2-(hydroxymethyl)phenyl]carbamate instability
This technical support guide is designed for researchers, scientists, and drug development professionals working with Benzyl N-[2-(hydroxymethyl)phenyl]carbamate. Here, we address common instability issues encountered during experimental work, providing in-depth troubleshooting advice and frequently asked questions in a user-friendly format. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.
I. Understanding the Instability of this compound: A Proactive Approach
This compound is a molecule with inherent structural features that can lead to instability under various experimental conditions. The primary sources of degradation are the carbamate functional group and the presence of a nucleophilic ortho-hydroxymethyl group on the phenyl ring. Proactively understanding these liabilities is the first step in successful troubleshooting.
The carbamate linkage is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases.[1][2] However, the most significant contributor to the instability of this specific molecule is the potential for intramolecular cyclization, a reaction where the ortho-hydroxymethyl group acts as an internal nucleophile, attacking the electrophilic carbonyl carbon of the carbamate.[3] This process is often accelerated under basic conditions and leads to the formation of a stable six-membered ring structure.
II. Troubleshooting Guide: A Symptom-to-Solution Framework
This section is structured to help you diagnose and resolve common issues observed during your experiments.
FAQ 1: I'm observing an unexpected loss of my starting material, even under seemingly mild conditions. What's happening?
Possible Cause: The most probable cause is intramolecular cyclization, a reaction where the molecule essentially reacts with itself. The ortho-hydroxymethyl group is perfectly positioned to attack the carbamate, leading to the formation of a cyclic product, likely a 1,3-benzoxazin-2-one derivative, and releasing benzyl alcohol. This reaction can proceed even under neutral or slightly basic conditions, and its rate can be influenced by the solvent and temperature.
Troubleshooting Steps:
-
pH Control is Critical:
-
Maintain a slightly acidic pH (pH 4-6) in your reaction mixtures and analytical samples if the stability of the parent compound is desired. Carbamates generally exhibit greater stability in this pH range.
-
Avoid basic conditions. Even mild bases like triethylamine (often used in synthesis) or basic buffers (e.g., phosphate buffer at pH > 7.5) can significantly accelerate the cyclization.
-
-
Solvent Selection:
-
Use aprotic solvents where possible (e.g., acetonitrile, THF, dichloromethane). Protic solvents, especially in the presence of a base, can facilitate proton transfer and accelerate the cyclization.
-
-
Temperature Management:
-
Keep temperatures as low as reasonably possible for your experiment. Like most chemical reactions, the rate of degradation increases with temperature.
-
Visualizing the Problem: Intramolecular Cyclization
Below is a diagram illustrating the intramolecular cyclization pathway of this compound.
Caption: Intramolecular cyclization of this compound.
FAQ 2: My analytical results (e.g., HPLC, LC-MS) are showing multiple unexpected peaks. How can I identify the degradation products?
Possible Cause: The additional peaks are likely degradation products. Besides the primary cyclization product, you might also observe products from simple hydrolysis of the carbamate bond, which would yield 2-(aminomethyl)phenol and benzyl alcohol, followed by the potential for further reactions.
Troubleshooting and Identification Workflow:
-
Forced Degradation Studies: To confidently identify your degradation products, perform a forced degradation study. This involves intentionally stressing your compound under various conditions to generate the degradants in sufficient quantities for analysis.
Experimental Protocol: Forced Degradation Study
Stress Condition Protocol Potential Degradation Pathway Acidic Hydrolysis Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for several hours. Hydrolysis of the carbamate bond. Basic Hydrolysis Dissolve the compound in a solution of 0.1 M NaOH at room temperature. Monitor the reaction closely as degradation will be rapid. Intramolecular cyclization and hydrolysis. Oxidative Degradation Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Oxidation of the benzyl or phenyl groups. Thermal Degradation Heat a solid sample or a solution of the compound at a temperature above its expected melting point or boiling point of the solvent. Various decomposition pathways. Photodegradation Expose a solution of the compound to UV light (e.g., 254 nm) or sunlight. Photolytic cleavage of bonds. -
Analytical Methodologies:
-
HPLC/UPLC-MS is the recommended technique. Due to the potential thermal lability of carbamates, Gas Chromatography (GC) is often not suitable.[4] An LC-MS system will allow you to separate the parent compound from its degradants and obtain their mass-to-charge ratios, which is crucial for structural elucidation.[5][6]
-
Develop a Stability-Indicating HPLC Method. A good starting point for method development would be a reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with a small amount of acid like formic or phosphoric acid for better peak shape).[7] The method should be able to resolve the parent peak from all major degradation peaks.
-
Visualizing the Workflow: Degradation Product Identification
Sources
- 1. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclizations involving oxyanions as nucleophiles towards the carbamate linkage in the rate-determining step - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 5. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Benzyl carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Carbamate Formation
A Guide to Mitigating Over-Reaction and Side Product Formation
Welcome to the technical support center for carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during carbamate formation. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep understanding of the reaction mechanisms to empower you to troubleshoot and optimize your syntheses effectively.
Understanding the Chemistry: The Foundation of Control
Carbamate synthesis is a cornerstone reaction in organic chemistry, pivotal for creating protecting groups for amines, linkers in combinatorial chemistry, and core structures in pharmaceuticals and agrochemicals.[1][2] The desired reaction involves the formation of a single N-C(O)-O bond. However, the very reactivity that makes this synthesis useful also opens the door to a variety of over-reactions and side products.
The most common synthetic routes involve the reaction of an amine with an electrophilic carbonyl source, such as an isocyanate, a chloroformate, or carbon dioxide (CO₂).[3][4] Understanding the kinetics and potential pitfalls of each route is the first step toward preventing unwanted outcomes. For instance, the reaction of an isocyanate with an alcohol is often rapid, but the isocyanate can also react with the newly formed carbamate or other nucleophiles present, leading to over-reaction.[5][6]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Q1: I'm seeing a significant amount of urea byproduct in my reaction. What's causing this and how can I prevent it?
A1: The Cause: Competing Nucleophilic Attack
Urea formation is a common side reaction, especially when using phosgene-equivalents like carbonyldiimidazole (CDI) or when an isocyanate intermediate is generated.[7] The primary cause is the reaction of your starting amine (or another amine) with the activated carbonyl species or isocyanate intermediate, competing with the desired alcohol nucleophile.
Mechanism of Urea Formation:
-
Route A (Isocyanate-based): R-NCO + R'-NH₂ → R-NH-C(O)-NH-R'
-
Route B (Activated Carbonyl): An amine attacks the activated carbonyl intended for the alcohol. If the amine starting material is in excess or is more nucleophilic than the alcohol, urea formation can dominate.
Solutions & Protocols:
-
Strict Stoichiometry Control: Carefully controlling the molar ratios of your reactants is the most critical factor. Avoid using a large excess of the amine. If generating an isocyanate in situ from an acyl azide (Curtius Rearrangement), ensure it is efficiently trapped by the alcohol before it can react with any remaining starting material or other amines.[7][8]
-
Order and Rate of Addition: When using reagents like CDI or triphosgene, the order of addition is crucial to avoid the formation of symmetrical urea byproducts.[7] A common strategy is to first react the alcohol with the carbonyl source to form an intermediate (e.g., an alkoxycarbonylimidazole) before adding the amine. Alternatively, adding the electrophile (e.g., isocyanate or chloroformate) slowly to a solution of the amine and alcohol can help maintain a low concentration of the electrophile, favoring the reaction with the more abundant alcohol.
-
Temperature Management: Many side reactions, including urea formation, are accelerated at higher temperatures.[9] Running the reaction at a lower temperature (e.g., 0 °C) can slow down the rate of the competing urea formation, especially if it has a higher activation energy than the desired carbamate formation.[10]
-
Catalyst Selection: The choice of catalyst can influence the reaction pathway. For some systems, a non-nucleophilic base is preferred to activate the alcohol without competing in the reaction.
Q2: My reaction is forming allophanates and isocyanurates. Why is this happening and what are the solutions?
A2: The Cause: Over-reaction with Excess Isocyanate
This issue is specific to syntheses using isocyanates. Allophanates and isocyanurates are products of the further reaction of the desired carbamate with excess isocyanate.[5][9]
-
Allophanate Formation: The N-H proton on the newly formed carbamate is acidic enough to be deprotonated, and the resulting nucleophile attacks another molecule of isocyanate.
-
R-NH-C(O)-OR' + R-NCO → R-N(C(O)NHR)-C(O)-OR'
-
-
Isocyanurate Formation: At higher temperatures and often in the presence of specific catalysts, isocyanates can trimerize to form a stable six-membered ring, the isocyanurate.
Solutions & Protocols:
-
Precise Stoichiometry: The most effective way to prevent these side reactions is to use an exact 1:1 molar ratio of isocyanate to alcohol. Any excess isocyanate is a direct precursor to these byproducts.[5]
-
Temperature Control: Allophanate formation is significantly more prevalent at elevated temperatures.[9] Maintain the lowest practical temperature for the reaction to proceed at a reasonable rate.
-
Catalyst Choice: Certain catalysts, particularly strong bases like alkoxides, can promote isocyanurate formation. In contrast, common tertiary amines or tin catalysts tend to favor carbamate formation. The kinetic partitioning of products is highly dependent on the catalyst used.[5]
Q3: I'm using a chloroformate, but my yields are low and I see multiple spots on TLC. What are the likely side products?
A3: The Cause: Reactivity of Chloroformates and Base Choice
Chloroformates are versatile reagents for carbamate synthesis, but their high reactivity can lead to several side products if conditions are not optimized.[3][11]
Potential Side Reactions:
-
Symmetrical Urea: If the amine attacks the chloroformate, the resulting carbamoyl chloride can be attacked by a second molecule of amine.
-
N-Alkylation: If the chloroformate is, for example, benzyl chloroformate (Cbz-Cl), the base used can sometimes promote N-benzylation of the starting amine or the product carbamate.
-
Double Acylation: A primary amine can potentially react twice with the chloroformate.
Solutions & Protocols:
-
Use a Non-Nucleophilic Base: Employ a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are effective at scavenging the HCl byproduct without competing with the amine as a nucleophile.
-
Low Temperature Addition: Add the chloroformate slowly to a cooled (e.g., 0 °C or -78 °C) solution of the amine and base. This minimizes rapid, uncontrolled reactions and reduces the formation of unstable intermediates that can lead to byproducts.
-
Solvent Selection: Use an inert, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene. This prevents the solvent from participating in the reaction.[12]
General FAQs
Q: How do I choose the right solvent for my carbamate synthesis? A: Solvent choice is critical for reagent solubility and stabilizing transition states. Nonpolar solvents like toluene can be advantageous for some carbamate coupling reactions.[12] Aprotic polar solvents like DMF or acetonitrile are also commonly used. The key is to choose a solvent that fully dissolves your starting materials but is inert to the reactants and intermediates. Always use anhydrous solvents to prevent hydrolysis of reactive intermediates like chloroformates and isocyanates.
Q: What is the best way to monitor the progress of my carbamate formation reaction? A: A combination of techniques is often best.
-
Thin-Layer Chromatography (TLC): The simplest method for qualitative monitoring. It allows you to visualize the consumption of starting materials and the appearance of the product and any major byproducts.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the quantification of reactants and products and the identification of byproducts by their mass.[13][14]
-
Gas Chromatography (GC): Useful for volatile and thermally stable carbamates. Derivatization may be required for less volatile compounds.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction in real-time or by analyzing aliquots, providing clear structural information on all components of the reaction mixture.[9]
Q: Are there specific catalysts that can improve selectivity for carbamate formation? A: Yes. For isocyanate reactions, catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) and tin carboxylates are known to favor carbamate formation over side reactions.[5] For CO₂-based syntheses, superbases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to activate the amine and facilitate CO₂ capture.[17][18] For sterically hindered amines, specialized heterogeneous catalysts have also shown promise.[12]
Visualizing Reaction Pathways
Understanding the competition between the desired reaction and side reactions is key to troubleshooting.
Caption: Competing reaction pathways in isocyanate-based carbamate synthesis.
Best Practices & Experimental Protocols
Data Summary: Key Parameter Optimization
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use 1.0-1.05 equivalents of the electrophile (isocyanate, chloroformate). | Minimizes over-reaction with the product and reduces waste.[5][9] |
| Temperature | Maintain low temperatures (0 °C to RT) unless kinetics are prohibitive. | Reduces the rate of most common side reactions, which often have higher activation energies.[9][12] |
| Reagent Addition | Add the most reactive species (e.g., isocyanate) slowly via syringe pump. | Maintains a low instantaneous concentration, favoring the desired bimolecular reaction over side reactions. |
| Atmosphere | Conduct reactions under an inert atmosphere (N₂ or Ar). | Prevents reaction with atmospheric moisture, which can hydrolyze electrophiles or consume reagents. |
| Solvent | Use anhydrous, aprotic solvents (DCM, THF, Toluene). | Ensures reagents are stable and avoids solvent participation in the reaction.[12] |
Protocol: Boc Protection of a Primary Amine to Avoid Di-tert-butyl Dicarbonate Over-reaction
This protocol describes the formation of a tert-butyl carbamate (Boc-protected amine), a common procedure in peptide synthesis and medicinal chemistry.[2] The primary challenge is preventing the formation of the N,N-di-Boc species or other side products.
Materials:
-
Primary Amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the primary amine (1.0 eq) and the base (TEA or DIPEA, 1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This step is critical to moderate the reaction rate.
-
Reagent Addition: Dissolve the di-tert-butyl dicarbonate (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes. Causality Note: Slow addition prevents a localized high concentration of Boc₂O, which can lead to double addition on the amine.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase). The product carbamate should have a higher Rf than the starting amine.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
References
-
Title: Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]
-
Title: Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts Source: PubMed URL: [Link]
-
Title: Carbamate - Wikipedia Source: Wikipedia URL: [Link]
-
Title: A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate Source: ResearchGate URL: [Link]
-
Title: Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies Source: PMC - NIH URL: [Link]
-
Title: Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System Source: PMC - NIH URL: [Link]
-
Title: KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS Source: ResearchGate URL: [Link]
-
Title: O-aryl carbamate reaction optimization. Source: ResearchGate URL: [Link]
-
Title: Carbamate synthesis by amination (carboxylation) or rearrangement Source: Organic Chemistry Portal URL: [Link]
-
Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: PMC - PubMed Central URL: [Link]
-
Title: 26.05 Protecting Groups for Amines: Carbamates Source: YouTube URL: [Link]
-
Title: Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution Source: PubMed URL: [Link]
-
Title: Protective Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions Source: ACS Publications URL: [Link]
-
Title: Optimization of the reaction conditions. Source: ResearchGate URL: [Link]
-
Title: Carbamate synthesis from amines and dimethyl carbonate under ytterbium triflate catalysis Source: ResearchGate URL: [Link]
-
Title: Urea Formation Source: Organic Chemistry Portal URL: [Link]
-
Title: Troubleshooting of hydrazine carbamate synthesis Source: Reddit URL: [Link]
-
Title: 13.10: Protecting Groups in Organic Synthesis Source: Chemistry LibreTexts URL: [Link]
-
Title: Chromatographic Analysis of Insecticidal Carbamates Source: SpringerLink URL: [Link]
-
Title: Synthesis of carbamates by carbamoylation Source: Organic Chemistry Portal URL: [Link]
-
Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL: [Link]
-
Title: Kinetics of Carbamate Formation and Breakdown Source: ResearchGate URL: [Link]
- Title: Efficient carbamate synthesis Source: Google Patents URL
-
Title: Carbamate Formation and Side Reactions Source: ResearchGate URL: [Link]
- Title: Controlling the formation of biuret in urea production Source: Google Patents URL
-
Title: Manufacture of Urea from Ammonium Carbamate Source: Ask Mattrab URL: [Link]
-
Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL: [Link]
-
Title: Urea - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents Source: ACS Publications URL: [Link]
-
Title: Kinetics and Mechanism of Carbamate Reaction of 4-Hydroxybenzyl Alcohol with Phenyl Isocyanate Source: ResearchGate URL: [Link]
-
Title: Continuous Synthesis of Carbamates from CO2 and Amines Source: ACS Omega URL: [Link]
-
Title: How Can We Analyze Carbamate Pesticides? Source: YouTube URL: [Link]
-
Title: Mastering Carbamate Protecting Groups - The Ultimate Resource! Source: YouTube URL: [Link]
-
Title: Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts Source: The Royal Society of Chemistry URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 8. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Carbamate - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 18. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01433A [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate
Welcome to the technical support center for the synthesis of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to larger-scale production. We will address common challenges and provide practical, field-tested solutions to ensure a robust and scalable process.
Troubleshooting Guide: From Low Yields to Impure Product
Scaling up any chemical reaction can introduce a new set of challenges not observed at the laboratory scale. The synthesis of this compound, typically achieved by reacting 2-aminobenzyl alcohol with benzyl chloroformate, is no exception. This section is structured in a question-and-answer format to directly address potential issues you may encounter.
Issue 1: Low or Inconsistent Yields
Question: We are experiencing significantly lower yields upon scaling up the reaction from a 10g to a 500g scale. What are the likely causes and how can we mitigate this?
Answer: Low and inconsistent yields during scale-up are often multifactorial. Let's break down the most common culprits for this specific reaction.
-
Inadequate Temperature Control: The reaction between benzyl chloroformate and an amine is exothermic. On a small scale, this heat dissipates quickly. However, on a larger scale, inadequate heat removal can lead to localized "hot spots." Elevated temperatures can cause the decomposition of benzyl chloroformate into benzyl alcohol and benzyl chloride, reducing the amount of reagent available for the desired reaction.[1] It is crucial to maintain a low reaction temperature, ideally between 0-10°C, throughout the addition of benzyl chloroformate.
-
Solution:
-
Utilize a jacketed reactor with a reliable cooling system.
-
Control the addition rate of benzyl chloroformate to manage the exotherm. A slower, controlled addition allows the cooling system to keep pace with heat generation.
-
Ensure efficient stirring to promote even heat distribution and prevent localized temperature spikes.
-
-
-
Poor pH Control: The reaction requires a base to neutralize the hydrochloric acid byproduct. Inconsistent pH can lead to side reactions or incomplete reaction. If the pH is too low, the amine starting material will be protonated and non-nucleophilic. If the pH is too high, it can promote the hydrolysis of benzyl chloroformate.
-
Solution:
-
Use a reliable pH probe to monitor the reaction in real-time.
-
Add the base solution concurrently with the benzyl chloroformate or in portions to maintain the optimal pH range (typically pH 8-10).
-
-
-
Moisture Contamination: Benzyl chloroformate is highly sensitive to moisture and will hydrolyze to benzyl alcohol and HCl.[2] On a larger scale, there are more opportunities for moisture to enter the system.
-
Solution:
-
Ensure all glassware and reactors are thoroughly dried before use.
-
Use anhydrous solvents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 2: Product Purity and Side Reactions
Question: Our scaled-up batches of this compound are contaminated with several impurities that were not significant at the lab scale. How can we identify and minimize these?
Answer: The impurity profile can change significantly with scale. Besides the unreacted starting materials, here are the most probable side products and strategies to minimize their formation.
-
O-acylation Byproduct: The starting material, 2-aminobenzyl alcohol, has two nucleophilic sites: the amine and the hydroxyl group. While the amine is more nucleophilic, O-acylation can occur, especially if the amine is temporarily protonated or sterically hindered. This leads to the formation of benzyl 2-(aminomethyl)phenyl carbonate.
-
Solution:
-
Maintain a controlled, slightly basic pH to ensure the amine remains the more reactive nucleophile.
-
Low reaction temperatures (0-5°C) favor N-acylation over O-acylation.
-
-
-
Dimer Formation (Urea Derivative): If there is a localized excess of benzyl chloroformate, it can react with the newly formed carbamate to form a urea derivative.
-
Solution:
-
Ensure efficient stirring to quickly disperse the benzyl chloroformate as it is added.
-
A slow, controlled addition of benzyl chloroformate is critical.
-
-
-
Over-alkylation: While less common, the nitrogen of the formed carbamate can be further alkylated.
-
Solution:
-
Strict stoichiometric control of the reagents is essential. Avoid a large excess of benzyl chloroformate.
-
-
Visualizing the Process: Reaction and Troubleshooting
To better understand the chemical transformations and the logical flow of troubleshooting, the following diagrams are provided.
Caption: General reaction scheme for the synthesis.
Caption: Common side reactions in the synthesis.
Caption: A logical workflow for troubleshooting scale-up issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this reaction at scale?
A1: A variety of solvents can be used, but for scale-up, consider factors like solubility of starting materials and product, ease of removal, and safety. A biphasic system, such as dichloromethane (DCM) and water or ethyl acetate and water, is often effective. The aqueous layer helps to control the pH and absorb the HCl byproduct, while the product remains in the organic layer.
Q2: How should I purify this compound on a large scale?
A2: While column chromatography is common in the lab, it is often not practical for large quantities.[3] Consider the following scalable purification strategies:
-
Crystallization: This is the most desirable method for large-scale purification.[3] Experiment with different solvent systems (e.g., ethyl acetate/heptane, toluene/heptane) to find conditions that provide good recovery and high purity.
-
Liquid-Liquid Extraction: A thorough aqueous wash of the organic layer can remove water-soluble impurities. Adjusting the pH of the aqueous washes can help to remove acidic or basic impurities.
-
Slurry Washes: If the product is a solid, washing it with a solvent in which the impurities are soluble but the product is not can be an effective purification step.
Q3: What analytical techniques are recommended for monitoring the reaction and final product purity?
A3: For in-process monitoring, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are suitable. For final product characterization and purity assessment, HPLC is the preferred method for its quantitative accuracy. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be used to confirm the structure of the final product.
Q4: Are there any specific safety precautions for scaling up this reaction?
A4: Yes, absolutely. Benzyl chloroformate is a lachrymator and is corrosive.[2] It is also toxic upon inhalation.[2] Always handle it in a well-ventilated fume hood or a closed reactor system. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. The reaction is exothermic, so be prepared for emergency cooling if necessary. Consult the Safety Data Sheet (SDS) for all reagents before starting any work.
Experimental Protocol: A Scalable Approach
This protocol is a general guideline and may require optimization for your specific equipment and scale.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (1 mol scale) |
| 2-Aminobenzyl alcohol | 123.15 | 123.15 g (1.0 mol) |
| Benzyl Chloroformate | 170.59 | 179.12 g (1.05 mol) |
| Sodium Carbonate | 105.99 | 116.59 g (1.1 mol) |
| Dichloromethane (DCM) | - | 1.5 L |
| Water | - | 1.0 L |
Procedure:
-
Setup: Charge a jacketed reactor equipped with an overhead stirrer, a temperature probe, and a dropping funnel with 2-aminobenzyl alcohol and dichloromethane. Begin stirring to dissolve the starting material.
-
Aqueous Base: In a separate vessel, dissolve the sodium carbonate in water. Add this solution to the reactor.
-
Cooling: Cool the reactor contents to 0-5°C using the jacket cooling system.
-
Reagent Addition: Slowly add the benzyl chloroformate via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10°C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer with 1M HCl to remove any unreacted amine.
-
Wash with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
-
References
-
Grokipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
Govindan, M. (2002). An Improved Process for the Preparation of Benzyl-N-vinyl Carbamate. Organic Process Research & Development, 6(4), 493-495. [Link]
- Klán, P., & Wirz, J. (2009).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
U.S. National Library of Medicine. (n.d.). Benzyl chloroformate. PubChem. Retrieved from [Link]
Sources
Technical Support Center: Purification of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy effectively.
Section 1: Frequently Asked Questions (FAQs) - Understanding Your Crude Product
This section addresses common initial observations and questions that arise after the synthesis and initial workup of this compound.
Q1: What are the most likely impurities in my crude product?
A1: Understanding potential impurities is the first step to designing a successful purification strategy. Based on the common synthetic route—the reaction of 2-aminobenzyl alcohol with benzyl chloroformate (Cbz-Cl) in the presence of a base—your crude product may contain:
-
Unreacted Starting Materials:
-
2-aminobenzyl alcohol: A polar, basic compound.
-
Benzyl chloroformate (Cbz-Cl): Highly reactive and may degrade.
-
-
Reaction Byproducts:
-
Benzyl alcohol: Formed from the hydrolysis of Cbz-Cl. It is a common, often oily, impurity[1].
-
Dibenzyl carbonate: From the reaction of benzyl alcohol with Cbz-Cl.
-
N,O-bis-Cbz derivative: Where both the amine and the hydroxyl group of 2-aminobenzyl alcohol have reacted with Cbz-Cl.
-
Urea derivatives: If the Cbz-Cl reagent was contaminated or if isocyanate intermediates were formed.
-
-
Reagents and Solvents:
-
Base: Such as triethylamine (TEA) or pyridine.
-
Salts: Such as triethylammonium chloride (TEA·HCl), which should be removed during aqueous workup[2].
-
Residual solvents from the reaction or extraction (e.g., Dichloromethane, Ethyl Acetate, Diethyl Ether).
-
Q2: My crude product is a sticky oil or gum, but the literature reports it as a solid. What happened?
A2: This is a very common issue. The "oiling out" of a product that should be crystalline is typically due to two main factors:
-
Presence of Impurities: Oily impurities, particularly residual benzyl alcohol or trapped solvent, can act as a eutectic contaminant, depressing the melting point of your product and preventing crystallization.
-
Supersaturation Issues: The solution may be too concentrated, or it may have been cooled too quickly, preventing the orderly arrangement of molecules into a crystal lattice.
The first step is to place the crude material under a high vacuum for several hours to remove any volatile solvents. If it remains an oil, impurity removal is necessary.
Q3: How can I quickly assess the purity and composition of my crude material?
A3: A quick preliminary analysis can save significant time.
-
Thin-Layer Chromatography (TLC): This is the most critical technique. It helps you visualize the number of components and determine an appropriate solvent system for column chromatography. A good starting eluent system for carbamates is a mixture of hexane and ethyl acetate[3]. Spot your crude material alongside the starting materials, if available.
-
Crude ¹H NMR Spectroscopy: A quick proton NMR spectrum can reveal the presence of major impurities. For example, the characteristic singlet for the benzylic protons of benzyl alcohol (~4.7 ppm in CDCl₃) is often easy to spot.
Section 2: Troubleshooting Purification Protocols
This section provides detailed, step-by-step protocols and troubleshooting for the key purification techniques.
2.1. Initial Workup: Liquid-Liquid Extraction
An effective aqueous workup is your first and best defense against many common impurities. Its primary goal is to remove water-soluble materials like salts and highly polar starting materials.
-
Dissolve: Dissolve the crude reaction mixture in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl or 5% citric acid solution). This step protonates and removes basic impurities like unreacted 2-aminobenzyl alcohol and any amine base used in the reaction.
-
Base Wash: Wash the organic layer with a weak base, such as saturated sodium bicarbonate (NaHCO₃) solution[1]. This neutralizes any remaining acid and removes acidic byproducts. Be sure to vent the funnel frequently as CO₂ gas may evolve.
-
Brine Wash: Wash the organic layer with saturated sodium chloride (brine) solution. This helps to break up emulsions and removes the bulk of the dissolved water from the organic layer.
-
Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
| Problem | Probable Cause(s) | Solution(s) |
| Persistent Emulsion | • Vigorous shaking.• High concentration of surfactants or polar impurities. | • Let the funnel stand for 10-20 minutes.• Add a small amount of brine to help break the emulsion.• Filter the entire mixture through a pad of Celite®. |
| Poor Product Recovery | • Product has some water solubility.• Incomplete extraction from the aqueous layer. | • Reduce the amount of aqueous washes.• "Back-extract" the combined aqueous layers with a fresh portion of the organic solvent. |
| Product Precipitates | • The product is not sufficiently soluble in the chosen organic solvent. | • Add more organic solvent or switch to a solvent in which the product is more soluble. |
2.2. Purification by Recrystallization
Recrystallization is the most efficient method for purifying crystalline solids, provided a suitable solvent system can be found. It relies on the principle that the desired compound is soluble in a hot solvent but sparingly soluble at a lower temperature, while impurities remain in solution.
-
Solvent Screening:
-
Place a small amount of your crude product (20-30 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., isopropanol, ethyl acetate, toluene, heptane) to each tube.
-
A good single solvent will dissolve the compound when hot but not when cold.
-
For a two-solvent system, find a "soluble" solvent (dissolves the compound at room temp) and a "non-soluble" anti-solvent (compound is insoluble). A common pair for carbamates is Ethyl Acetate/Hexane or Isopropanol/Heptane[2][3].
-
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot "soluble" solvent (or the pure soluble solvent in a two-solvent system) until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization:
-
Single Solvent: Remove the flask from heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Two-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the hot soluble solvent to redissolve the precipitate, then cool as described above.
-
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.
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OilingOut -> CauseOiling [label="Why?"]; CauseOiling -> SolutionOiling [label="Fix"];
NoCrystals -> CauseNoCrystals [label="Why?"]; CauseNoCrystals -> SolutionNoCrystals [label="Fix"];
ImpureCrystals -> CauseImpure [label="Why?"]; CauseImpure -> SolutionImpure [label="Fix"]; } } Caption: Troubleshooting Decision Tree for Recrystallization.
2.3. Purification by Column Chromatography
When recrystallization is ineffective, or for purifying oils, silica gel column chromatography is the method of choice. It separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (eluent).
-
TLC Analysis: Find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf value of approximately 0.25-0.35. The impurities should be well separated from the product spot.
-
Column Packing:
-
Choose an appropriate size column for the amount of crude material.
-
Pack the column with silica gel using the "slurry" method: mix the silica with the initial, low-polarity eluent and pour it into the column, allowing it to settle into a uniform bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a small amount of a strong solvent (like DCM or EtOAc), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the column bed. This method often results in better separation.
-
-
Elution: Start with a low-polarity eluent (e.g., 9:1 Hexane/EtOAc) and gradually increase the polarity (e.g., to 7:3, 1:1 Hexane/EtOAc) to elute the compounds from the column. Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
| Problem | Probable Cause(s) | Solution(s) |
| Poor Separation | • Incorrect solvent system (Rf is too high or low).• Column was overloaded with crude material.• Sample was not loaded in a concentrated band. | • Re-develop the eluent system using TLC.• Use a larger column or less material.• Use the dry loading technique. |
| Streaking/Tailing Bands | • Compound is highly polar and interacting strongly with acidic silica.• Compound is decomposing on the column. | • Add a small amount (~1%) of triethylamine to the eluent to neutralize the silica.• Add a small amount (~1%) of methanol to the eluent to increase polarity.• Consider using a different stationary phase like alumina (basic or neutral). |
| Low Product Recovery | • Compound is irreversibly adsorbed onto the silica.• Eluent polarity was not increased enough to elute the product. | • See solutions for "Streaking/Tailing Bands".• After the run, flush the column with a very polar solvent (e.g., 100% Ethyl Acetate or 5-10% Methanol in DCM) to recover any remaining material. |
Section 3: Overall Purification Strategy
Choosing the right purification path depends on the state of your crude product and the types of impurities present. The following workflow provides a general decision-making framework.
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// Edges Crude -> Workup; Workup -> Analysis; Analysis -> Solid; Solid -> Recrystallize [label="Yes"]; Solid -> Chromatography [label="No (Oil/Gum)"]; Recrystallize -> PurityCheck; Chromatography -> PurityCheck; PurityCheck -> PureProduct [label=">95% Pure"]; PurityCheck -> Fail [label="<95% Pure"]; Fail -> Chromatography [label="Re-purify"]; } } Caption: A step-by-step workflow for purifying crude products.
References
-
Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. [Link]
-
Methyl carbamate purification by extraction and recrystallazation. SciEngine. [Link]
-
Methyl carbamate purification by extraction and recrystallization. ResearchGate. [Link]
-
Effective Analysis Carbamate Pesticides. Separation Science. [Link]
-
BENZYL HYDROXYMETHYL CARBAMATE. Organic Syntheses. [Link]
-
CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration. ACS Publications. [Link]
-
Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. UreaKnowHow.com. [Link]
-
Magnetic Solid-Phase Extraction of Carbamate Pesticides. ACS Omega. [Link]
-
Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Thieme Connect. [Link]
-
Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. National Institutes of Health (NIH). [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total-Synthesis.com. [Link]
-
Cbz-Protected Amino Groups. Organic-Chemistry.org. [Link]
Sources
Technical Support Center: Recrystallization of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate
Welcome to the dedicated technical support guide for the recrystallization of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate. This document provides in-depth, experience-driven answers to common challenges encountered during the purification of this specific molecule. Our goal is to move beyond generic protocols and explain the underlying chemical principles, empowering you to troubleshoot and optimize your crystallization process effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial attempts to find a single good recrystallization solvent have failed. The compound is either too soluble even when cold, or barely soluble when boiling. What is the underlying issue and how do I proceed?
A1: Understanding the Molecular Structure
The primary challenge with this compound stems from its amphiphilic nature. It possesses:
-
Polar, Hydrogen-Bonding Groups: A carbamate (-NHCOO-) and a primary alcohol (-CH₂OH). These groups dominate its interaction with polar solvents.
-
Nonpolar Regions: Two aromatic (phenyl) rings, which contribute significant nonpolar character.
This dual nature makes it difficult to find a single solvent that satisfies the ideal recrystallization criterion: high solubility when hot and low solubility when cold[1][2]. You are likely observing that polar solvents (like ethanol or methanol) dissolve it too readily, while nonpolar solvents (like hexanes) fail to dissolve it at all.
Solution: The Two-Solvent (or Mixed-Solvent) System
For this compound, a two-solvent system is the most robust and recommended approach. This technique involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy (incipient precipitation)[3][4][5]. The mixture is then gently heated to redissolve the precipitate, and upon slow cooling, pure crystals should form.
Recommended Solvent Systems to Screen:
-
System 1 (High Polarity Contrast): Ethanol (good solvent) / Water (anti-solvent)
-
System 2 (Moderate Polarity Contrast): Ethyl Acetate (good solvent) / Hexanes or Heptane (anti-solvent)
-
System 3 (Alternative): Acetone (good solvent) / Water (anti-solvent)
The key is that the two solvents must be miscible with each other[4].
Q2: I tried a two-solvent recrystallization, but my compound "oiled out," forming a viscous liquid at the bottom of the flask instead of crystals. What causes this and how can I fix it?
A2: The Phenomenon of "Oiling Out"
Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase[6]. This typically happens when the boiling point of the solvent system is higher than the melting point of the solute, or when the degree of supersaturation is too high for nucleation and crystal growth to occur in an orderly fashion[7][8]. The flexible structure and strong hydrogen-bonding capabilities of this compound make it particularly susceptible to this issue[9].
Causality & Troubleshooting Steps:
-
High Supersaturation/Rapid Cooling: You may have added the anti-solvent too quickly or cooled the solution too fast.
-
Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount (e.g., 1-5% of total volume) of the "good" solvent to lower the saturation level. Then, allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote the slow growth of crystals over the rapid crashing out of an oil[8].
-
-
Solvent Polarity Mismatch: The chosen solvent system may be too nonpolar, causing the compound to crash out of solution before it can organize into a crystal lattice.
-
Solution: Try a different solvent system. If you used Ethyl Acetate/Hexanes and it oiled out, the Ethanol/Water system might be more successful as it better solvates the polar functional groups.
-
-
High Impurity Load: A significant amount of impurities can depress the melting point of your compound, making oiling out more likely[7][10].
-
Solution: If slow cooling fails, it may be necessary to recover the crude material by removing the solvent and first purifying it by another method, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization again.
-
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} caption: "Troubleshooting Workflow for Oiling Out"
Q3: I'm not getting any crystal formation at all, even after cooling the solution in an ice bath. What should I do?
A3: Overcoming a Metastable Supersaturated Solution
This is a classic case of a supersaturated solution that is reluctant to nucleate. The energy barrier to form the first initial crystal seed (nucleation) has not been overcome[11].
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a high-energy surface that can serve as a template for crystal nucleation[8].
-
Seed Crystal: If you have a small amount of pure, solid this compound from a previous batch, add a single tiny crystal to the cold solution. This "seed" provides a perfect template for other molecules to deposit onto, bypassing the initial nucleation barrier[8][9].
-
Excess Solvent: The most common reason for no crystal growth is the use of too much "good" solvent[8]. The solution is simply not saturated enough upon cooling.
-
Solution: Gently heat the solution and boil off some of the solvent (10-20% of the volume) in a fume hood. Then, allow it to cool again. Be careful not to boil off too much, or the compound may precipitate out of the hot solution.
-
-
Cool to a Lower Temperature: If an ice-water bath (0 °C) is insufficient, try a salt-ice bath or a dry ice/acetone bath to reach lower temperatures, which will further decrease the compound's solubility.
Q4: My final yield is very low. How can I maximize the recovery of my purified compound?
A4: Balancing Purity and Recovery
Recrystallization is fundamentally a trade-off between purity and yield; some amount of your product will always remain dissolved in the cold solvent (the "mother liquor")[12]. However, several factors can be optimized.
Optimization Strategies:
-
Minimize Hot Solvent: The most critical factor for yield is using the absolute minimum amount of hot solvent required to fully dissolve your compound[2][12]. Using excess solvent is the primary cause of low recovery[8].
-
Sufficient Cooling: Ensure the solution is thoroughly chilled. After cooling to room temperature, let the flask sit in an ice bath for at least 20-30 minutes to maximize precipitation[1][3].
-
Washing Crystals: When washing the filtered crystals to remove residual mother liquor, always use a minimal amount of ice-cold solvent (or the anti-solvent from a mixed-solvent system). Using room-temperature or warm solvent will redissolve a significant portion of your purified product[13][14].
-
Second Crop of Crystals: You can often recover more material from the mother liquor. Concentrate the filtrate by boiling off a significant portion of the solvent and then re-cooling the solution. This "second crop" will be less pure than the first but can be combined with other crude batches for future purification[12].
Protocols & Data
Protocol 1: Small-Scale Solvent Screening
Before committing your entire batch, test potential solvent systems on a small scale.
-
Place ~20-30 mg of your crude compound into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, ethyl acetate, acetone, water, hexanes) dropwise at room temperature. Note the solubility.
-
For solvents where the compound is poorly soluble at room temp, gently heat the test tube in a warm water bath. Add the solvent dropwise until the solid just dissolves.
-
Allow the tubes that formed a clear solution upon heating to cool to room temperature, then place them in an ice bath.
-
Observe which solvent system provides a good quantity of crystalline precipitate upon cooling. This is your ideal single-solvent system. If none work well, proceed to test two-solvent systems.
Table 1: Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Role & Rationale for this compound |
| Ethanol | 78 | Polar Protic | Good Solvent. Effectively dissolves the compound when hot due to H-bonding with the -OH and carbamate groups. |
| Ethyl Acetate | 77 | Polar Aprotic | Good Solvent. A good balance of polarity to dissolve both polar and nonpolar regions of the molecule. |
| Acetone | 56 | Polar Aprotic | Good Solvent. Similar to ethyl acetate but more volatile. |
| Water | 100 | Very Polar | Anti-Solvent. The compound is likely insoluble due to the large nonpolar aromatic regions. Excellent for use with ethanol. |
| Hexanes | 69 | Nonpolar | Anti-Solvent. The compound is insoluble due to its polar functional groups. Excellent for use with ethyl acetate. |
Protocol 2: Two-Solvent Recrystallization Workflow
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add the "good" solvent (e.g., Ethanol) in small portions while heating the mixture to a gentle boil (use a steam bath or hot plate with a water bath). Swirl continuously.
-
Continue adding the hot "good" solvent until the compound is just fully dissolved. Do not add a large excess.
-
While keeping the solution hot, add the "anti-solvent" (e.g., Water) dropwise with a pipette until you observe persistent cloudiness (turbidity). This indicates the solution is saturated[3][15].
-
Add 1-2 drops of the hot "good" solvent to redissolve the turbidity, resulting in a clear, saturated solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb it.
-
Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to complete the crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small portion of ice-cold anti-solvent (or the solvent mixture).
-
Allow the crystals to dry completely under vacuum before determining the yield and melting point.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} caption: "General Two-Solvent Recrystallization Workflow"
References
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
Recrystallization with two solvents. (2019, December 18). Reddit. Retrieved from [Link]
-
What are the most important factors in selecting a solvent for recrystallization? (n.d.). Homework.Study.com. Retrieved from [Link]
-
Recrystallization (chemistry). (n.d.). In Wikipedia. Retrieved January 10, 2024, from [Link]
-
Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Recrystallization using two solvents. (2012, May 7). YouTube. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021, September). RSC Education. Retrieved from [Link]
-
What are the reasons to use two solvents in recrystallization? (2016, June 16). Quora. Retrieved from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Columbia University. Retrieved from [Link]
-
Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]
-
Crystallization: Definition, Principle, Demonstration & Application. (n.d.). Aakash Chemistry. Retrieved from [Link]
-
Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Stages of Crystallization. (n.d.). Sathee Jee. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 10. reddit.com [reddit.com]
- 11. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Recrystallization [sites.pitt.edu]
- 14. science.uct.ac.za [science.uct.ac.za]
- 15. quora.com [quora.com]
Technical Support Center: Synthesis of Substituted Benzyl Carbamates
Welcome to the Technical Support Center for the Synthesis of Substituted Benzyl Carbamates. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to navigate the common challenges encountered in the synthesis of these crucial compounds.
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection in organic synthesis, valued for its general stability and selective removal.[1][2] However, its application is not without challenges. This guide is structured in a question-and-answer format to directly address the practical issues you may face in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted benzyl carbamates?
There are two primary and widely adopted methodologies for the synthesis of benzyl carbamates:
-
From an Amine and Benzyl Chloroformate: This is the most traditional and frequently used method. The reaction involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).[3] A base is required to neutralize the hydrochloric acid generated during the reaction.
-
From Benzyl Alcohol and an Isocyanate: This method is particularly useful when the corresponding isocyanate is readily available or can be generated in situ, for example, through a Curtius rearrangement.[4][5] The reaction typically proceeds by the nucleophilic addition of benzyl alcohol to the isocyanate.
Q2: Why is my yield low when using benzyl chloroformate?
Low yields in this synthesis can often be attributed to several factors:
-
Inadequate Base: The reaction liberates HCl, which can protonate the starting amine, rendering it non-nucleophilic.[3] Ensure at least a stoichiometric amount of a suitable base (e.g., NaHCO₃, Na₂CO₃, triethylamine) is used. For less nucleophilic amines, a stronger, non-nucleophilic base might be necessary.
-
Competing Reactions: Benzyl chloroformate is highly reactive and can react with water (hydrolysis) or other nucleophiles present in the reaction mixture. Ensure your solvent and amine are dry.
-
Steric Hindrance: Highly substituted or sterically hindered amines will react more slowly. In these cases, extended reaction times, elevated temperatures, or the use of a more activated Cbz source may be required.
Q3: I'm observing a significant amount of a urea byproduct in my reaction. What is the cause and how can I prevent it?
The formation of urea byproducts is a common issue, particularly when synthesizing carbamates from isocyanates. This side reaction occurs when the isocyanate intermediate reacts with adventitious water to form an unstable carbamic acid, which then decarboxylates to an amine. This newly formed amine can then react with another molecule of isocyanate to produce a symmetrical urea.[4]
Prevention Strategies:
-
Anhydrous Conditions: The most critical factor is to maintain strictly anhydrous conditions. Use dry solvents and reagents.
-
Excess Alcohol: Using a slight excess of benzyl alcohol can help to outcompete the reaction with any trace amounts of water.[6]
Troubleshooting Guide
This section addresses specific experimental problems in a cause-and-remedy format.
Problem 1: Difficulty in removing unreacted benzyl alcohol post-reaction.
Causality: Benzyl alcohol has a high boiling point (205 °C) and often exhibits similar polarity to the desired benzyl carbamate product, making its removal by standard evaporation or column chromatography challenging.[4][6]
Troubleshooting Workflow:
Caption: Decision tree for removing benzyl alcohol.
Problem 2: Formation of an unexpected N,N-diacylated byproduct.
Causality: When using certain bases, such as triethylamine or 4-methylmorpholine, with O-benzylhydroxylamine hydrochloride and ethyl chloroformate, the formation of N,N-diacylated products can be a significant side reaction.[7] This is due to the increased nucleophilicity of the initially formed carbamate under these basic conditions.
Recommended Solution:
-
Change of Base: Switching the base to pyridine has been shown to significantly suppress the formation of the N,N-diacylated byproduct and favor the desired N-benzyloxycarbamate.[7]
Problem 3: Fragmentation of the target carbamate and formation of complex ureas.
Causality: In some cases, particularly with strained or electronically unique substrates, the desired benzyl carbamate can be unstable under the reaction conditions. It may fragment and recombine with another molecule of isocyanate, leading to a carbamoyl-urea species.[4]
Mitigation Strategies:
-
Temperature Control: Running the reaction at a lower temperature may help to minimize fragmentation.
-
Rapid Consumption of Isocyanate: Ensuring a sufficient concentration of benzyl alcohol is present to trap the isocyanate intermediate as it is formed can reduce the likelihood of this side reaction.[6]
Experimental Protocols
Protocol 1: General Synthesis of a Benzyl Carbamate from an Amine and Benzyl Chloroformate
This protocol is a standard procedure for the Cbz-protection of a primary or secondary amine.
-
Dissolve the Amine: Dissolve the amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of an organic solvent and aqueous sodium bicarbonate solution.
-
Cool the Mixture: Cool the reaction mixture to 0 °C in an ice bath.
-
Add Base: Add an aqueous solution of sodium bicarbonate (2.0 eq.) or triethylamine (1.5 eq.) to the stirred solution.
-
Add Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
Work-up: If a biphasic system was used, separate the organic layer. If an organic solvent was used, wash the mixture sequentially with dilute HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Troubleshooting Incomplete Deprotection during Catalytic Hydrogenolysis
A common pitfall during the removal of a Cbz group via catalytic hydrogenation is the formation of an N-benzyl tertiary amine due to an insufficient hydrogen source.[8]
Reaction Scheme:
Caption: Cbz deprotection pathway and side reaction.
Troubleshooting Steps:
-
Check Hydrogen Source: Ensure a continuous and sufficient supply of hydrogen gas. If using a balloon, ensure it is adequately filled and the system is properly sealed.
-
Catalyst Loading: Increase the catalyst (e.g., 10% Pd/C) loading. Ensure the catalyst is fresh and active.
-
Solvent: Use a solvent that is appropriate for hydrogenation, such as methanol, ethanol, or ethyl acetate.
-
Transfer Hydrogenation: As an alternative to gaseous hydrogen, consider transfer hydrogenation using a hydrogen donor like ammonium formate or 1,4-cyclohexadiene.[9] This can sometimes be more efficient and avoid issues with gas supply.
Data Summary
The choice of reaction conditions can significantly impact the outcome of the synthesis. The following table summarizes common conditions and potential issues.
| Method | Reagents | Base/Catalyst | Common Pitfalls | Reference |
| Schotten-Baumann | Amine, Benzyl Chloroformate | Aq. NaHCO₃ / Na₂CO₃ | Incomplete reaction with hindered amines; hydrolysis of Cbz-Cl. | [3] |
| From Isocyanate | Benzyl Alcohol, Isocyanate | Triethylamine (optional) | Formation of urea byproducts in the presence of water. | [4][5] |
| Curtius Rearrangement | Carboxylic Acid -> Acyl Azide -> Isocyanate | DPPA, heat | Toxicity of azide reagents; purification challenges with DPPA. | [10] |
References
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. Ningbo Inno Pharmchem Co., Ltd.
- BenchChem. (2025).
-
de Souza, R. O. M. A., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 33-41. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. Ningbo Inno Pharmchem Co., Ltd.
-
Miller, M. J., et al. (2009). Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. NIH Public Access, 20(12), 2459–2464. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
- de Souza, R. O. M. A., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 33-41.
- Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
- MDPI. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI.
- ChemicalBook. (2024).
- Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Organic Syntheses.
- ChemicalBook. (n.d.).
- Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
- ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor. ThalesNano.
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- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
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Validation & Comparative
A Comparative Guide to the 1H NMR Analysis of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate
In the landscape of drug development and synthetic chemistry, the unambiguous structural confirmation of a newly synthesized molecule is a cornerstone of scientific rigor. For a molecule like Benzyl N-[2-(hydroxymethyl)phenyl]carbamate, which contains multiple functional groups and aromatic systems, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as the gold standard for structural elucidation.[1][2] This guide provides an in-depth analysis of the expected 1H NMR spectrum of this compound, compares the technique's utility against other common analytical methods, and offers a field-proven protocol for data acquisition.
The Central Role of 1H NMR in Structural Verification
While techniques like High-Performance Liquid Chromatography (HPLC) are invaluable for purity assessment and Mass Spectrometry (MS) provides crucial molecular weight information, neither can definitively map the precise atomic connectivity of a molecule in the way NMR can. 1H NMR spectroscopy offers a unique window into the chemical environment of every proton in the structure. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, we can piece together the molecular puzzle with high confidence. This non-destructive technique is exceptionally sensitive to the subtle electronic effects of functional groups, making it ideal for confirming the successful synthesis of our target molecule over potential isomers or unreacted starting materials.[3]
Deconstructing the Molecule: Predicted 1H NMR Spectrum
The structure of this compound is presented below, with protons labeled for the subsequent spectral assignment.
Caption: Structure of this compound with proton labeling.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Ha | NH -Carbamate | ~8.0 - 8.5 | Broad Singlet (br s) | 1H | The carbamate proton is deshielded by the adjacent carbonyl and nitrogen. It often appears as a broad signal due to quadrupole coupling with the nitrogen and potential hydrogen bonding. |
| He-h | Aromatic (CH ₄) | ~7.1 - 7.5 | Multiplet (m) | 4H | Protons on the phenyl ring attached to the nitrogen. The -NH-C(=O)O- and -CH₂OH groups have competing electronic effects, leading to a complex, overlapping multiplet pattern.[2] |
| - | Aromatic (CH ₅) | ~7.3 - 7.4 | Multiplet (m) | 5H | Protons of the benzyl group's phenyl ring are in a standard aromatic environment, typically appearing as a complex multiplet centered around 7.35 ppm.[5] |
| Hb | O-CH₂ -Ph | ~5.1 - 5.2 | Singlet (s) | 2H | These benzylic protons are adjacent to the electron-withdrawing carbamate oxygen, causing a significant downfield shift. This is a characteristic signal for a Cbz (benzyloxycarbonyl) protecting group.[5] |
| Hc | Ar-CH₂ -OH | ~4.6 - 4.7 | Singlet (s) or Doublet (d) | 2H | These benzylic protons are adjacent to a hydroxyl group. Their signal will be a singlet unless coupling to the hydroxyl proton (Hd) is observed.[6] |
| Hd | C-OH | ~2.5 - 3.5 | Broad Singlet (br s) or Triplet (t) | 1H | The chemical shift of hydroxyl protons is highly variable and depends on concentration, temperature, and solvent. It may couple to the adjacent CH₂ protons (Hc), appearing as a triplet. Often exchanges with trace D₂O. |
Comparative Analysis: Why 1H NMR is the Preferred Method
While a suite of analytical tools is necessary for full compound characterization, 1H NMR provides unique and indispensable information for this specific molecule.
| Analytical Technique | Information Provided | Advantages for this Molecule | Limitations for this Molecule |
| ¹H NMR Spectroscopy | Precise proton environment, connectivity (J-coupling), structural confirmation, and quantitative purity assessment (qNMR).[1] | Unambiguously confirms the formation of the carbamate linkage and the presence of both benzyl and hydroxymethyl moieties in their correct positions. Can distinguish from isomers. | Lower sensitivity compared to MS. Can be complex to interpret if significant impurities are present. |
| HPLC-UV | Purity assessment, retention time for identification against a known standard.[7] | Excellent for determining the percentage purity of the final product and tracking reaction completion. | Provides no structural information. Co-elution with an impurity of similar polarity is possible, leading to inaccurate purity assessment without a reference standard. |
| Mass Spectrometry (MS) | Molecular weight confirmation (e.g., via ESI-MS). | Confirms the expected molecular mass of 257.28 g/mol , verifying that the desired addition has occurred. | Cannot distinguish between structural isomers. Provides no information on the specific attachment points of the functional groups. |
| FTIR Spectroscopy | Presence of functional groups (e.g., N-H, O-H, C=O). | Can confirm the presence of key functional groups: a broad O-H stretch (~3400 cm⁻¹), an N-H stretch (~3300 cm⁻¹), and a strong carbamate C=O stretch (~1700 cm⁻¹).[5] | Confirms functional groups are present but gives no information on how they are connected within the molecular framework. |
As the table illustrates, only 1H NMR provides the detailed structural map required for absolute confirmation of this compound.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
This protocol outlines the standard procedure for preparing a sample and acquiring a 1H NMR spectrum on a modern Fourier Transform NMR spectrometer (e.g., 400-600 MHz).
Workflow Diagram
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13C NMR spectrum interpretation of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate
An In-Depth Guide to the 13C NMR Spectrum of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate: Interpretation and Comparative Analysis
Authored by: Dr. Gemini, Senior Application Scientist
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic compounds. This guide provides a comprehensive interpretation of the 13C NMR spectrum of this compound, a molecule incorporating diverse chemical environments.
This document moves beyond a simple peak listing. It is designed for researchers and drug development professionals, offering a detailed analysis grounded in the fundamental principles of substituent effects and comparative data. We will dissect the spectrum by correlating chemical shifts with the electronic environment of each carbon atom, supported by data from analogous compounds and established spectroscopic principles.
The Foundational Principles of 13C NMR Spectroscopy
13C NMR spectroscopy detects the nuclear spin of the ¹³C isotope. The chemical shift (δ), reported in parts per million (ppm), is the most critical piece of information from a 13C NMR spectrum. It indicates the electronic environment of a specific carbon atom.[1] Key factors influencing the chemical shift include:
-
Electronegativity: Electronegative atoms (like O and N) withdraw electron density from adjacent carbons, "deshielding" them from the external magnetic field and shifting their signals downfield (to a higher ppm value).[2]
-
Hybridization: The chemical shift is sensitive to the hybridization state of the carbon, with sp² carbons (alkenes, aromatics, carbonyls) resonating significantly downfield from sp³ carbons.
-
Resonance Effects: Electron-donating or -withdrawing groups on an aromatic ring can cause significant shielding or deshielding at the ortho and para positions, an effect that is often more pronounced than inductive effects.[3]
Unlike ¹H NMR, standard proton-decoupled 13C NMR spectra show each unique carbon as a single peak, simplifying the initial analysis by avoiding complex splitting patterns.[1] The number of signals directly corresponds to the number of chemically non-equivalent carbons in the molecule.[4]
Structural Analysis of this compound
To interpret the spectrum, we must first identify the unique carbon environments within the molecule. The structure is numbered below for clarity.
Caption: Structure of this compound with carbon numbering.
The molecule possesses 15 unique carbon atoms, and we anticipate 15 distinct signals in the 13C NMR spectrum. These can be categorized into four key regions:
-
Aliphatic Carbons (C8, C9): The benzylic -CH₂- and hydroxymethyl -CH₂OH carbons.
-
Aromatic Carbons (C1-C6, C10-C15): Two distinct phenyl rings with different substitution patterns.
-
Carbonyl Carbon (C7): The carbamate C=O carbon.
Predicted 13C NMR Chemical Shifts and Interpretation
| Carbon | Predicted δ (ppm) | Rationale & Comparative Analysis |
| C7 (C=O) | 154-157 | The carbamate carbonyl is typically found in this region. It is deshielded by two adjacent electronegative atoms (N and O). For comparison, the carbonyl carbon in benzyl carbamate appears around 156-157 ppm.[5] |
| C10 | 135-137 | This is the quaternary carbon of the benzyl ring, attached to the -CH₂O- group. In benzyl carbamate, this carbon (ipso-carbon) is observed around 136 ppm.[5][6] |
| C6 | 134-136 | The ipso-carbon attached to the nitrogen atom. In aniline, the C-NH₂ carbon is at ~146 ppm, but the acylation to a carbamate reduces the electron-donating effect of nitrogen, shifting it upfield. However, its position relative to C1 and C2 is complex. |
| C1, C2 | 125-135 | These are quaternary carbons on the substituted aniline ring. C2, bearing the hydroxymethyl group, will be influenced by its weak activating effect. C1, ortho to the hydroxymethyl and meta to the carbamate, will experience mixed effects. Substituent additivity rules suggest these will be in the congested aromatic region.[7][8] |
| C12, C14 | 128.5-129.0 | ortho-Carbons of the benzyl group's phenyl ring. These are typically found around 128 ppm in many benzyl derivatives.[6] |
| C13 | 128.5-129.0 | para-Carbon of the benzyl group's phenyl ring, often very close in chemical shift to the ortho carbons. |
| C11, C15 | 128.0-128.5 | meta-Carbons of the benzyl group's phenyl ring. |
| C3, C4, C5 | 122-130 | Aromatic CH carbons of the disubstituted ring. Their precise shifts are determined by the combined electronic effects of the -NH(C=O)OBn (electron-withdrawing) and -CH₂OH (weakly electron-donating) groups. We expect C4 (para to -NH- and meta to -CH₂OH) and C5 (meta to both) to be distinct from C3. |
| C9 (-CH₂O) | 66-68 | This benzylic carbon is attached to an oxygen atom, causing a significant downfield shift compared to an alkyl carbon. In benzyl carbamate, this signal appears at ~67 ppm.[9] |
| C8 (-CH₂OH) | 62-65 | The hydroxymethyl carbon is also attached to an oxygen, placing it in a similar region to C9 but typically slightly upfield. In 2-aminobenzyl alcohol, this carbon resonates around 64 ppm. |
Comparative Analysis with Simpler Analogues
To truly appreciate the spectral features, a comparison with simpler, related molecules is instructive. The data underscores how the combination of functional groups modulates the chemical shifts.
| Compound | Carbon Type | Experimental δ (ppm) | Analysis of Shift Difference |
| Toluene | Benzylic CH₃ | ~21 | The sp³ carbon is highly shielded. |
| Benzyl Alcohol | Benzylic CH₂ | ~65 | Replacing H with OH causes a ~44 ppm downfield shift due to oxygen's electronegativity. |
| Benzyl Carbamate [5][10] | Benzylic CH₂ (C9) | ~67 | The electronic effect of the full carbamate group is similar to a hydroxyl group on the benzylic carbon. |
| Benzyl Carbamate [5][10] | Carbonyl (C7) | ~157 | Establishes the baseline for the carbamate carbonyl signal. |
| Aniline | C-NH₂ (ipso) | ~147 | The nitrogen lone pair strongly deshields the attached carbon through resonance donation. |
| Aniline | C-ortho | ~115 | Strong shielding due to electron donation from NH₂. |
| Aniline | C-para | ~118 | Strong shielding due to electron donation from NH₂. |
| Our Target Molecule | C-NH- (C6) | ~135 (Predicted) | Acylation of the nitrogen pulls its lone pair into the carbonyl, reducing its electron-donating ability into the ring. This significantly shields the ipso-carbon (moves it upfield) compared to aniline. |
This comparison clearly demonstrates that the electronic environment of the nitrogen atom is drastically altered upon forming the carbamate, which in turn fundamentally changes the 13C NMR signals of the attached aromatic ring.
Standard Operating Protocol for 13C NMR Data Acquisition
To ensure reproducibility and accuracy, adherence to a standardized experimental protocol is crucial.
Caption: Standard workflow for 13C NMR spectrum acquisition and analysis.
Detailed Steps:
-
Sample Preparation : Dissolve 15-25 mg of the analyte in approximately 0.7 mL of a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is a common choice, with its residual solvent peak appearing at 77.16 ppm, which can be used for calibration.[11]
-
Instrument Setup : Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Perform standard locking and shimming procedures to optimize magnetic field homogeneity.
-
Acquisition : Utilize a standard inverse-gated proton decoupling pulse sequence. This method provides a quantitative spectrum (peak intensities are roughly proportional to the number of carbons) if a sufficient relaxation delay (typically 5 times the longest T₁ relaxation time) is used. For routine qualitative analysis, a shorter delay of 1-2 seconds is acceptable to improve throughput.[12] A sufficient number of scans must be collected to achieve an adequate signal-to-noise ratio, often ranging from several hundred to several thousand.
-
Processing : After acquisition, the Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is then phased, baseline corrected, and referenced.
Conclusion
The 13C NMR spectrum of this compound is a rich source of structural information. A systematic interpretation, based on the fundamental principles of chemical shifts and buttressed by comparative data from simpler molecular fragments, allows for the confident assignment of all 15 carbon signals. The downfield position of the carbamate carbonyl, the characteristic shifts of the benzylic and hydroxymethyl carbons, and the complex pattern of the two distinct aromatic rings provide a unique spectroscopic fingerprint. This guide provides the framework for researchers to not only interpret this specific spectrum but also to apply these principles to other complex molecular structures.
References
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- Gable, K. "13C NMR Chemical Shifts." Oregon State University. Provides a table of typical 13C chemical shifts. [URL: https://chemistry.oregonstate.edu/courses/ch334-6/ch361-362/c13shifts.htm].
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A Comparative Guide to the Mass Spectrometry Analysis of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate
This guide provides an in-depth technical comparison of mass spectrometry-based methods for the analysis of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of experimental design, from sample preparation to data interpretation, while also offering a comparative look at alternative analytical techniques. Our focus is on providing not just protocols, but the scientific rationale behind them, ensuring a robust and validated approach to the analysis of this and similar carbamate compounds.
Introduction to this compound
This compound is a carbamate derivative of significant interest due to its potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a benzyl protecting group, a carbamate linkage, and a functionalized phenyl ring with a hydroxymethyl group, presents unique analytical challenges and opportunities.
Chemical Structure and Properties:
-
Molecular Formula: C₁₅H₁₅NO₃
-
Molecular Weight: 257.28 g/mol
-
Key Features: Thermally labile carbamate bond, UV-active aromatic rings, and a polar hydroxymethyl group.
The synthesis of this compound typically involves the reaction of 2-(aminomethyl)phenol with benzyl chloroformate.[1][2][3] This reaction forms the basis for understanding potential impurities and byproducts that may be present in analytical samples.
Mass Spectrometry-Based Approaches: The Gold Standard
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical technique for the characterization and quantification of this compound due to the compound's thermal lability, which makes Gas Chromatography (GC-MS) less suitable.[2]
Ionization Techniques: Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is the most effective method for ionizing this compound. Its ability to generate intact molecular ions from polar and thermally sensitive molecules makes it ideal for this analyte. Analysis is typically performed in positive ion mode, targeting the protonated molecule [M+H]⁺.
Fragmentation Analysis by Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation and sensitive quantification. The fragmentation of the protonated molecule of this compound is predictable and provides a unique fingerprint for the compound.
Predicted Fragmentation Pathway:
The primary fragmentation pathways involve the cleavage of the labile carbamate and benzylic bonds.
Caption: Workflow for LC-MS/MS analysis of this compound.
Liquid Chromatography Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 or C8 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analyte for positive ESI. [4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% to 95% B over 5 minutes | A gradient elution is necessary to ensure good peak shape and resolution from potential interferences. |
| Flow Rate | 0.3 mL/min | Standard flow rate for analytical LC-MS. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL |
Mass Spectrometry Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Best for ionizing this polar compound. |
| Scan Type | Multiple Reaction Monitoring (MRM) | For high sensitivity and selectivity in quantification. |
| Precursor Ion | m/z 258.1 | [M+H]⁺ of the analyte. |
| Product Ions | m/z 91.1, 136.1 | Characteristic fragment ions for confirmation and quantification. |
| Collision Energy | Optimized for each transition | To achieve optimal fragmentation efficiency. |
Comparison with Alternative Analytical Techniques
While LC-MS/MS is the preferred method, other techniques can provide complementary information.
| Technique | Advantages | Disadvantages | Typical Observations for Carbamates |
| LC-MS/MS | High sensitivity and selectivity, structural information from fragmentation. | Higher equipment cost. | This is the recommended approach. |
| NMR Spectroscopy | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, requires higher sample concentration. | 1H NMR would show characteristic signals for the aromatic protons, the benzylic CH₂ group, and the hydroxymethyl CH₂ group. 13C NMR can confirm the carbamate carbonyl carbon. [1][5] |
| FTIR Spectroscopy | Provides information on functional groups, relatively inexpensive. | Lower sensitivity and specificity, not suitable for complex mixtures. | Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the carbamate (around 1700 cm⁻¹), and C-O stretching. [6][7] |
| GC-MS | High chromatographic resolution for volatile compounds. | Not suitable for thermally labile compounds like carbamates without derivatization. [2] | Thermal degradation of the analyte is highly likely. |
Data Summary:
| Analytical Technique | Parameter | Expected Result for this compound |
| LC-MS/MS (ESI+) | [M+H]⁺ | m/z 258.11 |
| Key Fragment Ions | m/z 91.05, 136.07, 107.05 | |
| ¹H NMR (CDCl₃) | Benzylic CH₂ | ~5.1 ppm (singlet) |
| Aromatic Protons | 6.8 - 7.4 ppm (multiplets) | |
| FTIR (KBr) | N-H Stretch | ~3300 cm⁻¹ |
| C=O Stretch | ~1700 cm⁻¹ |
Conclusion
The analysis of this compound is most effectively and sensitively achieved using Liquid Chromatography-Tandem Mass Spectrometry with Electrospray Ionization. The predictable fragmentation pattern, centered around the tropylium ion (m/z 91) and the 2-(aminomethyl)phenol fragment (m/z 136), allows for confident identification and quantification. While NMR and FTIR provide valuable orthogonal data for structural confirmation, they lack the sensitivity required for trace-level analysis in complex matrices. The protocols outlined in this guide provide a robust starting point for developing and validating a reliable analytical method for this and structurally related carbamate compounds, empowering researchers in their drug discovery and development endeavors.
References
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PubChem. (n.d.). Benzyl chloroformate. Retrieved from [Link]
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Organic Syntheses. (n.d.). BENZYL ISOPROPOXYMETHYL CARBAMATE. Retrieved from [Link]
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- Keith, L. H., & Alford, A. L. (1970). The High Resolution NMR Spectra of Pesticides. III. The Carbamates. Journal of the Association of Official Analytical Chemists, 53(1), 157–179.
-
López Gresa, M. P., & Caballero Vizcaino, M. (2019). Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. Universitat Politècnica de València. Retrieved from [Link]
- MDPI. (2022). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Foods, 11(15), 2286.
- Acta Sci. Pol. Technol. Aliment. (2023). LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF CARBAMATE RESIDUES IN VEGETABLES. Acta Scientiarum Polonorum, Technologia Alimentaria, 22(4), 385–394.
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
PubChem. (n.d.). benzyl N-[hydroxy(phenyl)methyl]carbamate. Retrieved from [Link]
-
ResearchGate. (2016). What are best chromotographic conditions for carbamate derivative analysis via LC/MS?. Retrieved from [Link]
Sources
A Comparative Analysis of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate and Traditional Cbz Protecting Groups
In the nuanced field of synthetic organic chemistry, particularly in peptide synthesis and the creation of complex molecules, the selective protection of amine functionalities is a cornerstone of strategic design.[1] The carboxybenzyl (Cbz or Z) group, a stalwart protecting group introduced by Bergmann and Zervas in 1932, revolutionized peptide chemistry by enabling controlled, stepwise synthesis.[2][3] However, the classical Cbz group is not without its limitations. This guide presents an in-depth comparison of the traditional Cbz protecting group with a more recent alternative, Benzyl N-[2-(hydroxymethyl)phenyl]carbamate, which leverages anchimeric assistance for milder deprotection conditions. This analysis is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by mechanistic insights and experimental data.
The Conventional Cbz Group: A Time-Honored Protector
The benzyloxycarbonyl (Cbz) group is lauded for its ease of introduction and stability across a wide range of reaction conditions, rendering it an invaluable tool in a chemist's arsenal.[4][5] It is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[2][6] The resulting carbamate effectively attenuates the nucleophilicity and basicity of the amine, safeguarding it from unwanted reactions.[6][7]
The primary method for the removal of the Cbz group is catalytic hydrogenolysis (e.g., H₂/Pd-C).[5] This method is exceptionally mild and proceeds at neutral pH, preserving many other sensitive functional groups.[5] However, this deprotection strategy is incompatible with substrates containing reducible functional groups, such as alkenes, alkynes, or certain sulfur-containing residues.[8] While acidic conditions (e.g., HBr in acetic acid) can also cleave the Cbz group, these are often harsh and can compromise other acid-labile protecting groups or sensitive functionalities within the molecule.[2][4]
This compound: Leveraging Neighboring Group Participation
This compound introduces a key structural modification to the Cbz framework: an ortho-hydroxymethyl group on the phenyl ring. This seemingly minor addition has profound implications for the deprotection mechanism, enabling cleavage under significantly milder conditions through a process known as anchimeric assistance, or neighboring group participation.[9][10]
Anchimeric assistance refers to the interaction of a neighboring functional group within the same molecule to accelerate an intramolecular reaction.[11] In the case of this compound, the proximate hydroxyl group can participate in an intramolecular cyclization, leading to the formation of a transient cyclic intermediate and subsequent release of the free amine. This intramolecular pathway is kinetically favored over the intermolecular reactions required to cleave a standard Cbz group under non-hydrogenolytic conditions.
Deprotection Mechanisms: A Tale of Two Pathways
The divergent deprotection pathways of the traditional Cbz group and its ortho-hydroxymethylated counterpart are central to their comparative performance.
Diagram 1: Deprotection of a Standard Cbz Group
Caption: Deprotection pathways for the traditional Cbz group.
Diagram 2: Anchimerically Assisted Deprotection
Caption: Deprotection of this compound.
Comparative Performance: A Data-Driven Assessment
| Feature | Standard Cbz Group | This compound |
| Introduction | Benzyl chloroformate, base (e.g., NaHCO₃, aq. Dioxane) | Similar conditions to standard Cbz |
| Stability | Stable to mild acids and bases.[8] | Generally stable, but may be more labile to stronger bases. |
| Deprotection | 1. H₂/Pd-C[5] 2. Strong Acid (HBr/AcOH)[4] 3. Lewis Acids[4] 4. Nucleophilic (2-mercaptoethanol)[12][13] | Mildly basic or nucleophilic conditions (e.g., K₂CO₃ in MeOH, dilute NaOH) |
| Orthogonality | Orthogonal to Boc and Fmoc groups.[2] | Potentially orthogonal to acid-labile groups (e.g., Boc, Trt). |
| Limitations | Incompatible with reducible groups (hydrogenolysis).[8] Harsh acidic conditions may not be tolerated.[2] | May be sensitive to certain basic conditions used in synthesis. |
Experimental Protocols
General Procedure for Cbz Protection of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (3.0 eq)
-
Dioxane
-
Water
Procedure:
-
Dissolve the primary amine in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate to the solution and cool to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Cbz-protected amine.
Deprotection of a Standard Cbz Group via Hydrogenolysis
Materials:
-
Cbz-protected amine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethyl acetate.
-
Add 10% Pd/C to the solution.
-
Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Deprotection of this compound
Materials:
-
This compound protected amine (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Methanol
Procedure:
-
Dissolve the protected amine in methanol.
-
Add potassium carbonate to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the free amine.
Diagram 3: Workflow for Selecting a Cbz Protecting Group
Caption: Decision workflow for Cbz protecting group selection.
Conclusion
The choice between the traditional Cbz group and this compound is contingent upon the specific synthetic context. The standard Cbz group remains a robust and reliable choice for many applications, particularly when its hydrogenolytic removal is compatible with the substrate.[1] However, for molecules containing reducible functionalities or requiring milder, non-acidic deprotection conditions, this compound presents a compelling alternative. Its design, which ingeniously incorporates anchimeric assistance, allows for facile cleavage under basic or nucleophilic conditions, expanding the orthogonality and strategic possibilities in complex molecule synthesis. As with any synthetic tool, a thorough understanding of the substrate's functionalities and the reaction conditions is paramount to successful implementation.
References
- Benchchem. A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. (n.d.).
- Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). (2025).
- Master Organic Chemistry.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.).
- YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. (2021).
- StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. (2023).
- Organic Chemistry Portal. Cbz Protection - Common Conditions. (n.d.).
- Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. (n.d.).
- Organic Syntheses.
- YouTube. Peptide synthesis: Protecting groups for amine and carboxyl functionality. (2020).
- Dalal Institute. Anchimeric Assistance. (n.d.).
- Scattolin, T., Gharbaoui, T., & Chen, C.-Y. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Org. Lett. (2022).
- Sigma-Aldrich. benzyl N-[2-(hydroxymethyl)
- MDPI. Benzyl-N-[4-(2-hydroxyethyl)
- ACS Publications. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (2014).
- Chemistry LibreTexts. 30.4: Anchimeric Assistance. (2019).
- ChemistryViews. New Carbamate Deprotection Complements Existing Methods. (2022).
- Wikipedia.
- Illustrated Glossary of Organic Chemistry.
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- Organic Chemistry Portal. Cbz-Protected Amino Groups. (n.d.).
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- MDPI. Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)
- Organic Chemistry Portal. Protective Groups. (n.d.).
- Benchchem. A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. (n.d.).
- PMC - NIH. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. (n.d.).
- PubMed.
- ResearchGate. Benzyl N-[(Benzyloxy)methyl]carbamate: An Improved Aminomethylation Electrophile for the Synthesis of (Benzyloxy)carbonyl (Cbz)-Protected Chiral beta(2)-Amino Acids. (2025).
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validation of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate structure by X-ray crystallography
An Objective Guide to the Structural Validation of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the rigorous field of chemical and pharmaceutical sciences, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of successful research and development. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides a comprehensive, technically-grounded comparison of analytical methods for the structural validation of this compound (CAS: 111881-64-2), with a primary focus on the definitive insights provided by single-crystal X-ray crystallography.
The Critical Need for Unambiguous Structural Assignment
This compound is a molecule with a specific arrangement of functional groups—a carbamate, a hydroxyl group, and two aromatic rings—that makes it a valuable intermediate in organic synthesis and a potential scaffold for drug design. An incorrect structural assignment could lead to flawed structure-activity relationship (SAR) studies, wasted resources, and the pursuit of non-viable development pathways. Therefore, a multi-faceted, self-validating approach to its characterization is not just best practice; it is a scientific necessity.
X-ray Crystallography: The Gold Standard for Structural Elucidation
While several analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray diffraction is the only method that provides a direct, high-resolution, three-dimensional map of atomic positions in the solid state. It offers unparalleled precision in determining bond lengths, bond angles, and the overall conformation of the molecule, resolving any ambiguity that may arise from spectroscopic data alone.
Experimental Protocol: From Synthesis to Structure
The path from a synthesized powder to a refined crystal structure is a meticulous process requiring both precision and an understanding of the material's chemical nature.
Step 1: Synthesis of this compound
The target compound is typically synthesized by reacting 2-(aminomethyl)phenol with benzyl chloroformate in the presence of a base like triethylamine (TEA) in a suitable solvent such as diethyl ether.[1] This method selectively forms the carbamate at the more nucleophilic amine group.
Step 2: Growing High-Quality Single Crystals
The success of an X-ray diffraction experiment hinges on the quality of the single crystal. For carbamates, slow, controlled crystallization is key.
Protocol: Slow Evaporation Crystallization
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a moderately polar solvent, such as ethyl acetate, where it is fully soluble.
-
Induce Supersaturation: Slowly add a less polar "anti-solvent," like hexane, until the solution becomes faintly turbid. Add a drop or two of the primary solvent to redissolve the precipitate.
-
Evaporation: Cover the vial with a perforated cap to allow for very slow evaporation of the solvent mixture in an undisturbed, vibration-free environment over several days.
-
Crystal Harvesting: Once well-formed, prismatic crystals appear, they can be carefully harvested for analysis.
Caption: The experimental workflow from compound synthesis to X-ray crystal structure validation.
Step 3: Data Collection and Structure Refinement
A suitable crystal is mounted in the X-ray diffractometer. The diffraction pattern is collected and processed to generate an electron density map, from which the atomic positions are determined and refined.
Comparative Analysis: A Triangulation of Data
While X-ray crystallography provides the definitive solid-state structure, it is crucial to correlate this data with other analytical techniques that probe the molecule's properties in different states (e.g., in solution) and confirm other essential attributes.
| Analytical Technique | Information Provided | Insights for this compound | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, packing | Definitive conformation, intramolecular hydrogen bonding between N-H and O-H. | Requires a high-quality single crystal; structure is for the solid state only. |
| ¹H & ¹³C NMR | Connectivity, chemical environment of atoms in solution | Confirms the presence of all protons and carbons (aromatic, benzylic, carbamate, hydroxyl) and their adjacencies. | Does not provide 3D structure; conformational averaging in solution can obscure solid-state features. |
| Infrared (IR) Spectroscopy | Presence of functional groups | Confirms key groups: N-H stretch (~3300 cm⁻¹), broad O-H stretch (~3400 cm⁻¹), C=O stretch (~1680-1700 cm⁻¹).[2] | Provides no information on atomic connectivity or 3D arrangement. |
| High-Resolution MS (HRMS) | Exact molecular weight and elemental formula | Confirms the molecular formula C₁₅H₁₅NO₃ with high accuracy (Expected M.W. ~257.1052).[3] | Provides no structural or stereochemical information. |
Table 1. Comparison of analytical techniques for structural validation.
Caption: Logical relationship showing X-ray crystallography as the definitive method, supported by other techniques.
Interpreting the Data: A Cohesive Picture
The power of this multi-technique approach lies in its self-validation. The molecular formula determined by HRMS must match the structure found by X-ray crystallography. The functional groups identified by IR spectroscopy must be present in the crystal structure. The connectivity map derived from NMR must be consistent with the 3D model. For this compound, the crystal structure would be expected to show an intramolecular hydrogen bond between the carbamate N-H proton and the oxygen of the hydroxymethyl group, a feature that helps stabilize its conformation in the solid state. This is a level of detail unattainable by other methods.
Conclusion
The structural validation of this compound, or any novel compound, demands a rigorous and logical application of complementary analytical techniques. While NMR, IR, and mass spectrometry provide essential and confirmatory evidence of the molecule's composition and connectivity, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution 3D structure. By integrating the findings from each method, researchers can establish a complete and trustworthy structural profile, providing the solid foundation necessary for advancing drug discovery and materials science.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Vedejs, E., & Lin, S. (1993). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates.
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
-
Walji, D. V. B., Storey, J. M. D., & Harrison, W. T. A. (2007). Benzyl N-(2-formylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2120–o2121. [Link]
-
The Royal Society of Chemistry. Supporting Information for Catalytic N-methylation. [Link]
Sources
A Comparative Guide to Amine Protecting Groups: The Ubiquitous Boc vs. the Specialized Benzyl N-[2-(hydroxymethyl)phenyl]carbamate
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and peptide chemistry, the judicious selection of protecting groups is a critical determinant of success. The ability to mask the reactivity of a functional group, such as an amine, and then selectively reveal it at a later stage is fundamental to achieving desired chemical transformations with high yield and purity. Among the plethora of amine protecting groups, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone, celebrated for its robustness and straightforward, acid-labile deprotection.
This guide presents a comprehensive comparative study of the well-established Boc protecting group against a more specialized, yet intriguing alternative: Benzyl N-[2-(hydroxymethyl)phenyl]carbamate. While the latter is less documented in mainstream chemical literature, its structure suggests unique properties that could be advantageous in specific synthetic contexts. We will delve into the core principles, stability profiles, and experimental protocols associated with both protecting groups, offering field-proven insights to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Principle of Orthogonal Protection: A Strategic Imperative
In complex syntheses, the presence of multiple, similar functional groups necessitates the use of "orthogonal" protecting groups. This powerful strategy allows for the selective removal of one protecting group under a specific set of conditions that do not affect other protecting groups present in the molecule.[1] The Boc group, being acid-labile, and benzyl carbamates (like the Cbz group, a close relative of this compound), which are typically removed by hydrogenolysis, form a classic orthogonal pair.[2][3] This orthogonality is a cornerstone of modern peptide synthesis and the construction of complex natural products.[1][4]
The Boc Group: A Pillar of Modern Organic Synthesis
The tert-butyloxycarbonyl (Boc) group is one of the most widely employed amine protecting groups due to its ease of introduction, stability to a broad range of reaction conditions, and facile removal under mild acidic conditions.[2]
Chemical Characteristics and Stability
The Boc group is introduced by reacting an amine with di-tert-butyl dicarbonate (Boc anhydride) or 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON). The resulting carbamate is stable to basic conditions, nucleophiles, and catalytic hydrogenation, making it compatible with a wide array of synthetic transformations.[2]
Its primary lability is to acid. Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1] The mechanism involves the formation of a stable tert-butyl cation, which then decomposes to isobutylene and carbon dioxide, liberating the free amine.[1]
Potential Side Reactions
A key consideration during Boc deprotection is the generation of the electrophilic tert-butyl cation. This cation can alkylate sensitive residues in the substrate, such as tryptophan or methionine. To mitigate this, scavengers like anisole or thioanisole are often added to the deprotection cocktail.[1]
Benzyl Carbamates: The Cbz Group as a Proxy
Given the limited specific literature on this compound, we will first examine the properties of the parent benzyloxycarbonyl (Cbz or Z) group, which provides a solid foundation for understanding its substituted analogue. The Cbz group, introduced by Bergmann and Zervas in the 1930s, was instrumental in the advent of modern peptide synthesis.[1]
Chemical Characteristics and Stability
The Cbz group is typically installed by reacting an amine with benzyl chloroformate under basic conditions. It is stable to both acidic and basic conditions, offering a high degree of robustness.[3] The hallmark of the Cbz group is its removal by catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild and neutral process that liberates the amine, toluene, and carbon dioxide.[1][3]
Limitations of Cbz
The primary drawback of the Cbz group is its incompatibility with other reducible functional groups, such as alkenes, alkynes, and some sulfur-containing moieties, which would also be reduced under hydrogenolysis conditions. Furthermore, the palladium catalyst can be "poisoned" by sulfur-containing compounds, hindering or preventing deprotection.[5]
A Deeper Dive into this compound
While direct experimental comparisons are scarce, we can infer the properties of this compound based on the known chemistry of the Cbz group and the electronic and steric influence of the ortho-hydroxymethylphenyl substituent.
Structure:
Predicted Properties and Potential Advantages
The core reactivity of this compound is expected to be similar to that of the Cbz group, with deprotection primarily achieved through catalytic hydrogenolysis. However, the ortho-hydroxymethyl group may introduce several nuances:
-
Modulated Reactivity: The electron-donating nature of the hydroxymethyl group could potentially influence the rate of hydrogenolysis, although this effect is likely to be modest.
-
Intramolecular Interactions: The most significant potential difference lies in the possibility of intramolecular reactions. Under certain conditions, the hydroxyl group could participate in cyclization reactions, potentially leading to cleavage of the protecting group under non-standard conditions. This could be either an advantage, offering a novel deprotection strategy, or a disadvantage, leading to unwanted side reactions. For instance, cyclization of a related compound, ethyl N-[o-(N-hydroxycarbamoyl)benzoyl]-carbamate, to N-hydroxyphthalimide has been reported.[6]
-
Solubility: The presence of the hydroxyl group may enhance the solubility of the protected substrate in more polar solvents.
Potential Disadvantages and Research Gaps
The primary disadvantage of using a less-studied protecting group like this compound is the lack of a well-established track record and optimized protocols. The potential for unforeseen side reactions, particularly intramolecular cyclization, would need to be carefully evaluated for each specific substrate and reaction condition. Further research is needed to fully characterize its stability profile and explore its potential applications.
Quantitative Data Summary
The following table summarizes the key characteristics and typical experimental conditions for the Boc and Cbz protecting groups. The data for this compound is inferred based on the properties of the Cbz group.
| Feature | Boc (tert-butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) | This compound (Inferred) |
| Structure | (CH₃)₃C-O-C(O)- | Ph-CH₂-O-C(O)- | o-(HOCH₂)-C₆H₄-NH-C(O)-O-CH₂-Ph |
| Protection Reagent | Boc₂O, Boc-ON | Benzyl chloroformate (Cbz-Cl) | Likely Benzyl chloroformate |
| Deprotection Condition | Strong Acid (TFA, HCl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Stability to Acid | Labile | Generally Stable | Generally Stable |
| Stability to Base | Stable | Stable | Stable |
| Stability to Hydrogenolysis | Stable | Labile | Labile |
| Key Advantage | Orthogonal to Cbz/Fmoc, widely used in SPPS | Robust, orthogonal to Boc/Fmoc, useful in solution-phase | Potential for unique reactivity due to hydroxyl group |
| Potential Side Reactions | Alkylation by t-butyl cation | Incompatible with reducible groups, catalyst poisoning | Potential for intramolecular cyclization |
Experimental Protocols
Boc-Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the primary amine in DCM.
-
Add TEA to the solution and stir.
-
Add Boc₂O portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.
Boc-Deprotection
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anisole (scavenger, optional)
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add anisole (if required).
-
Add a solution of TFA in DCM (typically 25-50%) dropwise at 0 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove excess TFA.
-
Purify the resulting amine salt as required.
Cbz-Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Tetrahydrofuran (THF) and Water
Procedure:
-
Dissolve the primary amine in a mixture of THF and water.[3]
-
Add NaHCO₃ to the solution.[3]
-
Cool the mixture to 0 °C and add Cbz-Cl dropwise.[3]
-
Stir the reaction at 0 °C for several hours until completion (monitored by TLC).[3]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[3]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[3]
-
Purify the Cbz-protected amine by column chromatography.[3]
Cbz-Deprotection (Catalytic Hydrogenolysis)
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected amine in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (this cycle is often repeated 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Visualizing the Workflows
Boc Protection and Deprotection Workflow
Caption: General workflow for the protection and deprotection of amines using the Boc group.
Cbz/Substituted Benzyl Carbamate Deprotection Workflow
Caption: Typical deprotection workflow for Cbz and related benzyl carbamate protecting groups via catalytic hydrogenolysis.
Conclusion: Making the Right Choice
The choice between the Boc protecting group and a benzyl carbamate derivative like this compound is a strategic decision that hinges on the specific requirements of the synthetic route.
-
The Boc group remains the workhorse for many applications, particularly in solid-phase peptide synthesis, due to its well-understood reactivity, extensive documentation, and orthogonality to base-labile and hydrogenolysis-labile protecting groups. Its primary drawback is the potential for side reactions caused by the tert-butyl cation, which can often be mitigated with scavengers.
-
This compound , as a substituted Cbz derivative, offers the robustness of the benzyl carbamate class, with deprotection under mild, neutral hydrogenolysis conditions. This makes it a potentially valuable tool for substrates that are sensitive to acidic or basic conditions. The key differentiator, the ortho-hydroxymethyl group, introduces both opportunities and challenges. While it may offer unique deprotection pathways or improved solubility, the potential for unforeseen intramolecular side reactions necessitates careful investigation and optimization for each new application.
For researchers venturing into novel and complex molecular architectures, the exploration of less common protecting groups like this compound may unlock new synthetic possibilities. However, for well-established and routine synthetic sequences, the reliability and extensive knowledge base surrounding the Boc group make it the more prudent and often more efficient choice. Ultimately, a thorough understanding of the stability and reactivity profiles of each protecting group, in the context of the overall synthetic strategy, is paramount to success.
References
-
The Royal Society of Chemistry. (2020). SUPPORTING INFORMATION. [Link]
-
Jakubke, H.-D. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 319368, Benzyl phenylcarbamate. [Link]
-
National Institutes of Health. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
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-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22361280, benzyl N-[hydroxy(phenyl)methyl]carbamate. [Link]
-
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A Comparative Guide to Assessing the Purity of Synthesized Benzyl N-[2-(hydroxymethyl)phenyl]carbamate
In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized compound's purity is not merely a procedural formality but a cornerstone of scientific rigor. For a molecule such as Benzyl N-[2-(hydroxymethyl)phenyl]carbamate, an intermediate with potential applications in medicinal chemistry, ensuring its purity is paramount to the reliability of downstream biological assays and the integrity of subsequent synthetic steps. This guide provides a comprehensive, in-depth comparison of analytical techniques to assess the purity of this synthesized carbamate, grounded in established scientific principles and practical, field-proven insights.
The structure of this guide is designed to walk the researcher through a logical workflow, from preliminary qualitative assessments to rigorous quantitative analysis. We will explore the "why" behind each experimental choice, offering a self-validating system of protocols that ensures confidence in the final purity determination.
The First Line of Defense: Preliminary Purity Assessment
Before engaging in more resource-intensive analytical techniques, a rapid, qualitative assessment can provide valuable initial feedback on the success of the synthesis and purification.
Thin-Layer Chromatography (TLC): A Rapid Qualitative Tool
Thin-Layer Chromatography (TLC) is an indispensable, inexpensive, and rapid method for monitoring the progress of a reaction and qualitatively assessing the purity of the final product.[1][2] The principle lies in the differential partitioning of the compound and any impurities between a stationary phase (typically silica gel on a plate) and a mobile phase (an organic solvent system).[1]
A single, well-defined spot for the product, with a distinct retention factor (Rf) from the starting materials and any byproducts, is a strong indicator of successful purification. Conversely, the presence of multiple spots signifies the presence of impurities.
-
Plate Preparation: Use commercially available silica gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount of the crude and purified this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1-2 mg/mL.
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the TLC plate's baseline.
-
Development: Place the plate in a developing chamber containing a pre-equilibrated solvent system. A good starting point for this polar compound would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).
-
Visualization: After the solvent front has reached the top of the plate, remove it and allow it to dry. Visualize the spots under a UV lamp at 254 nm. The aromatic rings in the molecule should allow for clear visualization. Further visualization can be achieved using staining reagents like potassium permanganate.
-
Interpretation: Calculate the Rf value for each spot. A pure sample should ideally show a single spot.
Melting Point Analysis: A Classic Indicator of Purity
The melting point of a pure crystalline solid is a sharp, well-defined temperature range.[3] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[3][4] This makes melting point determination a simple yet effective method for assessing purity.[5][6][7]
-
Sample Preparation: Ensure the synthesized this compound is a finely ground, completely dry powder.[4][6]
-
Packing: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[4]
-
Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample slowly (1-2 °C per minute) near the expected melting point to ensure thermal equilibrium.[6]
-
Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.
-
Comparison: Compare the observed melting point range to the literature value for the pure compound. A sharp range close to the literature value suggests high purity.
| Purity Indicator | Observation |
| High Purity | Sharp melting point range (e.g., 1-2 °C) |
| Impure Sample | Depressed and broad melting point range |
The Gold Standard: Chromatographic and Spectroscopic Quantification
For a definitive and quantifiable assessment of purity, more sophisticated techniques are required. High-Performance Liquid Chromatography (HPLC) is the industry standard for purity determination, while spectroscopic methods provide invaluable structural confirmation and can also be used for quantification.
High-Performance Liquid Chromatography (HPLC): Quantitative Purity Analysis
HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture.[8][9] For thermally labile compounds like many carbamates, HPLC is often the method of choice over gas chromatography.[10][11] By separating the sample on a column with a solid stationary phase and a liquid mobile phase, we can resolve the main compound from any impurities. The area of the peak in the chromatogram is proportional to the concentration of the compound.
A reversed-phase C18 column is a common starting point for the analysis of moderately polar organic molecules like this compound.[12]
-
Instrumentation: An HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point. A typical gradient might be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 270 nm, due to the aromatic rings).
-
Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Spectroscopic Confirmation and Purity Assessment
While HPLC is excellent for quantifying purity, spectroscopic methods are essential for confirming the chemical identity of the synthesized compound and can also reveal the presence of certain impurities.
NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules.[13] A ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. A ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.
For this compound, the NMR spectra should be clean, with well-resolved peaks corresponding to all the expected protons and carbons. The presence of unexpected peaks would indicate impurities. Integration of the proton signals can also be used for a quantitative assessment of purity against a known internal standard.
Expected ¹H NMR Signals (in CDCl₃, chemical shifts are approximate):
-
~7.3 ppm (m, 5H): Protons of the benzyl aromatic ring.
-
~7.0-7.2 ppm (m, 4H): Protons of the phenylcarbamate aromatic ring.
-
~5.2 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).
-
~4.6 ppm (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂-OH).
-
~2.5 ppm (br s, 1H): Hydroxyl proton (-OH).
-
~6.5 ppm (br s, 1H): Carbamate N-H proton.
Mass spectrometry provides information about the molecular weight of the compound. A high-resolution mass spectrum (HRMS) can confirm the elemental composition. The presence of a strong signal corresponding to the expected molecular ion (or a common adduct, e.g., [M+H]⁺ or [M+Na]⁺) is a strong confirmation of the compound's identity. Signals at other m/z values could indicate the presence of impurities or fragmentation products.
Expected Molecular Weight:
-
C₁₅H₁₅NO₃: 257.28 g/mol
| Technique | Information Provided | Purity Indication |
| ¹H NMR | Structural confirmation, proton environment | Absence of unexpected signals, correct integration ratios |
| ¹³C NMR | Number and type of carbon atoms | Correct number of signals, absence of extraneous peaks |
| HRMS | Elemental composition, molecular weight | Accurate mass measurement corresponding to the expected formula |
Purification Strategy: Recrystallization
Should the initial purity assessment reveal the presence of significant impurities, recrystallization is a powerful and commonly used purification technique for solid compounds.[14][15] The principle is based on the differential solubility of the desired compound and the impurities in a suitable solvent system at different temperatures.
-
Solvent Selection: Choose a solvent or solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixture of ethyl acetate and hexane is often a good choice for compounds of this polarity.[16]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
The purity of the recrystallized material should then be re-assessed using the analytical techniques described above.
Comparative Summary of Purity Assessment Techniques
| Technique | Principle | Advantages | Limitations |
| TLC | Differential partitioning on a solid phase | Rapid, inexpensive, good for reaction monitoring[1] | Qualitative, not suitable for volatile compounds |
| Melting Point | Disruption of crystal lattice by impurities | Simple, inexpensive, good indicator of purity[4][5] | Requires a crystalline solid, not quantitative |
| HPLC | Differential partitioning between mobile and stationary phases | Highly quantitative, high resolution, widely applicable[8][9] | More expensive, requires method development |
| NMR | Nuclear spin in a magnetic field | Unambiguous structural confirmation, can be quantitative | Requires expensive instrumentation, lower sensitivity than MS |
| MS | Mass-to-charge ratio of ionized molecules | High sensitivity, provides molecular weight information | Can be difficult to quantify without standards, isomers may not be distinguished |
Conclusion
The assessment of purity for a synthesized compound like this compound is a multi-faceted process that should employ a combination of analytical techniques. A logical workflow, starting with rapid qualitative methods like TLC and melting point analysis, followed by rigorous quantitative analysis using HPLC, and confirmed by spectroscopic methods such as NMR and Mass Spectrometry, provides the highest level of confidence in the final product. This comprehensive approach ensures the scientific integrity of the research and the reliability of any subsequent applications of the synthesized molecule.
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biological activity screening of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate derivatives
An In-Depth Guide to the Biological Activity Screening of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate Derivatives
Introduction: Unlocking the Therapeutic Potential of Carbamates
The carbamate functional group ( >N−C(=O)−O− ) is a cornerstone in medicinal chemistry, recognized for its role as a stable, peptidomimetic scaffold that can enhance a molecule's biological activity and pharmacokinetic profile.[1][2][3] Carbamates are integral to a wide array of approved therapeutic agents, from cholinesterase inhibitors like Rivastigmine to chemotherapeutics.[3] Their unique structure, an amide-ester hybrid, confers proteolytic stability and the ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2][3]
This guide focuses on a novel chemical series: This compound derivatives . This core structure presents a compelling starting point for drug discovery. The benzyl and phenyl rings offer sites for substitution to modulate lipophilicity and target engagement, while the hydroxymethyl group provides a potential point for metabolic modification or further derivatization. The carbamate linker itself is a known pharmacophore that can interact with numerous enzyme classes.
Given the nascent status of this specific chemical series, this guide provides a comprehensive, prospective framework for its biological evaluation. We will outline a multi-tiered screening strategy, detail robust experimental protocols, and provide the scientific rationale for each step, empowering research teams to systematically explore the therapeutic potential of these promising compounds.
The Chemical Landscape: Anticipated Activities of Carbamate Derivatives
Before designing a screening cascade, it is instructive to consider the established biological activities of diverse carbamate-containing molecules. This informs our hypotheses and the selection of initial assays.
-
Anticancer Activity: Carbamate derivatives have demonstrated significant potential as anticancer agents.[4][5] For instance, derivatives of podophyllotoxin and silibinin bearing carbamate groups have shown potent cytotoxicity against various human cancer cell lines, including lung, colon, and breast cancer.[5][6] The mechanisms often involve cell cycle arrest and induction of apoptosis.[6]
-
Enzyme Inhibition: The carbamate moiety is a classic inhibitor of serine hydrolases. This is most famously demonstrated in acetylcholinesterase (AChE) inhibitors used for Alzheimer's disease.[3][7] More recently, carbamates have been developed as potent inhibitors of other enzymes, including fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and viral proteases like the SARS-CoV-2 main protease (Mpro).[8][9][10]
-
Antimicrobial Activity: Various carbamate derivatives have been reported to possess significant antibacterial and antifungal properties.[11][12] Their mechanism can involve the disruption of essential cellular processes in microorganisms. For example, sucrose octa(N-ethyl)carbamate exhibited strong inhibition against a panel of bacteria, including S. aureus and P. aeruginosa, and fungi like A. versicolor.[12]
This precedent strongly suggests that this compound derivatives are prime candidates for screening in oncology, infectious diseases, and neurology.
A Tiered Strategy for Comprehensive Biological Screening
A logical, tiered approach is essential for efficiently screening a new compound library. This strategy focuses on identifying promising "hits" in broad, cost-effective primary assays before committing resources to more complex secondary and mechanistic studies.
Caption: A proposed tiered workflow for screening this compound derivatives.
Tier 1: Primary Screening Protocols
The goal of Tier 1 is to broadly assess the bioactivity of each derivative to identify promising candidates for further investigation.
Anticancer Activity: MTT Cytotoxicity Assay
Rationale: The MTT assay is a robust, colorimetric method for assessing a compound's effect on cell viability. It measures the metabolic activity of mitochondria, providing a reliable proxy for cell proliferation and cytotoxicity. We propose screening against a diverse panel of human cancer cell lines to identify broad-spectrum activity or potential selectivity.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical]) in appropriate media until they reach ~80% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each derivative in DMSO. Create serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Include controls: media only (blank), cells with 0.5% DMSO (vehicle control), and cells with a known anticancer drug like Doxorubicin (positive control).
-
Remove the old media from the cells and add 100 µL of the media containing the compounds/controls.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition & Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization & Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Antimicrobial Activity: Broth Microdilution Assay
Rationale: Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying a compound's antimicrobial potency.[11] This method efficiently tests multiple concentrations against various microbial strains.
Detailed Protocol: Broth Microdilution (based on CLSI guidelines)
-
Microorganism Preparation:
-
Select a panel of clinically relevant microorganisms, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).
-
Grow the microbes in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight.
-
Dilute the culture to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation:
-
In a 96-well plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the compound stock solution (e.g., 256 µg/mL) to the first column, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next. This will create a concentration gradient (e.g., 128, 64, 32, ..., 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (microbes + broth, no compound) and a negative control (broth only). Use a standard antibiotic like Ciprofloxacin or Amphotericin B as a reference.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
Comparative Data Analysis and Hit Selection
The primary screening data should be organized systematically to facilitate comparison between derivatives and guide the selection of "hits." A compound is typically considered a hit if it displays an IC₅₀ < 10 µM in the cytotoxicity assay or a MIC < 32 µg/mL in the antimicrobial assay.
Table 1: Hypothetical Primary Screening Data for this compound Derivatives
| Compound ID | R¹ Substitution | R² Substitution | IC₅₀ vs. A549 (µM) | IC₅₀ vs. MCF-7 (µM) | MIC vs. S. aureus (µg/mL) |
| BNPC-01 | H | H | >100 | >100 | >128 |
| BNPC-02 | 4-Cl | H | 8.5 | 12.1 | 64 |
| BNPC-03 | 4-F | H | 6.2 | 9.8 | 128 |
| BNPC-04 | H | 3-CH₃ | 55.4 | 78.2 | 16 |
| Doxorubicin | N/A | N/A | 0.8 | 0.5 | N/A |
| Ciproflox. | N/A | N/A | N/A | N/A | 1 |
This table allows for at-a-glance identification of structure-activity relationships (SAR). For example, halogen substitution at the R¹ position (BNPC-02, BNPC-03) appears to confer anticancer activity, while substitution at the R² position (BNPC-04) may favor antibacterial activity.
Tier 2: Elucidating the Mechanism of Action
Once hits are identified, the focus shifts to understanding how they work.
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A Comparative Guide to the Synthetic Routes of Ortho-Substituted Phenyl Carbamates
Introduction
Ortho-substituted phenyl carbamates are pivotal structural motifs in medicinal chemistry, drug development, and materials science.[1][2] Their utility stems from the carbamate functional group's ability to act as a bioisostere, a protecting group, or a key pharmacophore, while the ortho-substitution pattern allows for fine-tuning of steric and electronic properties to modulate biological activity and material characteristics. The regioselective synthesis of these compounds, however, presents a significant challenge, as traditional electrophilic aromatic substitution reactions often yield mixtures of ortho and para isomers.
This guide provides an in-depth comparison of the two primary modern strategies for achieving high ortho-selectivity: Directed ortho-Metalation (DoM) and Transition-Metal-Catalyzed C-H Functionalization . We will dissect the mechanistic underpinnings of each route, present supporting experimental data, and offer field-proven insights to guide researchers in selecting the optimal strategy for their specific synthetic goals.
Core Synthetic Strategies: A Comparative Analysis
The efficient synthesis of ortho-substituted phenyl carbamates hinges on overcoming the challenge of regioselectivity. The following sections explore the most powerful methods developed to date.
Directed ortho-Metalation (DoM): The Workhorse Strategy
First reported serendipitously by the Snieckus group in 1983, Directed ortho-Metalation (DoM) has become the benchmark for synthesizing polysubstituted aromatics.[3] The strategy leverages a Directed Metalation Group (DMG) to position a strong organolithium base for regioselective deprotonation at the adjacent ortho-position.
Mechanism and Principle
The aryl O-carbamate, particularly the N,N-diethyl derivative (-OCONEt₂), is one of the most powerful DMGs known.[3][4] The DoM process involves two key steps:
-
Coordination: A strong base, typically an alkyllithium like sec-butyllithium (s-BuLi), coordinates to the Lewis basic carbonyl oxygen of the carbamate group. This coordination is often enhanced by the addition of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA).
-
Deprotonation: This coordination brings the base into close proximity to the ortho-proton, facilitating its abstraction and forming a thermodynamically stable ortho-lithiated intermediate. This intermediate can then be trapped by a wide variety of electrophiles to yield the desired 1,2-disubstituted product.[3][5]
The general workflow is depicted below.
Caption: General workflow for Directed ortho-Metalation (DoM).
Advantages and Causality
-
Excellent Regioselectivity: The coordination-deprotonation mechanism ensures that functionalization occurs almost exclusively at the position ortho to the carbamate DMG, eliminating the formation of para-isomers seen in classical methods.[5]
-
Broad Electrophile Scope: The highly nucleophilic ortho-lithiated intermediate reacts readily with a vast array of electrophiles, including aldehydes, ketones, alkyl halides, silyl chlorides, disulfides, and sources of halogens.[4] This versatility makes DoM a powerful tool for generating diverse molecular scaffolds.
Limitations and Experimental Considerations
-
Harsh Conditions: The requirement for strong organolithium bases and cryogenic temperatures (-78 °C) limits the compatibility of this method with base-sensitive functional groups on the substrate or electrophile.
-
Anionic Fries Rearrangement: At temperatures above -78 °C, the ortho-lithiated intermediate can undergo a facile[4][6]-anionic Fries rearrangement, yielding an ortho-hydroxy N,N-dialkylbenzamide as a significant byproduct.[7] Maintaining strict temperature control is therefore critical for success.
Supporting Experimental Data
The following table summarizes the versatility of the DoM reaction on O-phenyl N,N-diethylcarbamate with various electrophiles.
| Entry | Electrophile (E+) | Product (E) | Base/Conditions | Yield (%) | Reference |
| 1 | DMF | -CHO | s-BuLi/TMEDA, THF, -78 °C | 98 | [4] |
| 2 | I₂ | -I | s-BuLi/TMEDA, THF, -78 °C | 95 | [4] |
| 3 | Me₃SiCl | -SiMe₃ | s-BuLi/TMEDA, THF, -78 °C | 96 | [4] |
| 4 | (PhS)₂ | -SPh | s-BuLi/TMEDA, THF, -78 °C | 85 | [4] |
| 5 | CH₃CH₂I | -CH₂CH₃ | s-BuLi/TMEDA, THF, -78 °C | 84 | [4] |
Detailed Experimental Protocol: Ortho-Iodination of O-Phenyl N,N-Diethylcarbamate
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 50 mL).
-
Add O-phenyl N,N-diethylcarbamate (1.93 g, 10.0 mmol) and TMEDA (1.28 g, 11.0 mmol).
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
Slowly add s-BuLi (1.4 M in cyclohexane, 7.9 mL, 11.0 mmol) dropwise via syringe over 10 minutes, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of iodine (3.05 g, 12.0 mmol) in anhydrous THF (20 mL) dropwise.
-
Stir the reaction mixture at -78 °C for an additional hour, then allow it to warm to room temperature.
-
Quench the reaction by the addition of saturated aqueous Na₂S₂O₃ solution (20 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford O-(2-iodophenyl) N,N-diethylcarbamate.[4]
Transition-Metal-Catalyzed C-H Functionalization
As an alternative to the stoichiometric organometallic intermediates of DoM, transition-metal-catalyzed C-H functionalization has emerged as a powerful and often milder strategy for forging new bonds at the ortho-position.[8][9]
Mechanism and Principle
In this approach, the carbamate group acts as a chelating directing group, guiding a transition metal catalyst (e.g., Rh, Pd, Co) to selectively cleave a proximal ortho C-H bond.[10][11] This forms a metallacyclic intermediate, which is the key species in the catalytic cycle. The cycle typically proceeds through:
-
C-H Activation: Reversible coordination of the carbamate to the metal center, followed by irreversible cleavage of the ortho C-H bond to form a five- or six-membered metallacycle.
-
Coupling Partner Coordination/Insertion: The coupling partner (e.g., an alkene, alkyne, or organometallic reagent) coordinates to the metal center and inserts into the metal-carbon bond.
-
Reductive Elimination: The final step regenerates the active catalyst and releases the ortho-functionalized product.
Caption: Generalized catalytic cycle for C-H functionalization.
Advantages and Causality
-
Milder Conditions: Reactions are often run at or above room temperature, avoiding the need for cryogenic setups and expanding compatibility with thermally sensitive functional groups.
-
Improved Functional Group Tolerance: Compared to DoM, C-H activation protocols are often tolerant of a wider range of functional groups, as they do not involve strongly basic or nucleophilic organolithium reagents.[12]
-
Novel Transformations: This methodology enables transformations that are difficult or impossible to achieve via DoM, such as ortho-olefination and amidation.[4][10]
Limitations and Experimental Considerations
-
Catalyst and Oxidant Requirement: These reactions require often expensive precious metal catalysts (e.g., Rh, Pd). Additionally, many C-H functionalization reactions are oxidative and require a stoichiometric oxidant (e.g., Cu(OAc)₂ or Ag₂CO₃).
-
Directing Group Specificity: The efficiency of the C-H activation can be highly dependent on the nature of the directing group. While the carbamate itself can direct, sometimes more elaborate directing groups, like the 8-aminoquinoline auxiliary, are needed to facilitate the reaction.[10]
Supporting Experimental Data
The following table highlights examples of transition-metal-catalyzed ortho-functionalization of phenyl carbamates.
| Entry | Coupling Partner | Catalyst System | Conditions | Product | Yield (%) | Reference |
| 1 | Ethyl acrylate | [CpRhCl₂]₂, AgSbF₆ | DCE, 60 °C | Ortho-olefinated | 86 | [4] |
| 2 | Styrene | [CpRhCl₂]₂, AgSbF₆ | DCE, 60 °C | Ortho-olefinated | 75 | [4] |
| 3 | N-Methoxy-N-methylacrylamide | [Cp*Co(CO)I₂], AgSbF₆ | DCE, 80 °C | Ortho-amidated | 79 | [10] |
| 4 | Phenylacetylene | [Ru(p-cymene)Cl₂]₂, Cu(OAc)₂ | DCE, 100 °C | Ortho-alkenylated | 82 | [8] |
Detailed Experimental Protocol: Rh(III)-Catalyzed Ortho-Olefination
-
To an oven-dried screw-cap vial, add O-phenyl N,N-diethylcarbamate (96.6 mg, 0.5 mmol), [Cp*RhCl₂]₂ (15.4 mg, 0.025 mmol, 5 mol %), and AgSbF₆ (86.0 mg, 0.25 mmol).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL) followed by ethyl acrylate (80.1 mg, 0.8 mmol) via syringe.
-
Seal the vial and place it in a preheated oil bath at 60 °C.
-
Stir the reaction for 12 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (10 mL) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the ortho-olefinated phenyl carbamate.[4]
Head-to-Head Comparison Summary
| Feature | Directed ortho-Metalation (DoM) | Transition-Metal-Catalyzed C-H Functionalization |
| Regioselectivity | Excellent, exclusively ortho | Excellent, exclusively ortho |
| Driving Force | Coordination-assisted deprotonation | Chelation-assisted C-H cleavage |
| Key Reagent | Stoichiometric organolithium base | Catalytic transition metal, often with an oxidant |
| Temperature | Cryogenic (-78 °C) | Mild to high (Room temp. to >100 °C) |
| Substrate Scope | Broad, but limited by base-sensitive groups | Broad, often tolerant of more functional groups |
| Electrophile/Partner Scope | Very broad (E⁺) | Specific to the catalytic cycle (alkenes, alkynes, etc.) |
| Primary Limitation | Harsh conditions, anionic Fries rearrangement | Catalyst cost, need for oxidant, directing group sensitivity |
| Ideal For | Rapid access to diverse ortho-substituted scaffolds using common electrophiles. | Substrates with base-sensitive groups; unique transformations like olefination. |
Conclusion
Both Directed ortho-Metalation and Transition-Metal-Catalyzed C-H Functionalization are powerful and highly regioselective strategies for accessing ortho-substituted phenyl carbamates, each presenting a distinct set of advantages and limitations.
Directed ortho-Metalation remains the go-to method for its operational simplicity (for those equipped for it), broad electrophile scope, and predictable reactivity. It is the ideal choice when targeting a wide range of substitution patterns on substrates that can withstand strongly basic, cryogenic conditions.
Transition-Metal-Catalyzed C-H Functionalization represents a more modern and versatile approach, offering milder reaction conditions and superior functional group tolerance. It unlocks novel chemical space through transformations not accessible via DoM. This strategy is preferable when working with complex, functional-group-rich substrates or when targeting specific C-C bond formations like ortho-olefination.
The ultimate choice of synthetic route will depend on the specific target molecule, the functional groups present, the desired transformation, and the available laboratory resources. A thorough understanding of the causality behind each method's strengths and weaknesses, as outlined in this guide, will empower researchers to make the most strategic and efficient choice for their synthetic endeavors.
References
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Ghavimi, B., & Snieckus, V. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. [Link][3][4]
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Stanetty, P., Koller, H., & Mihovilovic, M. D. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Journal of Organic Chemistry, 57(25), 6833–6837. [Link][6]
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University of Rochester. (n.d.). Directed (ortho) Metallation. Chemistry 434 Handout. [Link][7]
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Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry, 57(25), 6833-6837. [Link][13]
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Wikipedia. (2023, October 29). Directed ortho metalation. [Link][5]
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Gorjaria, H., et al. (2021). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 121(15), 9335-9386. [Link][10]
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Kumar, D., et al. (2014). Synthesis and Bioevaluation of 3-(substitutedphenyl)-1-(4-hydroxyphenyl)-2-propen-1-ones and their Carbamate Derivatives against Root – Knot Nematode (Meloidogyne javanica). Oriental Journal of Chemistry, 30(2), 557-564. [Link][14]
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Youn, S. W., & Eom, S. (2021). Transition-metal-catalyzed ortho-selective C–H functionalization reactions of free phenols. Organic & Biomolecular Chemistry, 19(21), 4684-4697. [Link][8][9]
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Sibi, M. P., & Snieckus, V. (1985). The directed ortho lithiation of O-aryl carbamates. An anionic equivalent of the Fries rearrangement. The Journal of Organic Chemistry, 50(15), 2736–2737. [Link][15]
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Depmeier, T., Hanekamp, W., & Lehr, M. (2025). Carbamates with ortho-Substituted O‑Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies. ACS Medicinal Chemistry Letters, 16(8), 1601-1609. [Link][1]
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Depmeier, T., Hanekamp, W., & Lehr, M. (2025). Carbamates with ortho-Substituted O-Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies. ACS Medicinal Chemistry Letters. [Link][16]
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Chen, D. Y.-K., & Youn, S. W. (2012). Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. Chemistry–An Asian Journal, 7(9), 1958-1971. [Link][11]
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Li, Y., & Xu, S. (2018). Transition-Metal-Catalyzed C-H Functionalization for Construction of Quaternary Carbon Centers. Chemistry (Weinheim an der Bergstrasse, Germany), 24(61), 16218–16245. [Link][12]
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Tella, A. C., & Odyek, O. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(1), 1–61. [Link][2]
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Gulia, N., et al. (2022). Hypothetical ortho-functionalization of phenylhydrazine. ResearchGate. [Link][17]
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Wu, Y.-J., et al. (2009). Palladium(II)-Catalyzed ortho Arylation of 2-Phenylpyridines with Potassium Aryltrifluoroborates by C-H Functionalization. ResearchGate. [Link][18]
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analytical methods for the characterization of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate
An In-Depth Comparative Guide to the Analytical Characterization of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate
Introduction: Defining the Analytical Challenge
This compound (CAS No. 111881-64-2) is a molecule of interest in synthetic chemistry, potentially serving as a crucial intermediate in the development of novel pharmaceutical agents or fine chemicals. Its structure incorporates a benzyl carbamate protecting group on an aminobenzyl alcohol backbone. The precise characterization of this compound is paramount, as its purity, identity, and stability directly impact the quality, safety, and efficacy of any downstream products.
This guide, written from the perspective of a senior application scientist, provides a comparative analysis of essential analytical methodologies for the comprehensive characterization of this molecule. We will move beyond simple procedural descriptions to explore the underlying scientific principles, explain the rationale for specific experimental choices, and present a logical, integrated workflow. Our focus is on creating self-validating systems of analysis that ensure the highest degree of confidence in the results.
Part 1: Unambiguous Structural Elucidation and Identity Confirmation
The first and most critical step in characterizing a novel or synthesized compound is confirming its chemical structure. Here, we compare the "gold standard" spectroscopic techniques, each providing a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint
NMR is the most powerful technique for the de novo structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Causality: The molecule's structure features distinct proton and carbon environments, making NMR particularly informative. We expect specific chemical shifts and coupling patterns:
-
¹H NMR: Aromatic protons on the two distinct phenyl rings, a singlet for the benzylic (-CH₂-) protons, a broad singlet for the carbamate N-H proton, a singlet for the hydroxymethyl (-CH₂OH) protons, and a broad singlet for the hydroxyl (-OH) proton.
-
¹³C NMR: Unique signals for the carbamate carbonyl (C=O), the benzylic and hydroxymethyl carbons, and the aromatic carbons.
A potential complexity in carbamates is the presence of rotational isomers (rotamers) due to the hindered rotation around the C-N amide bond.[1] This can manifest as peak broadening or even a doubling of certain NMR signals at room temperature. A variable temperature (VT) NMR experiment can be employed to investigate this; as the temperature increases, the rate of rotation increases, leading to the coalescence of the doubled peaks into single, sharp signals.[2] This is not an impurity but a fundamental conformational property of the molecule.
Trustworthiness: An internal standard, such as tetramethylsilane (TMS), provides a reliable reference (0 ppm). The integral values in the ¹H NMR spectrum must correspond to the proton count of the proposed structure, providing a self-validating check of purity relative to proton-containing impurities.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Corroboration
MS provides the exact molecular weight and offers structural clues through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for this moderately polar molecule.
Expertise & Causality: The molecular weight of this compound is 257.29 g/mol . High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition, providing a measured mass accurate to within a few parts per million (ppm) of the theoretical value (e.g., for [M+H]⁺, C₁₅H₁₆NO₃⁺, theoretical m/z 258.1125).
The primary and most telling fragmentation pathway for benzyl carbamates under Collision-Induced Dissociation (CID) is the cleavage of the benzylic C-O bond.[3][4] This results in the formation of a highly stable tropylium cation at m/z 91.05 , which is often the base peak in the spectrum.[3] The observation of this fragment is a strong indicator of the benzyl moiety. Other expected fragments would arise from the loss of the hydroxymethylphenyl group.
Comparison of Alternatives:
| Technique | Primary Use | Strengths | Limitations |
|---|---|---|---|
| HRMS (e.g., TOF, Orbitrap) | Identity Confirmation | Provides exact mass and elemental composition. | Higher cost; not inherently quantitative. |
| Unit Resolution MS (e.g., Quadrupole) | Routine Confirmation | Lower cost; robust; suitable for coupling with HPLC. | Cannot confirm elemental composition; lower mass accuracy. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR is a rapid, non-destructive technique used to confirm the presence of key functional groups. It serves as an excellent orthogonal method to NMR and MS.
Expertise & Causality: The FTIR spectrum provides a "fingerprint" of the molecule's covalent bonds. For the target compound, we expect characteristic absorption bands:
-
~3400-3300 cm⁻¹: A broad O-H stretch from the alcohol and a sharper N-H stretch from the carbamate.
-
~3050 cm⁻¹: Aromatic C-H stretches.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretches (from -CH₂- groups).
-
~1720-1680 cm⁻¹: A strong C=O (carbonyl) stretch, characteristic of the carbamate group.[5][6]
-
~1600 & ~1450 cm⁻¹: Aromatic C=C ring stretches.
-
~1250-1200 cm⁻¹: C-O stretch.
Trustworthiness: While not definitive for structure on its own, the presence of all expected peaks and the absence of peaks from plausible starting materials (e.g., a strong, broad carboxylic acid O-H stretch if starting from a carboxylic acid) provides strong supporting evidence of identity and purity.
Part 2: Quantitative Purity Assessment and Impurity Profiling
Once identity is confirmed, the primary goal shifts to quantifying the compound and detecting any process-related impurities or degradants. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Causality: The molecule possesses significant hydrophobicity due to its two aromatic rings, making it an ideal candidate for Reverse-Phase (RP) chromatography. A C18 stationary phase provides a non-polar environment that retains the analyte based on hydrophobic interactions. The presence of the hydroxyl and carbamate groups provides sufficient polarity for elution with a standard mobile phase like acetonitrile and water. The aromatic rings contain a strong chromophore, making UV detection highly sensitive and specific. A detection wavelength of ~254 nm is a logical starting point.
Comparison of HPLC-based Alternatives:
| Method | Principle | Best For | Throughput |
| HPLC-UV | UV absorbance | Routine purity testing, quantification, stability studies. | Standard |
| UPLC-UV | Uses smaller particles (<2 µm) | High-throughput screening, faster analysis with higher resolution. | High |
| HPLC-MS | Coupled with Mass Spec | Peak identification, impurity structure elucidation. | Lower |
Experimental Protocol: Validated RP-HPLC Method
This protocol is designed to be self-validating through the inclusion of system suitability tests (SST).
-
Instrumentation & Columns:
-
HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 0.5 mg/mL.
-
-
System Suitability Testing (SST):
-
Rationale: SST ensures the chromatographic system is performing adequately before sample analysis begins.
-
Procedure: Perform five replicate injections of a standard solution.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 1.5 (ensures good peak shape).
-
Theoretical Plates (N): ≥ 2000 (ensures column efficiency).
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% (ensures injection precision).
-
-
-
Data Analysis:
-
Purity is determined by area percent calculation, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard is required for quantitative analysis.
-
Part 3: Physicochemical Characterization
Understanding the solid-state properties of the material is crucial for formulation, storage, and handling.
Thermal Analysis: DSC & TGA
Expertise & Causality:
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. For this compound, DSC will reveal a sharp endotherm corresponding to its melting point.[7] The sharpness of the peak is an indicator of purity. Broad melting peaks can suggest the presence of impurities or multiple crystalline forms (polymorphs).
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[8] TGA is used to determine thermal stability and the temperature of decomposition.[9] For a pure, non-hydrated compound, the TGA curve should show a flat baseline until the onset of decomposition.
Data Presentation: Expected Thermal Properties
| Parameter | Technique | Expected Result | Interpretation |
| Melting Point (Tm) | DSC | A sharp endothermic peak (e.g., 120-125 °C). | Confirms the crystalline nature and provides a purity indicator. |
| Decomposition Temp (Td) | TGA | Onset of mass loss at elevated temperature (e.g., >200 °C). | Defines the upper limit for thermal stability during processing/storage. |
| Residual Mass | TGA | ~0% residual mass. | Confirms complete decomposition of the organic molecule. |
Part 4: Integrated Analytical Workflow
No single technique is sufficient. A logical, multi-faceted approach is required for complete and trustworthy characterization. The following workflow ensures all critical quality attributes are assessed.
Caption: Integrated workflow for comprehensive characterization.
Conclusion
The analytical characterization of this compound demands a multi-technique approach grounded in sound scientific principles. NMR spectroscopy stands as the cornerstone for absolute structural confirmation, supported by high-resolution mass spectrometry and FTIR. For routine quality control and quantitative purity assessment, a validated reverse-phase HPLC method is the most robust and reliable choice, offering a balance of performance, speed, and accessibility. Finally, thermal analysis provides critical data on the material's solid-state properties and stability. By integrating these methods as outlined in the proposed workflow, researchers and drug development professionals can ensure a thorough and reliable characterization, leading to higher quality materials and more reproducible science.
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Mustafa, E. et al. Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates. Macedonian Journal of Chemistry and Chemical Engineering. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate
Introduction: A Proactive Approach to Safety
Part 1: Hazard Identification and Inferred Risk Assessment
Understanding the potential hazards of a compound is the foundational step in its safe management. By deconstructing Benzyl N-[2-(hydroxymethyl)phenyl]carbamate into its primary functional groups, we can infer a reliable risk profile.
-
The Carbamate Ester Group: Carbamate esters are a well-studied class of compounds. Some are known for their potential to act as cholinesterase inhibitors, a mechanism of toxicity seen in certain pesticides[3]. While the specific toxicity of this molecule is uncharacterized, it is prudent to handle it with the caution afforded to this class. Some carbamates are also suspected carcinogens[3]. They can be reactive and incompatible with strong acids, bases, and oxidizing agents[3].
-
The 2-(hydroxymethyl)phenyl Group: This part of the molecule is derived from 2-aminobenzyl alcohol. The Safety Data Sheet for this precursor indicates that it can cause skin and eye irritation and is categorized as harmful if swallowed[4].
Based on this analysis, this compound should be treated as a hazardous substance. All disposal procedures must prevent its release into the environment and minimize personnel exposure.
| Component/Functional Group | Associated Potential Hazards | Primary Sources |
| Carbamate Ester | Potential cholinesterase inhibitor activity, possible carcinogenicity, incompatibility with strong acids/bases and oxidizers. | [3] |
| 2-(hydroxymethyl)phenyl | Skin irritation, serious eye irritation, harmful if swallowed. | [4] |
| Overall Compound | Assumed Hazardous: Harmful if swallowed, causes skin and eye irritation, potential respiratory irritation, and unknown long-term effects. | [5][6][7] |
Part 2: Pre-Disposal Operations & Personal Protective Equipment (PPE)
Before beginning any waste consolidation, establishing a safe working environment is paramount. Adherence to these PPE and engineering controls is mandatory to mitigate the risks identified above.
-
Engineering Controls: All handling and preparation of this compound waste must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols[3][7]. The area should be equipped with an accessible eyewash station and safety shower[7].
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling[3].
-
Body Protection: A standard laboratory coat must be worn and kept fully buttoned. For handling larger quantities or during spill cleanup, a chemical-resistant apron is also recommended[3].
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. If there is a splash hazard, a face shield should be worn in addition to goggles[5][6].
Part 3: Step-by-Step Disposal Protocol
This protocol ensures that all waste streams containing this compound are handled, segregated, and stored in a manner that is safe, compliant, and logical. Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or down the drain[3][8].
Step 1: Waste Stream Segregation Designate a specific, clearly labeled hazardous waste container for "Solid this compound Waste." This container must be made of a compatible material, such as high-density polyethylene (HDPE)[3]. Do not mix this waste with other chemical waste streams, such as halogenated solvents or strong acids, unless explicitly directed by your institution's Environmental Health & Safety (EHS) department[3].
Step 2: Collection of Solid Waste Carefully transfer the solid this compound powder or crystals directly into the designated hazardous waste container. Use tools like a dedicated spatula or scoop.
Step 3: Management of Contaminated Materials Any disposable item that has come into contact with the compound is now considered hazardous waste. This includes:
-
Gloves
-
Weighing papers or boats
-
Contaminated paper towels or bench protectors
-
Pipette tips Place all these materials into the same designated solid waste container[3].
Step 4: Handling Contaminated Glassware For reusable glassware, rinse it with a minimal amount of a suitable solvent (e.g., ethanol or acetone) inside a chemical fume hood. This rinsate is now hazardous waste and must be collected in a separate, clearly labeled "Non-Halogenated Solvent Waste" container. Never pour rinsate down the drain.
Step 5: Container Management and Storage Keep the hazardous waste container securely sealed at all times, except when adding waste[9]. Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials, until it is collected by your institution's EHS personnel[9][10].
Caption: Decision-making process for the chemical treatment of carbamate waste.
The proper disposal of this compound requires a cautious and informed approach. By treating this compound as hazardous based on the known risks of its functional groups, adhering to strict PPE and handling protocols, and following a systematic segregation and collection procedure, researchers can ensure the safety of themselves and their colleagues while maintaining environmental and regulatory compliance. Always consult your institution's Environmental Health & Safety department for specific guidance and disposal services.
References
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Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Online]. Available: [Link]
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Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011-06-13). Federal Register. [Online]. Available: [Link]
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Safety Data Sheet: Methyl carbamate. (2020-11-26). Chemos GmbH & Co.KG. [Online]. Available: [Link]
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CAS NO. 111881-64-2 | this compound. Arctom. [Online]. Available: [Link]
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benzyl N-[hydroxy(phenyl)methyl]carbamate. PubChem, National Center for Biotechnology Information. [Online]. Available: [Link]
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Comprehensive Safety and Handling Guide for Benzyl N-[2-(hydroxymethyl)phenyl]carbamate
This guide provides essential, immediate safety protocols and logistical information for the handling and disposal of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate. It is intended for researchers, scientists, and drug development professionals to ensure a secure research environment. The following procedural guidance is based on the known hazards of similar carbamate and aromatic amine compounds, providing a robust framework for safe laboratory operations.
Hazard Assessment and Chemical Profile
Known Hazards of Structurally Similar Compounds:
-
Skin, Eye, and Respiratory Irritation: Many carbamates are known to cause irritation upon contact.[4][5]
-
Potential for Serious Health Effects: Some carbamates are suspected of causing cancer.[6]
A thorough risk assessment should be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene gloves are recommended. Given the aromatic nature of the compound, glove permeation is a concern.[7][8] A double-gloving strategy (wearing two pairs of gloves) is advised for enhanced protection. Gloves should be inspected for any signs of degradation or perforation before and during use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing. |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are essential to protect against splashes and airborne particles.[9] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing. |
| Body Protection | Laboratory coat and chemical-resistant apron | A fully buttoned laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is required. |
| Respiratory Protection | NIOSH-approved respirator | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] If there is a risk of generating dust or aerosols, or if work cannot be performed in a fume hood, a NIOSH-approved N95 (or better) particulate respirator should be used.[10] For situations with the potential for higher exposure levels, a full-face respirator may be necessary.[9] |
| Foot Protection | Closed-toe shoes | Closed-toe shoes made of a non-porous material are mandatory in the laboratory to protect against spills.[11] |
Safe Handling and Operations Workflow
A systematic approach to handling ensures minimal risk of exposure and contamination.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have a spill kit readily accessible. The kit should contain absorbent materials, appropriate neutralizing agents (if applicable), and waste disposal bags.
-
-
Handling:
-
All manipulations of the solid compound, including weighing and transferring, must be performed within a chemical fume hood to prevent the generation of airborne dust.[6]
-
Avoid direct contact with the skin, eyes, and clothing.[6]
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Segregate all waste materials as described in the disposal plan.
-
Carefully remove and dispose of PPE, avoiding cross-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[4]
-
Emergency Procedures and Disposal Plan
Immediate and appropriate action is critical in the event of an emergency.
Emergency Response
Caption: Emergency Response Plan for Spills and Personal Exposure.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[12][13] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[12][13] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[12] Rinse mouth with water. Seek immediate medical attention.
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6] Clean the spill area with a suitable solvent and then wash with soap and water. For larger spills, evacuate the area and contact the institutional safety office.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE (gloves, etc.), in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a labeled, sealed, and appropriate solvent waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive research environment.
References
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- Biosynth. Benzyl (3-hydroxypropyl)
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- Sigma-Aldrich.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

